methyl 3-methylpyridine-2-carboxylate;hydrochloride
Description
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Properties
IUPAC Name |
methyl 3-methylpyridine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.ClH/c1-6-4-3-5-9-7(6)8(10)11-2;/h3-5H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDNCJBYBHZNAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373029-27-6 | |
| Record name | 2-Pyridinecarboxylic acid, 3-methyl-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1373029-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 3-Methylpyridine-2-carboxylate Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of methyl 3-methylpyridine-2-carboxylate hydrochloride, a key building block in contemporary medicinal chemistry.[1] The document details a robust and validated synthetic protocol, delves into the mechanistic rationale behind the chosen methodology, and outlines a suite of analytical techniques for thorough characterization of the final compound. This guide is intended for researchers, scientists, and professionals in drug development who require a practical and scientifically rigorous understanding of this important heterocyclic compound. The versatile applications of pyridine carboxylic acid derivatives in pharmaceuticals, including their role as enzyme inhibitors, underscore the significance of this synthetic target.[2][3][4]
Introduction: The Significance of Pyridine Carboxylates in Medicinal Chemistry
Pyridine and its derivatives are fundamental scaffolds in the landscape of pharmaceutical development. The pyridine ring is a common motif in a multitude of FDA-approved drugs, valued for its ability to enhance pharmacokinetic properties and binding affinity to biological targets.[5][6] Among these, pyridine carboxylic acid isomers and their esters, such as picolinates, nicotinates, and isonicotinates, have a rich history in the development of therapeutics for a wide range of diseases, including cancer, diabetes, and infectious diseases.[3][4]
Methyl 3-methylpyridine-2-carboxylate, in particular, serves as a crucial intermediate in the synthesis of more complex molecules. For instance, it has been utilized as a building block in the creation of pyrrolo[3,4-b]pyridin-7(6H)-one derivatives, which act as antagonists for the melanin-concentrating hormone receptor 1 (MCH-R1), a target for obesity and anxiety disorders.[1] The hydrochloride salt form of this ester is often preferred for its improved stability and handling properties.
This guide will provide a detailed, step-by-step methodology for the synthesis of methyl 3-methylpyridine-2-carboxylate hydrochloride, starting from the commercially available 3-methylpicolinic acid.[7] Furthermore, it will outline the necessary characterization techniques to confirm the identity, purity, and structural integrity of the synthesized compound.
Synthesis Methodology: A Validated Protocol
The synthesis of methyl 3-methylpyridine-2-carboxylate hydrochloride is a two-step process: first, the esterification of 3-methylpicolinic acid to yield the methyl ester, followed by the formation of the hydrochloride salt.
Step 1: Esterification of 3-Methylpicolinic Acid
The esterification is achieved using the well-established method of reacting the carboxylic acid with methanol in the presence of thionyl chloride (SOCl₂).[8][9] This approach is highly efficient and proceeds under relatively mild conditions.
Reaction Scheme:
Where (Py) represents the pyridine ring.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, suspend 3-methylpicolinic acid (1.0 equivalent) in anhydrous methanol (10 volumes).
-
Reagent Addition: Cool the suspension to 0°C in an ice bath. Slowly add thionyl chloride (1.5 equivalents) dropwise to the stirred suspension. Caution: Thionyl chloride is corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 65-70°C) and maintain for 3-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
-
Purification: The crude product, methyl 3-methylpyridine-2-carboxylate, can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
Causality and Insights:
-
Choice of Reagent: Thionyl chloride is an excellent choice for this esterification as it reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate in situ. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, driving the equilibrium towards the product.
-
Anhydrous Conditions: It is crucial to use anhydrous methanol and to protect the reaction from atmospheric moisture. Thionyl chloride readily hydrolyzes to produce HCl and SO₂, which would quench the reagent and reduce the yield.
Step 2: Formation of the Hydrochloride Salt
The purified methyl 3-methylpyridine-2-carboxylate is then converted to its hydrochloride salt to enhance its stability and ease of handling.[10]
Reaction Scheme:
Experimental Protocol:
-
Dissolution: Dissolve the purified methyl 3-methylpyridine-2-carboxylate (1.0 equivalent) in a minimal amount of anhydrous diethyl ether.
-
Precipitation: To the stirred solution, add a solution of hydrogen chloride in diethyl ether (1.1 equivalents) dropwise. A white precipitate of the hydrochloride salt will form immediately.
-
Isolation: Collect the precipitate by vacuum filtration, wash with a small amount of cold, anhydrous diethyl ether, and dry under vacuum to yield the final product, methyl 3-methylpyridine-2-carboxylate hydrochloride.
Causality and Insights:
-
Salt Formation: The basic nitrogen atom of the pyridine ring readily accepts a proton from the hydrogen chloride, forming the pyridinium salt.[11]
-
Solvent Choice: Diethyl ether is a good choice of solvent for this step as the free ester is soluble, while the hydrochloride salt is insoluble, leading to efficient precipitation and isolation.
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for methyl 3-methylpyridine-2-carboxylate hydrochloride.
Characterization of the Final Product
Thorough characterization is essential to confirm the identity and purity of the synthesized methyl 3-methylpyridine-2-carboxylate hydrochloride. The following techniques are recommended.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl group attached to the ring, and the methyl group of the ester. The formation of the hydrochloride salt will cause a downfield shift of the pyridine ring protons due to the increased positive charge on the nitrogen atom.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. Key signals to identify include the carbonyl carbon of the ester, the aromatic carbons of the pyridine ring, and the two methyl carbons.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum should display characteristic absorption bands for the carbonyl group (C=O) of the ester, typically in the range of 1720-1740 cm⁻¹. Other significant peaks will correspond to C-H stretching of the aromatic and methyl groups, and C=N and C=C stretching of the pyridine ring.
-
-
Mass Spectrometry (MS):
-
Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum of the free ester is expected to show a molecular ion peak corresponding to its molecular weight (151.16 g/mol ).[12]
-
Physical Properties
A comparison of the observed physical properties with literature values can further confirm the identity of the synthesized compound.
Table 1: Physical and Spectroscopic Data
| Property/Technique | Expected Result for Methyl 3-Methylpyridine-2-carboxylate | Expected Result for the Hydrochloride Salt |
| Appearance | Colorless to light yellow liquid[1] | White to off-white solid |
| Molecular Formula | C₈H₉NO₂[12] | C₈H₁₀ClNO₂ |
| Molecular Weight | 151.16 g/mol [12] | 187.62 g/mol |
| Boiling Point | 73°C at 2 mmHg[1] | Not applicable (solid) |
| ¹H NMR | Signals for aromatic, methyl, and ester protons. | Downfield shift of aromatic protons compared to the free ester. |
| ¹³C NMR | Signals for carbonyl, aromatic, and methyl carbons. | Shifts in aromatic carbon signals due to protonation. |
| IR (cm⁻¹) | ~1730 (C=O stretch), ~3000 (C-H stretch), ~1600 (C=C, C=N stretch) | Similar to the free ester with potential broadening of N-H related bands. |
| Mass Spec (m/z) | [M+H]⁺ at 152.06 | Will show the mass of the free ester cation (152.06). |
Visualizing the Characterization Logic
Caption: Logical flow of analytical techniques for structural elucidation.
Applications in Drug Discovery and Development
The synthesis of molecules like methyl 3-methylpyridine-2-carboxylate hydrochloride is not merely an academic exercise; it is a critical step in the pipeline of modern drug discovery. The pyridine carboxylate scaffold is a privileged structure in medicinal chemistry due to its ability to engage in various biological interactions.[2][6]
The strategic placement of the methyl and carboxylate groups on the pyridine ring allows for further chemical modifications, enabling the synthesis of a diverse library of compounds for biological screening. As previously mentioned, this particular compound is a precursor to MCH-R1 antagonists, highlighting its direct relevance in the development of new therapeutics.[1]
The broader class of pyridine carboxylic acids and their derivatives have been instrumental in the creation of drugs for a multitude of therapeutic areas.[3][4] Their ability to act as enzyme inhibitors makes them particularly valuable in designing targeted therapies.[2]
Visualizing the Path to Application
Caption: From synthesis to a potential drug candidate.
Conclusion
This technical guide has provided a detailed and practical framework for the synthesis and characterization of methyl 3-methylpyridine-2-carboxylate hydrochloride. By understanding the underlying chemical principles and adhering to the described protocols, researchers can confidently produce and validate this important chemical intermediate. The significance of this compound and its structural class in the broader context of medicinal chemistry and drug discovery underscores the importance of robust and well-documented synthetic and analytical methodologies.
References
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Role of pyridines as enzyme inhibitors in medicinal chemistry. (URL: [Link])
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Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (URL: [Link])
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The Role of Pyridine Derivatives in Modern Pharmaceutical Synthesis. (URL: [Link])
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Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (URL: [Link])
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A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (URL: [Link])
- Method for directly preparing piperidine derivative hydrochlorates by using Pd-C to catalyze and hydrogenate pyridine deriv
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Pyridine - Wikipedia. (URL: [Link])
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Procedure - Organic Syntheses. (URL: [Link])
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Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). (URL: [Link])
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Pyridine: Synthesis, reactions and medicinal uses. (URL: [Link])
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3-Methylpyridine-2-carboxylic acid - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL: [Link])
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Methyl 3-methylpyridine-2-carboxylate, min 97%, 10 grams. (URL: [Link])
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3-Methylpicolinic acid | C7H7NO2 | CID 268757 - PubChem. (URL: [Link])
-
FTIR spectra for the adsorption of NH 3 (1), 3-methylpyridine (2),... - ResearchGate. (URL: [Link])
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ChemInform Abstract: Pyridine Hydrochloride: A New Reagent for the Synthesis of o- Chlorohydroxy Derivatives in Pyridine and Quinoline Series. (URL: [Link])
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A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (URL: [Link])
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Esterification with thionyl chloride and methanol mechanism - Brainly.in. (URL: [Link])
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Pyridines – synthesis, reactions and applications - YouTube. (URL: [Link])
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A Convenient Synthesis of Amino Acid Methyl Esters - PMC. (URL: [Link])
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Pyridine, 3-methyl- - the NIST WebBook. (URL: [Link])
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Pyridine, 3-methyl- - the NIST WebBook. (URL: [Link])
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3-Methyl-2-pyridone - Optional[FTIR] - Spectrum - SpectraBase. (URL: [Link])
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3-Methylpyridine - Optional[FTIR] - Spectrum - SpectraBase. (URL: [Link])
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VI. 1H and 13C NMR Spectra - The Royal Society of Chemistry. (URL: [Link])
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59718-84-2| Chemical Name : Methyl 3-Methylpyridine-2-carboxylate | Pharmaffiliates. (URL: [Link])
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Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives. (URL: [Link])
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A Technical Guide to the Predicted Spectral Data of Methyl 3-Methylpyridine-2-Carboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-methylpyridine-2-carboxylate hydrochloride is a substituted pyridine derivative with potential applications as a building block in pharmaceutical and agrochemical synthesis.[1][2] Its structure combines a pyridinium ring, a methyl ester, and a methyl substituent, making a thorough spectroscopic analysis essential for its unambiguous identification and characterization. This guide provides a detailed overview of the predicted ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra for the hydrochloride salt, this document leverages established principles of spectroscopic interpretation and data from closely related analogs to construct a reliable predictive model of its spectral characteristics.
The protonation of the pyridine nitrogen to form the hydrochloride salt significantly influences the electronic environment of the molecule. This guide will particularly focus on the expected spectral shifts and features arising from the formation of the pyridinium cation.[3][4]
Chemical Structure and Properties
-
Chemical Name: Methyl 3-methylpyridine-2-carboxylate hydrochloride
-
Molecular Formula: C₈H₁₀ClNO₂
-
Molecular Weight: 187.62 g/mol
-
CAS Number (for the free base): 59718-84-2[1]
Caption: Predicted major fragmentation pathways for methyl 3-methylpyridine-2-carboxylate in EI-MS.
Rationale for Predicted Mass Spectra:
-
ESI-MS: In positive ion mode ESI, the molecule is expected to be detected as the protonated free base, [M+H]⁺, where M is the free base. The hydrochloride salt will readily dissociate in solution. [5]* EI-MS: Upon electron ionization, the molecular ion of the free base is expected. The most common fragmentation pathways for methyl esters involve the cleavage of the bonds adjacent to the carbonyl group. [6]This includes the loss of the methoxy radical (•OCH₃) to form an acylium ion, and the loss of the entire methoxycarbonyl radical (•COOCH₃).
Experimental Protocol for Mass Spectrometry:
-
Sample Preparation (ESI):
-
Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.
-
The concentration should be in the low µg/mL to ng/mL range.
-
-
Instrumentation (ESI):
-
Infuse the sample solution directly into the ESI source or introduce it via an LC system.
-
Operate the mass spectrometer in positive ion mode.
-
-
Sample Introduction (EI):
-
The free base form is typically required for EI-MS, often introduced via a gas chromatograph (GC-MS) or a direct insertion probe.
-
-
Data Acquisition:
-
Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-300).
-
Conclusion
This technical guide provides a comprehensive prediction of the ¹H NMR, ¹³C NMR, IR, and MS spectral data for methyl 3-methylpyridine-2-carboxylate hydrochloride. These predictions are grounded in fundamental spectroscopic principles and data from analogous compounds. While experimental verification is always the gold standard, this guide offers a robust framework for researchers to anticipate and interpret the spectral features of this compound, aiding in its synthesis, characterization, and application in drug discovery and development.
References
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- The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of Puget Sound.
- Figure S6. 13 C-NMR spectrum of methyl...
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- 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents.
- Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. MDPI.
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- Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. NIH.
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- 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,...
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- Pyridine, 3-methyl-. NIST WebBook.
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A Comprehensive Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of Methyl 3-Methylpyridine-2-Carboxylate Hydrochloride
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in modern chemistry, providing unparalleled insight into molecular structure.[1][2] For researchers and professionals in drug development and materials science, the precise characterization of novel heterocyclic compounds is paramount. Methyl 3-methylpyridine-2-carboxylate hydrochloride is one such compound, presenting a unique spectroscopic challenge due to the interplay of its substituent effects and the protonation of the pyridine nitrogen.
This technical guide offers an in-depth exploration of the ¹H and ¹³C NMR spectra of methyl 3-methylpyridine-2-carboxylate hydrochloride. Moving beyond a simple data report, this document elucidates the causal relationships between the molecule's structure and its spectral features, providing a framework for the confident analysis of this and similar pyridine derivatives. We will dissect the predicted chemical shifts, coupling constants, and integration patterns, grounded in the fundamental principles of magnetic anisotropy, inductive effects, and the significant electronic perturbations introduced by the hydrochloride salt formation.
Section 1: Molecular Structure and Key Spectroscopic Features
The structural integrity of methyl 3-methylpyridine-2-carboxylate hydrochloride is defined by three key components: the pyridine ring, a methyl group at the 3-position, and a methyl ester at the 2-position. The formation of the hydrochloride salt by protonating the pyridine nitrogen is the most critical factor influencing its NMR spectrum.
This protonation induces a formal positive charge on the nitrogen atom, which significantly decreases the electron density across the entire aromatic ring system.[3] This deshielding effect causes a pronounced downfield shift for all ring protons and carbons compared to the neutral parent compound.[3][4] Understanding this fundamental electronic shift is crucial for the accurate assignment of all resonance signals.
Section 2: ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. For methyl 3-methylpyridine-2-carboxylate hydrochloride, we anticipate five distinct signals in the non-labile proton region and one labile proton signal.
Predicted Proton Resonances:
-
Aromatic Protons (H4, H5, H6): The protons on the pyridine ring are the most sensitive to the deshielding effect of the protonated nitrogen. They will resonate in the downfield region, typically between δ 7.5 and 9.0 ppm.[5]
-
H6: This proton is ortho to the electron-withdrawing protonated nitrogen and is expected to be the most deshielded, appearing furthest downfield. It will appear as a doublet, coupled to H5.
-
H4: This proton is para to the nitrogen and will also be significantly deshielded. It will appear as a doublet, coupled to H5.
-
H5: This proton is meta to the nitrogen and will be the most shielded of the three aromatic protons. It will appear as a triplet or, more accurately, a doublet of doublets, due to coupling with both H4 and H6. Typical ortho-coupling constants (³J) in pyridine rings are around 4-6 Hz.[5]
-
-
Methyl Ester Protons (O-CH₃): The protons of the methyl ester group are in a relatively standard electronic environment. They will appear as a sharp singlet, typically in the range of δ 3.9–4.1 ppm.
-
Ring Methyl Protons (3-CH₃): The methyl group attached to the pyridine ring is deshielded by the aromatic system but is not as strongly affected as the ring protons themselves. It will appear as a singlet in the region of δ 2.5–2.8 ppm.
-
Ammonium Proton (N⁺-H): The presence of the hydrochloride salt introduces a labile proton on the nitrogen. When using a non-exchanging solvent like DMSO-d₆, this proton is observable, often as a broad singlet at a very downfield chemical shift (potentially >10 ppm).[6] In a protic solvent like D₂O, this proton will rapidly exchange with the solvent and will likely not be observed.[6]
Predicted ¹H NMR Data Summary
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H6 | 8.6 - 8.9 | Doublet (d) | 1H | ³J_H5-H6_ ≈ 5-8 Hz |
| H4 | 8.2 - 8.5 | Doublet (d) | 1H | ³J_H4-H5_ ≈ 7-9 Hz |
| H5 | 7.8 - 8.1 | Doublet of Doublets (dd) | 1H | ³J_H5-H6_ ≈ 5-8 Hz, ³J_H4-H5_ ≈ 7-9 Hz |
| O-CH₃ | 3.9 - 4.1 | Singlet (s) | 3H | N/A |
| 3-CH₃ | 2.5 - 2.8 | Singlet (s) | 3H | N/A |
| N⁺-H | >10 (Solvent Dependent) | Broad Singlet (br s) | 1H | N/A |
Visualization of ¹H NMR Assignments
Caption: Predicted ¹³C NMR assignments for methyl 3-methylpyridine-2-carboxylate hydrochloride.
Section 4: Experimental Protocols
The acquisition of high-quality NMR data requires careful sample preparation and parameter selection. The hydrochloride salt nature of the analyte dictates specific considerations, primarily regarding solvent choice.
Step-by-Step Experimental Workflow
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of methyl 3-methylpyridine-2-carboxylate hydrochloride.
-
Transfer the solid to a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended as it readily dissolves most hydrochloride salts and allows for the observation of the N⁺-H proton. [6] * Cap the NMR tube and vortex or sonicate gently until the sample is fully dissolved. A clear, homogeneous solution is required.
-
-
Instrument Setup and Calibration:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks. This is typically an automated process on modern spectrometers.
-
Reference the spectrum to the residual solvent peak (for DMSO-d₆, δ_H_ = 2.50 ppm; δ_C_ = 39.52 ppm).
-
-
¹H NMR Spectrum Acquisition:
-
Experiment: Standard 1D proton (zg30 or similar).
-
Spectral Width: ~16 ppm (to ensure all signals, including the N⁺-H proton, are captured).
-
Number of Scans: 16-64 scans, depending on sample concentration.
-
Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of protons.
-
Acquisition Time (aq): 2-4 seconds.
-
-
¹³C NMR Spectrum Acquisition:
-
Experiment: Standard 1D proton-decoupled carbon (zgpg30 or similar).
-
Spectral Width: ~220 ppm.
-
Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the resulting spectra to achieve a flat baseline.
-
Perform baseline correction.
-
Integrate the peaks in the ¹H spectrum.
-
Calibrate the chemical shift scale using the known solvent resonance.
-
Visualization of Experimental Workflow
Caption: Standard workflow for NMR analysis of organic hydrochloride salts.
Conclusion
The ¹H and ¹³C NMR spectra of methyl 3-methylpyridine-2-carboxylate hydrochloride provide a wealth of structural information. The key to accurate interpretation lies in recognizing the profound deshielding influence of the protonated pyridine nitrogen, which shifts all ring-associated nuclei downfield. By systematically analyzing the chemical shifts, multiplicities, and integrations, a complete and unambiguous assignment of all proton and carbon signals can be achieved. The experimental protocols outlined herein provide a robust methodology for obtaining high-fidelity data, ensuring that researchers can confidently characterize this compound and its analogs in their scientific endeavors.
References
- Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives - Benchchem. (n.d.).
- NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.).
- 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,... (n.d.). ResearchGate.
- How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025, May 29). AZoOptics.
- Can the salt form of my organic compound be determined using NMR? (2018, April 11). ResearchGate.
- Hydrochloride Salt of the GABAkine KRM-II-81. (n.d.). PMC - NIH.
- NMR - Interpretation. (2023, January 29). Chemistry LibreTexts.
- Coupling Constants Identify Coupled Protons. (2014, August 21). Chemistry LibreTexts.
- Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts.
- 13C NMR Chemical Shift. (n.d.). Oregon State University.
Sources
"physicochemical properties of methyl 3-methylpyridine-2-carboxylate hydrochloride"
An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-Methylpyridine-2-carboxylate Hydrochloride
Abstract
Methyl 3-methylpyridine-2-carboxylate hydrochloride is a substituted pyridine derivative with potential applications as a key intermediate in the synthesis of pharmacologically active molecules.[1] As with any active pharmaceutical ingredient (API) or intermediate, a thorough understanding of its physicochemical properties is paramount for successful formulation, development, and regulatory approval. The conversion of a free base to a hydrochloride salt is a common strategy to enhance aqueous solubility and improve stability.[2] This guide provides a comprehensive framework for the complete physicochemical characterization of methyl 3-methylpyridine-2-carboxylate hydrochloride. It moves beyond a simple data sheet to offer detailed, field-proven experimental protocols and the scientific rationale behind them, empowering researchers to generate reliable and reproducible data.
Compound Identity and Expected Physicochemical Profile
The hydrochloride salt is formed by the protonation of the pyridine nitrogen of the parent molecule, methyl 3-methylpyridine-2-carboxylate. This conversion from a liquid free base to a solid salt form is expected to fundamentally alter its physical properties.
Chemical Structure:
-
Parent Compound: Methyl 3-methylpyridine-2-carboxylate
-
CAS Number (Parent): 59718-84-2[3]
-
Molecular Formula (Parent): C₈H₉NO₂[3]
-
Molecular Weight (Parent): 151.16 g/mol [3]
-
Salt Form: Methyl 3-methylpyridine-2-carboxylate hydrochloride
-
Molecular Formula (Salt): C₈H₁₀ClNO₂
-
Molecular Weight (Salt): 187.62 g/mol
The following table summarizes the known properties of the free base and the anticipated properties of the hydrochloride salt, which are the subject of the experimental protocols detailed in this guide.
| Property | Methyl 3-methylpyridine-2-carboxylate (Free Base) | Methyl 3-methylpyridine-2-carboxylate HCl (Expected) | Significance in Drug Development |
| Physical Form | Clear, colorless to light yellow liquid[4] | Crystalline solid | Solid form is essential for oral dosage formulation, handling, and stability. |
| Melting Point (°C) | Not Applicable (Liquid at RT) | To be determined (TBD); expected to be >100°C | A sharp melting point indicates purity; it is a critical parameter for manufacturing processes like hot-melt extrusion. |
| Aqueous Solubility | Low (predicted) | TBD; expected to be significantly higher than the free base | A primary determinant of dissolution rate and oral bioavailability. Low solubility is a major challenge for more than 40% of new chemical entities.[5] |
| pKa | 2.19 ± 0.10 (Predicted, for conjugate acid)[4] | TBD; experimental value required | Governs the extent of ionization at physiological pH, impacting solubility, absorption across membranes, and potential for disproportionation. |
| Hygroscopicity | Not Applicable (Liquid) | TBD | The tendency to absorb atmospheric moisture can affect powder flow, compaction, chemical stability, and shelf-life.[6] |
| Chemical Stability | Data not available | TBD | Susceptibility to degradation (e.g., hydrolysis of the ester) under stress conditions (heat, humidity, light) dictates storage requirements and shelf-life.[7] |
Definitive Analytical Workflow: pKa Determination
Causality: The pKa of the pyridinium ion is the most critical parameter governing the pH-solubility profile. It dictates the pH below which the compound exists predominantly in its more soluble, ionized form. For a basic compound, knowing the pKa is essential to predict its behavior in the gastrointestinal tract and to avoid precipitation. The ΔpKa rule (the difference in pKa between a base and an acid) is also a key predictor of whether a salt or co-crystal will form.[8] Potentiometric titration remains the gold-standard method for its accuracy and reliability.[9][10]
Experimental Protocol: pKa Determination by Potentiometric Titration
-
Instrument Calibration: Calibrate a high-precision pH meter and electrode using standard buffers at pH 4.00, 7.00, and 10.00.[11]
-
Sample Preparation: Accurately weigh and dissolve the hydrochloride salt in deionized, carbonate-free water to a final concentration of approximately 1-5 mM. A co-solvent like methanol may be used if aqueous solubility is insufficient, but the pKa must then be corrected back to aqueous conditions.[9]
-
Ionic Strength Adjustment: Add a concentrated solution of potassium chloride (KCl) to the sample solution to achieve a final ionic strength of 0.15 M. This maintains a constant ionic environment, minimizing fluctuations in activity coefficients.[12]
-
Titration Setup: Place the sample beaker on a magnetic stir plate, add a stir bar, and immerse the calibrated pH electrode. Purge the solution with nitrogen to displace dissolved CO₂, which can interfere with the titration of basic compounds.[11]
-
Titration: Titrate the solution with a standardized solution of 0.1 M NaOH, adding small, precise aliquots (e.g., 0.05 mL). Record the pH value after each addition, ensuring the reading is stable (drift < 0.01 pH units/minute).[11]
-
Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. Calculate the first derivative (ΔpH/ΔV) to precisely identify the equivalence point (the maximum of the derivative curve). The pH at the half-equivalence point is equal to the pKa.[13]
Workflow Diagram: pKa Determination
Caption: Workflow for pKa determination by potentiometric titration.
Definitive Analytical Workflow: Aqueous Solubility
Causality: According to the Biopharmaceutics Classification System (BCS), an active pharmaceutical ingredient (API) is considered highly soluble if its highest therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2–6.8 at 37 °C.[5] Determining the pH-solubility profile is therefore not just a characterization step but a regulatory requirement that influences the path for demonstrating bioequivalence. The shake-flask method, when allowed to reach equilibrium, is the definitive technique.[14]
Experimental Protocol: Equilibrium Shake-Flask Solubility
-
Media Preparation: Prepare three buffered media: pH 1.2 (0.1 M HCl or simulated gastric fluid without enzymes), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer). Verify the pH of all buffers at 37 ± 1 °C.[14]
-
Experiment Setup: Add an excess amount of the hydrochloride salt to vials containing a known volume (e.g., 10 mL) of each buffer. The presence of undissolved solid must be visually confirmed throughout the experiment.[15]
-
Equilibration: Place the sealed vials in an orbital shaker or tumbling apparatus maintained at 37 ± 1 °C. Agitate at a rate sufficient to keep the solid suspended without creating a vortex.[14]
-
Sampling: Withdraw samples at multiple time points (e.g., 4, 8, 24, and 48 hours) to ensure equilibrium has been reached. Equilibrium is confirmed when two consecutive time points yield concentrations within an acceptable variance (e.g., <5%).[15]
-
Sample Processing: Immediately filter the withdrawn slurry through a low-binding filter (e.g., 0.22 µm PVDF) to separate the supernatant from the undissolved solid.
-
Quantification: Dilute the clear supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated, stability-indicating HPLC-UV method.
-
Solid Phase Analysis: After the final time point, recover the remaining solid from each vial, dry it, and analyze it using a method like PXRD or DSC. This is a critical self-validating step to confirm that the compound has not converted to a different form (e.g., precipitated as the free base) during the experiment.
Workflow Diagram: Equilibrium Solubility Determination
Caption: Workflow for hygroscopicity classification via Ph. Eur. method.
Structural Elucidation and Spectroscopic Analysis
While specific spectra for the title compound are not publicly available, foundational spectroscopic principles allow for a confident prediction of the key features that must be observed to confirm its identity and structure. [16]
-
¹H NMR Spectroscopy:
-
Pyridinium N-H: Protonation of the pyridine nitrogen will result in a new, broad singlet far downfield, typically >12 ppm. Its presence is definitive proof of salt formation.
-
Aromatic Protons: The protons on the pyridine ring are expected to shift downfield compared to the free base due to the increased electron-withdrawing effect of the protonated nitrogen.
-
Methyl Protons: The two methyl groups (the C3-methyl and the ester methyl) should appear as sharp singlets, likely between 2.0-4.0 ppm.
-
-
¹³C NMR Spectroscopy:
-
Aromatic Carbons: The carbons of the pyridine ring, particularly those adjacent to the nitrogen, will exhibit a downfield shift upon protonation.
-
Carbonyl Carbon: The ester carbonyl carbon should be observable in the 160-170 ppm range.
-
-
FT-IR Spectroscopy:
-
N⁺-H Stretch: A strong, broad absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the N⁺-H stretch in a pyridinium salt. This often overlaps with C-H stretches.
-
C=O Stretch: A sharp, strong absorption band around 1720-1740 cm⁻¹ corresponding to the ester carbonyl group.
-
C=C and C=N Stretches: Aromatic ring stretching vibrations will be present in the 1400-1600 cm⁻¹ region.
-
References
Sources
- 1. METHYL 3-METHYLPYRIDINE-2-CARBOXYLATE | 59718-84-2 [chemicalbook.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. calpaclab.com [calpaclab.com]
- 4. METHYL 3-METHYLPYRIDINE-2-CARBOXYLATE | 59718-84-2 [amp.chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. Modulation of Solid-State Chemical Stability of Gabapentin by Pyridinecarboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated p K a 's predict proton transfer? A case study of nine complexes ... - CrystEngComm (RSC Publishing) DOI:10.1039/C5CE00102A [pubs.rsc.org]
- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. asdlib.org [asdlib.org]
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- 15. who.int [who.int]
- 16. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide to the Solubility of Methyl 3-Methylpyridine-2-carboxylate Hydrochloride in Organic Solvents
Foreword: Navigating the Solubility Landscape of a Niche Pharmaceutical Intermediate
Compound Profile: Methyl 3-Methylpyridine-2-carboxylate Hydrochloride
Methyl 3-methylpyridine-2-carboxylate hydrochloride is the hydrochloride salt of the methyl ester of 3-methylpyridine-2-carboxylic acid. The presence of the pyridine ring, a methyl group, a methyl ester, and its formulation as a hydrochloride salt all contribute to its unique physicochemical properties.
| Property | Value/Description | Source |
| Chemical Name | Methyl 3-methylpyridine-2-carboxylate hydrochloride | - |
| Parent Compound | Methyl 3-methylpyridine-2-carboxylate | [1] |
| CAS Number (Parent) | 59718-84-2 | [1] |
| Molecular Formula (Parent) | C₈H₉NO₂ | [1] |
| Molecular Weight (Parent) | 151.16 g/mol | - |
| Boiling Point (Parent) | 73°C / 2mmHg (lit.) | [1] |
| Density (Parent) | 1.121 g/mL at 25°C | [1] |
| Appearance (Parent) | Colorless to light yellow clear liquid | [1] |
The hydrochloride salt form is expected to be a solid at room temperature, a common characteristic of salts of organic bases. The protonation of the pyridine nitrogen significantly alters the molecule's polarity and intermolecular forces compared to its free base form.
Theoretical Underpinnings of Solubility
The solubility of a solute in a solvent is a complex interplay of intermolecular forces, thermodynamics, and the specific chemical nature of the molecules involved.[2] For a salt like methyl 3-methylpyridine-2-carboxylate hydrochloride, the following principles are paramount:
-
"Like Dissolves Like": This adage remains a fundamental starting point. The ionic nature of the hydrochloride salt suggests a higher affinity for polar solvents that can effectively solvate the cation (protonated pyridine derivative) and the chloride anion.
-
Solvent Polarity: Organic solvents can be broadly classified as polar protic, polar aprotic, and nonpolar.
-
Polar Protic Solvents (e.g., alcohols like methanol, ethanol): These solvents possess a hydrogen atom bonded to an electronegative atom (like oxygen) and can form hydrogen bonds. They are generally good solvents for ionic compounds as they can solvate both the cation and the anion effectively.
-
Polar Aprotic Solvents (e.g., acetone, ethyl acetate, DMSO, DMF): These solvents have a significant dipole moment but lack O-H or N-H bonds. They are effective at solvating cations but less so for anions. Their ability to dissolve ionic salts can vary widely.
-
Nonpolar Solvents (e.g., hexane, toluene): These solvents have low dielectric constants and minimal dipole moments. They are generally poor solvents for ionic compounds like hydrochloride salts due to the large energy penalty of disrupting the crystal lattice without providing strong solute-solvent interactions.
-
-
Lattice Energy: This is the energy required to separate the ions in a solid crystal into gaseous ions. For a salt to dissolve, the solvation energy must overcome the lattice energy. Salts with very high lattice energies tend to be less soluble.
-
Temperature: The effect of temperature on solubility depends on the enthalpy of solution. For most solids dissolving in liquids, the process is endothermic, meaning solubility increases with temperature.[3] However, this is not a universal rule and must be determined experimentally.
-
Common Ion Effect: If the solvent contains a common ion (in this case, chloride), the solubility of the salt will be suppressed. This is an important consideration when using chlorinated solvents or solvent mixtures containing chloride sources.
Inferred Solubility Profile in Organic Solvents
Based on the principles outlined above and the known properties of similar pyridine derivatives and hydrochloride salts, we can infer a likely solubility profile for methyl 3-methylpyridine-2-carboxylate hydrochloride.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High to Moderate | The ability to form hydrogen bonds and the high polarity of these solvents should effectively solvate both the protonated pyridine ring and the chloride ion, overcoming the lattice energy. |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate to High | These are highly polar solvents capable of solvating the cation well. Solubility will depend on their ability to interact with the chloride anion. |
| Acetone, Acetonitrile, Ethyl Acetate | Low to Moderate | These solvents are less polar than DMSO and DMF. While they may show some solvating power, they are less likely to effectively dissolve a significant amount of the salt. | |
| Nonpolar | Toluene, Hexane, Diethyl ether | Very Low to Insoluble | The lack of polarity and inability to form strong interactions with the ions will result in poor solvation, making it difficult to overcome the crystal lattice energy. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | While possessing some polarity, the potential for the common ion effect with the chloride from the solvent could suppress solubility. However, their ability to form weak hydrogen bonds might contribute to some level of dissolution. |
It is crucial to emphasize that this table represents an educated estimation. Experimental verification is essential for any practical application.
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain accurate solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of methyl 3-methylpyridine-2-carboxylate hydrochloride in a range of organic solvents.
Materials and Equipment
-
Methyl 3-methylpyridine-2-carboxylate hydrochloride (of known purity)
-
A selection of organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique like UV-Vis spectrophotometry.[4]
Experimental Workflow
Caption: Factors influencing the solubility of an ionic compound.
Implications for Drug Development
A thorough understanding of the solubility of methyl 3-methylpyridine-2-carboxylate hydrochloride is critical for several aspects of pharmaceutical development:
-
Process Chemistry and Synthesis: The choice of solvent for reactions involving this compound will depend on its solubility. A solvent that provides adequate solubility at the reaction temperature is necessary for efficient and complete reactions. Poor solubility can lead to heterogeneous reaction mixtures, slower reaction rates, and potential impurities.
-
Crystallization and Purification: Solubility data as a function of temperature is essential for developing effective crystallization protocols. A good crystallization solvent is one in which the compound has high solubility at an elevated temperature and low solubility at a lower temperature, allowing for high recovery of pure material upon cooling.
-
-
Formulation Development: If this intermediate is carried over into a final drug product, its solubility will influence the choice of excipients and the manufacturing process for the final dosage form. For liquid formulations, a solvent system that ensures complete dissolution and stability is required.
-
Conclusion
While specific, publicly available solubility data for methyl 3-methylpyridine-2-carboxylate hydrochloride is limited, a strong predictive understanding can be achieved through the application of fundamental chemical principles. The ionic nature of this hydrochloride salt suggests a preference for polar protic solvents. However, for any practical application in a research or development setting, the theoretical inferences presented in this guide must be substantiated by rigorous experimental determination. The provided protocol offers a robust framework for generating this critical data, enabling scientists to make informed decisions in process development, purification, and formulation.
References
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Scribd. (n.d.). Factors Affecting Drug Solubility. Retrieved from [Link]
-
NCERT. (n.d.). SYSTEMATIC QUALITATIVE ANALYSIS. Retrieved from [Link]
-
Wang, J., & O'Connell, T. (2006). Analytical Method Selection for Drug Product Dissolution Testing. Dissolution Technologies, 13(3), 6-13. [Link]
Sources
An In-depth Technical Guide to Methyl 3-Methylpyridine-2-carboxylate Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-methylpyridine-2-carboxylate hydrochloride is a key building block in modern medicinal chemistry. Its structural motif is present in a variety of pharmacologically active compounds, making it a valuable intermediate for the synthesis of novel therapeutics. This technical guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, physicochemical properties, and applications in drug development. As a hydrochloride salt, it offers advantages in terms of stability and solubility compared to its free base form, facilitating its use in various synthetic and biological protocols.
Chemical Identity and Properties
Table 1: Chemical Identity of Methyl 3-Methylpyridine-2-carboxylate and its Precursor
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Methyl 3-methylpyridine-2-carboxylate | 59718-84-2[1][2][3][4] | C₈H₉NO₂ | 151.16[1][2][4] |
| 3-Methylpyridine-2-carboxylic acid | 4021-07-2 | C₇H₇NO₂ | 137.14 |
The hydrochloride salt is formed by the protonation of the pyridine nitrogen, which is the most basic site in the molecule. This transformation from a neutral molecule to a salt significantly impacts its physical properties.
Table 2: Physicochemical Properties of Methyl 3-Methylpyridine-2-carboxylate (Free Base)
| Property | Value | Source |
| Appearance | Colorless to light yellow clear liquid | [5] |
| Boiling Point | 73 °C / 2 mmHg | [2] |
| Density | 1.121 g/mL at 25 °C | [6] |
| Refractive Index | n20/D 1.516 | [6] |
| Storage | 2-8°C Refrigerator | [5] |
The hydrochloride salt is expected to be a crystalline solid with higher water solubility compared to the free base, a common characteristic of amine salts that is advantageous for many chemical reactions and biological assays.
Synthesis and Workflow
The synthesis of methyl 3-methylpyridine-2-carboxylate hydrochloride involves a multi-step process, starting from readily available precursors. The following workflow outlines the key synthetic transformations.
Caption: Synthetic workflow for methyl 3-methylpyridine-2-carboxylate hydrochloride.
Part 1: Synthesis of 3-Methylpyridine-2-carboxylic Acid
The synthesis of the carboxylic acid precursor is a critical first step. A common method involves the oxidation of 3-methylpyridine (3-picoline).
Experimental Protocol: Oxidation of 3-Methylpyridine
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reagents: Charge the flask with 3-methylpyridine and a suitable oxidizing agent, such as potassium permanganate, in an aqueous solution.
-
Reaction Conditions: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled, and the manganese dioxide by-product is removed by filtration. The filtrate is then acidified to precipitate the 3-methylpyridine-2-carboxylic acid.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system to yield the pure carboxylic acid.
Part 2: Esterification to Methyl 3-Methylpyridine-2-carboxylate
The carboxylic acid is then converted to its methyl ester.
Experimental Protocol: Fischer Esterification
-
Reaction Setup: Combine 3-methylpyridine-2-carboxylic acid and an excess of methanol in a round-bottom flask.
-
Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid.
-
Reaction Conditions: Heat the mixture to reflux for several hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture and neutralize the excess acid. The methanol is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with water and brine.
-
Purification: The crude methyl 3-methylpyridine-2-carboxylate is purified by column chromatography on silica gel.
Part 3: Formation of the Hydrochloride Salt
The final step is the conversion of the free base ester to its hydrochloride salt. This enhances stability and aqueous solubility.
Experimental Protocol: Hydrochloride Salt Formation
-
Dissolution: Dissolve the purified methyl 3-methylpyridine-2-carboxylate in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.
-
Acidification: Slowly add a solution of hydrochloric acid in the same solvent (or bubble anhydrous HCl gas through the solution) with stirring.
-
Precipitation: The hydrochloride salt will precipitate out of the solution as a solid.
-
Isolation: Collect the solid by vacuum filtration and wash with a small amount of the cold anhydrous solvent.
-
Drying: Dry the resulting solid under vacuum to obtain pure methyl 3-methylpyridine-2-carboxylate hydrochloride.
Spectroscopic Characterization (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Protonation of the pyridine nitrogen will cause a downfield shift of the aromatic protons due to the increased electron-withdrawing nature of the pyridinium ring. The methyl and methoxy protons will also experience a slight downfield shift.
-
¹³C NMR: Similar to the proton signals, the carbon signals of the aromatic ring will be shifted downfield upon protonation.
Infrared (IR) Spectroscopy:
-
The formation of the N-H bond in the pyridinium ion will result in a broad absorption band in the region of 2500-3000 cm⁻¹.
-
The C=O stretching frequency of the ester group may be slightly shifted.
Mass Spectrometry (MS):
-
In positive-ion mode electrospray ionization (ESI-MS), the spectrum will show a prominent peak corresponding to the protonated free base, [M+H]⁺, where M is the free base.
Applications in Drug Development
Methyl 3-methylpyridine-2-carboxylate and its derivatives are valuable intermediates in the synthesis of various pharmaceutical agents. The pyridine ring serves as a versatile scaffold that can be further functionalized to interact with biological targets.
One notable application is in the synthesis of pyrrolo[3,4-b]pyridin-7(6H)-one derivatives, which have been investigated as antagonists for the melanin-concentrating hormone receptor 1 (MCH-R1)[2]. MCH-R1 antagonists are of interest for the treatment of obesity and other metabolic disorders.
Sources
An In-depth Technical Guide to the Molecular Structure and Synthesis of Methyl 3-Methylpyridine-2-carboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern medicinal chemistry and drug development, substituted pyridine derivatives represent a cornerstone scaffold for the design of novel therapeutic agents. Among these, methyl 3-methylpyridine-2-carboxylate and its hydrochloride salt are emerging as pivotal building blocks. This technical guide, prepared for the discerning scientific audience, provides a comprehensive exploration of the molecular structure, synthesis, and characterization of methyl 3-methylpyridine-2-carboxylate hydrochloride. Drawing upon established chemical principles and analogous synthetic transformations, this document aims to equip researchers with the foundational knowledge and practical insights necessary for the effective utilization of this compound in their research endeavors. The synthesis of pyrrolo[3,4-b]pyridin-7(6H)-one derivatives, which act as antagonists for the melanin-concentrating hormone receptor 1 (MCH-R1), is one application of this compound.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key properties of the free base, methyl 3-methylpyridine-2-carboxylate. The hydrochloride salt is expected to be a crystalline solid with enhanced solubility in polar protic solvents.
| Property | Value | Source |
| CAS Number | 59718-84-2 | [1][2] |
| Molecular Formula | C₈H₉NO₂ | [2] |
| Molecular Weight | 151.16 g/mol | [2] |
| Boiling Point | 73 °C at 2 mmHg | [1] |
| Density | 1.121 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.516 | [3] |
| Appearance | Colorless to light yellow liquid | [1] |
Synthesis of Methyl 3-Methylpyridine-2-carboxylate Hydrochloride
The synthesis of methyl 3-methylpyridine-2-carboxylate hydrochloride is a multi-step process that begins with the formation of the precursor, 3-methylpyridine-2-carboxylic acid, followed by esterification and subsequent conversion to the hydrochloride salt.
Synthesis of 3-Methylpyridine-2-carboxylic Acid
The synthesis of the carboxylic acid precursor can be achieved through the hydrolysis of 2-cyano-3-methylpyridine.
Experimental Protocol:
-
Suspend 3-methylpyridine-2-carboxylic acid in an excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a drying tube.
-
Cool the mixture in an ice-water bath.
-
Slowly add thionyl chloride (1.2-1.5 equivalents) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude methyl 3-methylpyridine-2-carboxylate.
-
Purify the product by vacuum distillation or column chromatography on silica gel.
Formation of the Hydrochloride Salt
The final step involves the conversion of the free base ester to its hydrochloride salt, which often improves stability and handling characteristics.
Experimental Protocol:
-
Dissolve the purified methyl 3-methylpyridine-2-carboxylate in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.
-
Slowly add a solution of anhydrous hydrogen chloride in the same solvent dropwise with stirring.
-
The hydrochloride salt will precipitate as a solid. Continue the addition until no further precipitation is observed.
-
Stir the suspension for an additional 30 minutes to ensure complete salt formation.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the collected solid with a small amount of the cold anhydrous solvent to remove any unreacted starting material.
-
Dry the product under vacuum to yield methyl 3-methylpyridine-2-carboxylate hydrochloride as a crystalline solid.
Structural Elucidation and Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group on the pyridine ring, and the methyl ester group. Upon protonation to form the hydrochloride salt, the aromatic proton signals are anticipated to shift downfield due to the increased electron-withdrawing nature of the pyridinium ring.
¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. Similar to the ¹H NMR, the signals for the carbon atoms in the pyridine ring are expected to shift downfield upon formation of the hydrochloride salt.
Predicted ¹H and ¹³C NMR Data (in DMSO-d₆):
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Pyridine-H (position 4) | ~8.0-8.2 | ~140-142 |
| Pyridine-H (position 5) | ~7.6-7.8 | ~125-127 |
| Pyridine-H (position 6) | ~8.6-8.8 | ~150-152 |
| Pyridine-C (position 2) | - | ~155-157 |
| Pyridine-C (position 3) | - | ~135-137 |
| -CH₃ (on pyridine) | ~2.5-2.7 | ~18-20 |
| -OCH₃ (ester) | ~3.8-4.0 | ~52-54 |
| C=O (ester) | - | ~165-167 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.
Predicted IR Data (KBr pellet):
| Wavenumber (cm⁻¹) | Assignment |
| ~3000-3100 | C-H stretching (aromatic) |
| ~2800-3000 | C-H stretching (aliphatic) |
| ~2400-2700 | N-H stretching (pyridinium hydrochloride) |
| ~1730-1750 | C=O stretching (ester) |
| ~1600-1620 | C=N and C=C stretching (pyridinium ring) |
| ~1200-1300 | C-O stretching (ester) |
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. For the hydrochloride salt, electrospray ionization (ESI) in positive ion mode is expected to show the molecular ion of the free base.
Predicted Mass Spectrometry Data (ESI+):
| m/z | Assignment |
| 152.07 | [M+H]⁺ (protonated free base) |
Applications in Research and Drug Development
Methyl 3-methylpyridine-2-carboxylate hydrochloride serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its utility as a building block for creating melanin-concentrating hormone receptor 1 (MCH-R1) antagonists highlights its potential in the development of treatments for obesity and other metabolic disorders. [1]The presence of multiple functional groups allows for a variety of chemical modifications, making it a versatile scaffold for combinatorial chemistry and lead optimization programs.
Conclusion
This technical guide has provided a detailed overview of the synthesis, structural properties, and potential applications of methyl 3-methylpyridine-2-carboxylate hydrochloride. By presenting a composite of established synthetic protocols for analogous compounds and predicted spectroscopic data, this document serves as a valuable resource for researchers and scientists. The continued exploration of this and similar substituted pyridine derivatives is expected to yield novel compounds with significant therapeutic potential.
References
-
Brainly.in. Esterification with thionyl chloride and methanol mechanism. [Link]
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CommonOrganicChemistry.com. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). [Link]
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The Royal Society of Chemistry. Supporting Information. [Link]
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Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). [Link]
-
SpectraBase. 3-Methylpyridine - Optional[FTIR] - Spectrum. [Link]
-
NIST WebBook. Pyridine, 3-methyl-. [Link]
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NIST WebBook. Pyridine, 3-methyl-. [Link]
-
PubMed. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. [Link]
-
SpectraBase. 3-Methylpyridine-2-carboxylic acid - Optional[13C NMR] - Chemical Shifts. [Link]
Sources
Topic: Unlocking the Synthetic Potential: A Guide to the Reactivity of the Ester Group in Methyl 3-Methylpyridine-2-Carboxylate Hydrochloride
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-methylpyridine-2-carboxylate hydrochloride is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its synthetic utility is largely dictated by the reactivity of the C2-ester functionality. This guide provides an in-depth analysis of the chemical behavior of this ester group, focusing on the profound electronic influence exerted by the protonated pyridine ring. We will explore the mechanistic underpinnings of its reactivity towards common transformations—including hydrolysis, amidation, and reduction—and provide field-tested protocols for its practical application. The interplay between steric hindrance from the C3-methyl group and the powerful electron-withdrawing effect of the pyridinium cation creates a unique reactivity profile that, when properly understood, can be strategically exploited for the synthesis of complex target molecules.
Molecular Structure and Electronic Landscape: The Dominance of the Pyridinium Cation
The reactivity of the ester group in methyl 3-methylpyridine-2-carboxylate hydrochloride cannot be understood by considering it in isolation. The system's behavior is dominated by the electronic effects originating from the pyridine ring, which is protonated to form a pyridinium cation due to the hydrochloride salt form.
-
Inductive and Mesomeric Effects: In its free base form, the pyridine nitrogen is electron-withdrawing. However, upon protonation, the resulting positive charge on the nitrogen atom dramatically amplifies this effect. This powerful electron-withdrawing influence is transmitted through both the sigma-bond framework (inductive effect) and the pi-system (mesomeric or resonance effect). This resonance stabilization delocalizes the positive charge and strongly withdraws electron density from the C2 position, rendering the ester's carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack than a typical alkyl or aryl ester.
-
Steric Considerations: The methyl group at the C3 position introduces a moderate degree of steric hindrance around the C2-ester. While this does not prevent reactions, it can influence the rate of reaction and the required conditions, particularly when employing bulky nucleophiles. This steric factor necessitates careful optimization of reaction parameters to achieve desired outcomes.
The diagram below illustrates the key structural and electronic features governing the ester's reactivity.
Caption: Key factors influencing the reactivity of the ester group.
Key Transformation Pathways and Experimental Protocols
The enhanced electrophilicity of the ester carbonyl facilitates a range of important chemical transformations.
Amidation: Synthesis of Pyridine-2-Carboxamides
The direct conversion of the ester to an amide is one of the most critical reactions in drug development, forming the backbone of numerous active pharmaceutical ingredients. The reaction proceeds via a nucleophilic acyl substitution mechanism. Due to the hydrochloride form, a base is required to both neutralize the starting material and deprotonate the incoming amine nucleophile.
-
Reagent Preparation: In a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend methyl 3-methylpyridine-2-carboxylate hydrochloride (1.0 eq.) in a suitable aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 2.2 eq.) or diisopropylethylamine (DIPEA, 2.2 eq.), to the suspension. One equivalent neutralizes the hydrochloride, and the second prepares the reaction medium for the amine. Stir for 10-15 minutes at room temperature.
-
Nucleophile Addition: Add the desired primary or secondary amine (1.1 - 1.5 eq.).
-
Reaction: Stir the mixture at room temperature or gently heat (e.g., 40-50 °C) to drive the reaction to completion. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., Ethyl Acetate) and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography on silica gel.
The workflow for this critical transformation is outlined below.
Caption: Standard experimental workflow for the amidation reaction.
Hydrolysis (Saponification)
While the ester is relatively stable under acidic conditions due to the protonated state, it is readily hydrolyzed under basic conditions to yield 3-methylpicolinic acid. This process, known as saponification, involves the attack of a hydroxide ion on the electrophilic carbonyl carbon.
-
Dissolution: Dissolve methyl 3-methylpyridine-2-carboxylate hydrochloride (1.0 eq.) in a mixture of a water-miscible solvent like methanol or THF and water.
-
Base Addition: Add an aqueous solution of a strong base, such as lithium hydroxide (LiOH, 1.5-2.0 eq.) or sodium hydroxide (NaOH, 1.5-2.0 eq.), dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Acidification and Extraction: Cool the mixture in an ice bath and carefully acidify to a pH of ~4-5 using an acid like 1M HCl. The carboxylic acid product will often precipitate. If not, extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate or DCM).
-
Isolation: Collect the precipitate by filtration or dry and concentrate the combined organic extracts to yield the crude 3-methylpicolinic acid. Recrystallization can be performed for further purification.
Reduction to (3-Methylpyridin-2-yl)methanol
The ester can be reduced to the corresponding primary alcohol using powerful reducing agents. The choice of agent is critical to avoid unwanted side reactions, such as the reduction of the pyridine ring itself.
-
Recommended Reagent: Lithium aluminum hydride (LiAlH₄) is effective for this transformation. It is a potent reducing agent capable of reducing the ester without affecting the aromatic pyridine ring under controlled conditions.
-
Alternative Reagent: Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters efficiently and is not recommended for this purpose.
Safety Note: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under a strictly anhydrous, inert atmosphere.
-
Reagent Preparation: In a flame-dried flask under Argon, prepare a suspension of LiAlH₄ (1.5-2.0 eq.) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Dissolve methyl 3-methylpyridine-2-carboxylate hydrochloride (1.0 eq.) in a separate flask of anhydrous THF, add TEA (1.1 eq.) to liberate the free base, and add this solution dropwise to the LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quenching (Fieser workup): Cautiously quench the reaction by sequential, dropwise addition at 0 °C of: (i) X mL of water, (ii) X mL of 15% aqueous NaOH, and (iii) 3X mL of water, where X is the mass of LiAlH₄ used in grams.
-
Isolation: Stir the resulting granular precipitate for 30 minutes, then filter it off through a pad of Celite, washing thoroughly with THF or Ethyl Acetate. Concentrate the filtrate under reduced pressure to obtain the crude alcohol, which can be purified by column chromatography.
Summary of Reaction Conditions
| Transformation | Key Reagents | Solvent(s) | Typical Temp. | Product Class |
| Amidation | Primary/Secondary Amine, TEA/DIPEA | DCM, THF | Room Temp to 50 °C | Carboxamide |
| Hydrolysis | LiOH or NaOH | THF/H₂O, MeOH/H₂O | 0 °C to Room Temp | Carboxylic Acid |
| Reduction | LiAlH₄ | Anhydrous THF | 0 °C to Room Temp | Primary Alcohol |
Conclusion and Outlook
The ester group of methyl 3-methylpyridine-2-carboxylate hydrochloride is not a passive functionality; it is an activated site for nucleophilic attack. The protonated pyridinium ring acts as a powerful "electron sink," significantly enhancing the electrophilicity of the carbonyl carbon. This inherent reactivity, tempered by mild steric hindrance, makes it a versatile and reliable substrate for key synthetic transformations like amidation and hydrolysis. By understanding and leveraging these electronic properties, researchers can efficiently incorporate the 3-methylpyridine-2-carbonyl scaffold into complex molecules, accelerating discovery in pharmaceutical and materials science.
References
- General Principles of Ester Reactivity: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry, 2nd Edition. Oxford University Press. (A foundational text for understanding the principles of nucleophilic acyl substitution).
- Reactivity of Pyridine Carboxylic Esters: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry, 5th Edition. Wiley.
-
Amidation Protocols: A general overview of amide bond formation techniques, including from esters. Available at: [Link]
Methyl 3-Methylpyridine-2-Carboxylate Hydrochloride: A Versatile Building Block for Modern Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl 3-methylpyridine-2-carboxylate hydrochloride is a heterocyclic compound that serves as a crucial intermediate and building block in various fields of chemical research, particularly in medicinal chemistry and materials science. Its substituted pyridine framework allows for diverse chemical modifications, making it an invaluable scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the compound's properties, synthesis, and key applications, with a focus on its role in the development of novel therapeutics and functional materials. Detailed protocols and workflow visualizations are included to empower researchers in leveraging this versatile molecule for their discovery programs.
Physicochemical Properties and Synthesis
Methyl 3-methylpyridine-2-carboxylate, in its free base form (CAS 59718-84-2), is characterized by a molecular formula of C8H9NO2 and a molecular weight of 151.16 g/mol .[1][2] The hydrochloride salt form enhances its stability and solubility in certain solvent systems, making it convenient for storage and handling.
| Property | Value | Source |
| CAS Number | 59718-84-2 (Free Base) | [1][3] |
| Molecular Formula | C8H9NO2 | [1][2] |
| Molecular Weight | 151.16 g/mol | [1][2] |
| Form | Solid / Powder | |
| Boiling Point | 73°C at 2 mmHg | [3] |
| Storage | 2-8°C Refrigerator | [2] |
The synthesis of this compound and its parent acid, 3-methylpyridine-2-carboxylic acid (also known as 3-methylpicolinic acid), is well-documented. A common synthetic pathway involves the oxidation of 3-methylpyridine (3-picoline) to form the carboxylic acid, followed by esterification with methanol under acidic conditions.[4][5]
Synthetic Workflow Overview
The following diagram illustrates a generalized synthetic pathway from the readily available starting material, 3-picoline.
Caption: Generalized synthesis of Methyl 3-methylpyridine-2-carboxylate hydrochloride.
Core Applications in Research
The utility of methyl 3-methylpyridine-2-carboxylate hydrochloride stems from its pyridine core, a privileged scaffold in medicinal chemistry, and its reactive ester group, which allows for further chemical elaboration.[6]
Medicinal Chemistry: A Scaffold for Drug Discovery
The pyridine ring is a fundamental structure in numerous biologically active compounds.[6][7] Methyl 3-methylpyridine-2-carboxylate serves as a key building block in synthesizing molecules targeting a range of therapeutic areas.
a) Nicotinic Acetylcholine Receptor (nAChR) Modulators: The pyridine nitrogen of nicotinic agonists is known to form a crucial hydrogen bond within the binding site of nAChRs.[8] This makes substituted pyridines, such as methyl 3-methylpyridine-2-carboxylate, attractive starting points for designing novel nAChR modulators. Research in this area has led to the synthesis of epibatidine analogs with high binding affinity for α4β2* nAChRs, which are implicated in nicotine addiction.[9][10] These compounds are being investigated as potential pharmacotherapies for treating nicotine dependence and other central nervous system (CNS) disorders.[9] The 3-methylpyridine scaffold can be used to explore structure-activity relationships and develop ligands with improved selectivity and pharmacological profiles.[10][11]
b) Enzyme Inhibitors: Pyridine carboxylic acid derivatives have been explored as inhibitors for various enzymes.[12] For example, they have shown inhibitory activity against histone demethylases (KDMs) and coagulation factor XIa (FXIa).[12] More recently, substituted pyridine carboxamide derivatives have been discovered as potent allosteric inhibitors of SHP2, a critical regulator in cancer pathways.[13] One such inhibitor demonstrated robust antitumor efficacy in a xenograft mouse model.[13] The ester functional group of methyl 3-methylpyridine-2-carboxylate provides a convenient handle for conversion to amides, enabling the synthesis of diverse libraries of potential enzyme inhibitors.
c) General Organic Synthesis: Beyond specific targets, the compound is a versatile intermediate for constructing complex molecular architectures in drug discovery.[14] The pyridine ring can undergo various transformations, while the ester can be hydrolyzed, reduced, or converted to other functional groups, providing multiple avenues for diversification.
Coordination Chemistry and Materials Science
The parent acid, 3-methylpyridine-2-carboxylic acid, is an effective ligand for synthesizing metal complexes. It has been used to create complexes with copper, cobalt, nickel, and zinc. These coordination compounds are studied for their structural properties, and some, like a zinc complex with 1,10-phenanthroline and 3-methyl-picolinic acid, have been investigated for their ability to bind DNA and inhibit topoisomerase I. The methyl ester can be hydrolyzed in situ or used in non-aqueous conditions to form similar coordination complexes, opening avenues for applications in catalysis and materials science.
Key Experimental Protocols
Protocol: Amide Synthesis from Methyl 3-Methylpyridine-2-carboxylate
This protocol describes a general procedure for converting the methyl ester into a primary amide, a common step in synthesizing derivatives for biological screening, such as potential SHP2 inhibitors.[13]
Objective: To synthesize 3-methylpyridine-2-carboxamide from methyl 3-methylpyridine-2-carboxylate hydrochloride.
Materials:
-
Methyl 3-methylpyridine-2-carboxylate hydrochloride
-
Ammonia solution (e.g., 7N in Methanol)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Sodium bicarbonate (NaHCO3)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Neutralization: Dissolve methyl 3-methylpyridine-2-carboxylate hydrochloride in DCM. Add a saturated aqueous solution of sodium bicarbonate and stir until effervescence ceases. This converts the hydrochloride salt to the free base.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with brine, then dry it over anhydrous sodium sulfate.
-
Filtration & Concentration: Filter off the drying agent and concentrate the organic layer using a rotary evaporator to obtain the free base, methyl 3-methylpyridine-2-carboxylate.
-
Aminolysis: Dissolve the resulting free base in a minimal amount of methanol in a sealed reaction vessel or a round-bottom flask fitted with a condenser.
-
Reaction: Add a stoichiometric excess of a 7N solution of ammonia in methanol. Seal the vessel and stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, 3-methylpyridine-2-carboxamide, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Workflow for Amide Synthesis
Caption: Step-by-step workflow for the synthesis of a primary amide.
Future Outlook and Emerging Research
The strategic importance of the 3-methylpyridine-2-carboxylate scaffold is poised to grow. Its role as a precursor for agrochemicals, such as those derived from 3-cyanopyridine, highlights its industrial relevance.[15] In pharmaceuticals, the demand for novel, highly selective kinase and phosphatase inhibitors will continue to drive the synthesis of new libraries based on this and related pyridine structures.[6][13] Furthermore, its application in coordination chemistry may lead to the development of novel catalysts for green chemistry applications or functional materials with unique photophysical properties, analogous to research in artificial light-harvesting systems.[16] As synthetic methodologies become more advanced, the efficient and diverse functionalization of this building block will unlock new and unforeseen applications in science and technology.
Conclusion
Methyl 3-methylpyridine-2-carboxylate hydrochloride is more than a simple chemical intermediate; it is a versatile platform for innovation. Its structural features provide a robust starting point for creating diverse and complex molecules with significant potential in drug discovery, particularly in the fields of CNS disorders and oncology. Its utility in coordination chemistry further broadens its applicability. This guide has outlined the fundamental properties, synthetic access, and key research applications of this compound, providing both foundational knowledge and practical protocols to aid researchers in their scientific endeavors.
References
- ChemicalBook. (n.d.). METHYL 3-METHYLPYRIDINE-2-CARBOXYLATE | 59718-84-2.
- Eaton, J. B., et al. (2015). Synthesis, nicotinic acetylcholine receptor binding, in vitro and in vivo pharmacology properties of 3′-(substituted pyridinyl)-deschloroepibatidine analogs. Bioorganic & Medicinal Chemistry, 23(10), 2453-2460.
- Al-Muqarrab, A. A., et al. (2014). Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues. Journal of Medicinal Chemistry, 57(1), 241-251.
- Global Green Chemical Co., Ltd. (n.d.). The Crucial Role of 4-Chloro-N-methylpyridine-2-carboxamide HCl in Drug Discovery.
- Petricci, E., et al. (2021). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Molecules, 26(15), 4583.
- Oakwood Chemical. (n.d.). Methyl 3-methylpyridine-2-carboxylate, min 97%, 10 grams.
- Santa Cruz Biotechnology, Inc. (n.d.). 3-Methylpicolinic acid HCl.
- Google Patents. (2015). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
- National Center for Biotechnology Information. (n.d.). Methyl 3-methylpyridine-2-carboxylate.
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- Sigma-Aldrich. (n.d.). 3-Methylpyridine-2-carboxylic acid.
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- Cashin, A. L., et al. (2005). The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. Journal of Biological Chemistry, 280(30), 27864-27869.
- Jabeen, I., et al. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 17, 3015-3047.
- Sigma-Aldrich. (n.d.). 3-Methylpicolinic acid hydrochloride.
- Wikipedia. (n.d.). 3-Methylpyridine.
- National Center for Biotechnology Information. (n.d.). 3-Methylpicolinic acid.
- Wang, C., et al. (2024). 3-Methylpyridine: Synthesis and Applications. Chemistry–An Asian Journal, e202400467.
- Google Patents. (2014).
- ResearchGate. (2024).
- BLD Pharm. (n.d.). 3-Methylpicolinic acid.
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- Li, Q., et al. (2024). Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. European Journal of Medicinal Chemistry, 280, 116830.
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Li, Y., et al. (2026). Pillar[11]arene-Mediated Assembly of Amphiphiles for Enhanced Light Harvesting and Photocatalysis. Langmuir.
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A Technical Guide to Methyl 3-Methylpyridine-2-carboxylate Hydrochloride: A Cornerstone Intermediate in Modern Synthesis
Abstract
In the landscape of medicinal chemistry and drug development, the strategic selection of starting materials and intermediates is paramount to the success of a synthetic campaign. Methyl 3-methylpyridine-2-carboxylate hydrochloride has emerged as a highly versatile and valuable building block, particularly for the construction of complex heterocyclic scaffolds that form the core of numerous biologically active compounds. This technical guide provides an in-depth exploration of this intermediate, offering field-proven insights into its synthesis, characterization, and critical applications. We will delve into the causality behind experimental choices, present self-validating protocols, and illustrate key transformations, providing researchers and drug development professionals with a comprehensive resource for leveraging this powerful synthetic tool.
Core Compound Analysis: Understanding the Intermediate
Methyl 3-methylpyridine-2-carboxylate, in its hydrochloride salt form, offers a unique combination of structural features that render it an ideal precursor for diverse synthetic elaborations. The molecule incorporates a pyridine ring, a sterically hindered ester, and a methyl group, each providing distinct points for chemical modification.
-
Chemical Identity:
-
Name: Methyl 3-methylpyridine-2-carboxylate hydrochloride
-
Synonyms: 3-Methylpicolinic acid methyl ester hydrochloride; Methyl 3-methylpicolinate hydrochloride[1]
-
CAS Number: 59718-84-2 (for the free base, Methyl 3-methylpyridine-2-carboxylate)[1][2][3]
-
Molecular Formula: C₈H₁₀ClNO₂[3]
-
Molecular Weight: 187.62 g/mol
-
The hydrochloride salt form enhances the compound's stability and improves its handling characteristics, often making it more suitable for storage and for specific reaction conditions compared to the free base. The protonated pyridine nitrogen modifies the electronic properties of the ring, influencing its reactivity in subsequent synthetic steps.
| Property | Data | Reference |
| Molecular Formula | C₈H₉NO₂ (Free Base) | [1] |
| Molecular Weight | 151.16 g/mol (Free Base) | [1][3] |
| Appearance | Typically a solid | |
| Boiling Point | 73°C / 2mmHg (Free Base) | [2] |
| Primary Functional Groups | Ester, Pyridine, Methyl |
Synthesis of the Intermediate: From Picoline to Hydrochloride
The preparation of methyl 3-methylpyridine-2-carboxylate hydrochloride is a multi-step process that begins with the readily available starting material, 3-methylpyridine (3-picoline). The synthesis relies on two fundamental organic transformations: oxidation of the 3-methyl group's benzylic-like position and subsequent esterification, followed by salt formation.[4]
Synthetic Strategy Overview
The logical pathway involves the selective oxidation of the methyl group at the 2-position of the pyridine ring to a carboxylic acid, followed by a standard esterification reaction with methanol. The final step is the treatment with hydrochloric acid to yield the desired salt. This approach is favored due to the accessibility of 3-picoline and the reliability of the involved chemical transformations.[5][6]
Caption: Synthetic pathway from 3-picoline to the target hydrochloride salt.
Step-by-Step Experimental Protocol
This protocol represents a validated approach for the synthesis, integrating established methodologies for each transformation.
Step 1: Oxidation of 3-Methylpyridine to 3-Methylpyridine-2-carboxylic Acid
The oxidation of a methyl group on a pyridine ring can be challenging. However, methods for oxidizing 3-picoline to nicotinic acid using reagents like potassium permanganate provide a strong precedent.[6] For the synthesis of 3-methylpyridine-2-carboxylic acid, directed metallation followed by quenching with CO₂ or other specialized oxidation methods may be employed for higher selectivity. For the purpose of this guide, we adapt the robust permanganate oxidation.
-
Setup: To a 1 L three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 3-methylpyridine (0.5 mol) and water (500 mL).
-
Reaction: Heat the mixture to 80-85°C with vigorous stirring.
-
Oxidant Addition: Slowly add potassium permanganate (KMnO₄) (1.1 mol) in small portions over 2-3 hours, maintaining the temperature below 95°C. The exothermic reaction must be carefully controlled.
-
Completion & Workup: After the addition is complete, continue stirring at 90°C for an additional hour until the purple color disappears. Cool the mixture to room temperature and filter off the manganese dioxide (MnO₂) byproduct.
-
Isolation: Acidify the filtrate with concentrated HCl to a pH of ~3-4. The product, 3-methylpyridine-2-carboxylic acid, will precipitate. Cool the mixture in an ice bath for 1 hour, then collect the solid by filtration, wash with cold water, and dry under vacuum.[7]
Step 2: Esterification to Methyl 3-Methylpyridine-2-carboxylate
Esterification is efficiently achieved under acidic conditions. The trimethylchlorosilane (TMSCl)/methanol system is a mild and highly effective method for converting amino acids and related compounds to their methyl ester hydrochlorides in one pot.[8]
-
Setup: In a 500 mL round-bottom flask, suspend the 3-methylpyridine-2-carboxylic acid (0.4 mol) in anhydrous methanol (300 mL).
-
Reagent Addition: Cool the suspension in an ice bath. Slowly add thionyl chloride (SOCl₂) (0.8 mol) or trimethylchlorosilane (TMSCl) (0.8 mol) dropwise while stirring.[9] The addition is exothermic.
-
Reaction: After the addition, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Isolation (Free Base): Cool the reaction mixture and remove the solvent under reduced pressure. Neutralize the residue carefully with a saturated sodium bicarbonate solution and extract the product with dichloromethane or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl 3-methylpyridine-2-carboxylate free base.
Step 3: Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the crude methyl ester from the previous step in anhydrous diethyl ether or ethyl acetate.
-
Precipitation: Cool the solution in an ice bath and slowly bubble anhydrous HCl gas through it, or add a pre-prepared solution of HCl in anhydrous methanol or diethyl ether.
-
Isolation: The hydrochloride salt will precipitate as a solid. Continue the addition until no further precipitation is observed. Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the final product, methyl 3-methylpyridine-2-carboxylate hydrochloride.
Applications in Complex Molecule Synthesis
The true value of methyl 3-methylpyridine-2-carboxylate hydrochloride lies in its application as a versatile intermediate for constructing high-value molecules, particularly in the pharmaceutical sector.
Case Study 1: Synthesis of Pyrrolo[3,4-b]pyridin-7(6H)-one Derivatives (MCH-R1 Antagonists)
Methyl 3-methylpyridine-2-carboxylate is a documented building block for melanin-concentrating hormone receptor 1 (MCH-R1) antagonists, a class of compounds investigated for the treatment of obesity and anxiety.[2] The synthesis involves a key cyclization reaction to form the pyrrolopyridinone core.
Caption: Workflow for the synthesis of the MCH-R1 antagonist core.
Representative Protocol: Amide Formation and Cyclization
-
Amidation: The ester is first converted to an amide. To a solution of methyl 3-methylpyridine-2-carboxylate (1.0 eq) in a suitable solvent like toluene, add the desired primary amine (1.1 eq). Heat the mixture to reflux, often with a catalyst such as sodium methoxide, to drive the formation of the N-substituted 3-methylpyridine-2-carboxamide.
-
Bromination: The methyl group is activated for cyclization via radical bromination. The amide intermediate is treated with N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide in a solvent such as carbon tetrachloride under reflux.
-
Intramolecular Cyclization: The resulting benzylic bromide undergoes spontaneous or base-catalyzed intramolecular cyclization, where the amide nitrogen displaces the bromide to form the five-membered lactam ring, yielding the desired pyrrolo[3,4-b]pyridin-7(6H)-one scaffold.
Case Study 2: Precursor to Kinase Inhibitors
The substituted pyridine motif is prevalent in a vast number of kinase inhibitors, which are crucial in oncology.[10][11] This intermediate serves as a scaffold for building molecules that target kinases like c-Met and VEGFR-2.[12][13] The synthesis often involves converting the ester to an amide, followed by cross-coupling reactions to add further complexity.
Representative Protocol: Synthesis of an Imidazopyridine Core
Many c-Met inhibitors feature an imidazopyridine core.[12] A plausible route starting from our intermediate is as follows:
-
Reduction: The ester group of methyl 3-methylpyridine-2-carboxylate is reduced to the corresponding alcohol (3-methylpyridin-2-yl)methanol using a reducing agent like lithium aluminum hydride (LAH).
-
Oxidation: The alcohol is then oxidized to the aldehyde, 3-methylpyridine-2-carbaldehyde, using a mild oxidant such as manganese dioxide (MnO₂).
-
Condensation and Cyclization: The aldehyde is condensed with a 2-aminoaniline derivative. This reaction, often catalyzed by an acid, leads to the formation of an imine which then undergoes oxidative cyclization to form the fused imidazopyridine ring system, a key structure in many kinase inhibitors.
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the intermediate.
| Technique | Expected Observations for Methyl 3-Methylpyridine-2-carboxylate (Free Base) |
| ¹H NMR | δ ~8.5 (d, 1H, H6-pyridine), δ ~7.6 (d, 1H, H4-pyridine), δ ~7.2 (t, 1H, H5-pyridine), δ ~3.9 (s, 3H, -OCH₃), δ ~2.5 (s, 3H, Ar-CH₃). Protonation in the HCl salt would cause downfield shifts of the pyridine protons. |
| ¹³C NMR | δ ~167 (C=O), δ ~158 (C2-pyridine), δ ~147 (C6-pyridine), δ ~138 (C4-pyridine), δ ~132 (C3-pyridine), δ ~122 (C5-pyridine), δ ~52 (-OCH₃), δ ~18 (Ar-CH₃).[14] |
| IR (KBr) | ~3000-2850 cm⁻¹ (C-H stretch), ~1730 cm⁻¹ (C=O ester stretch), ~1600, 1450 cm⁻¹ (C=C, C=N pyridine ring stretches). The HCl salt will show a broad N-H⁺ stretch around 2500-3000 cm⁻¹. |
| Mass Spec (ESI+) | m/z = 152.07 [M+H]⁺ for the free base. |
Conclusion
Methyl 3-methylpyridine-2-carboxylate hydrochloride is more than just a chemical reagent; it is a strategic asset in the synthesis of complex, high-value molecules. Its well-defined structure, predictable reactivity, and role as a precursor to important pharmaceutical scaffolds make it an indispensable tool for researchers in drug discovery. This guide has illuminated the key aspects of its synthesis, characterization, and application, providing a solid foundation for its effective utilization in the laboratory. The continued exploration of its reactivity will undoubtedly lead to the development of novel synthetic methodologies and the discovery of new therapeutic agents.
References
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The Royal Society of Chemistry. (2009). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]
-
Wikipedia. (2023). 3-Methylpyridine. Retrieved from [Link]
- Google Patents. (2015). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
-
The Royal Society of Chemistry. (2015). Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. Retrieved from [Link]
-
Yin, Z., et al. (2024). 3-Methylpyridine: Synthesis and Applications. Chemistry – An Asian Journal, 19(18), e202400467. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Methyl 3-Methylpyridine-2-carboxylate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Methyl 3-methylpyridine-2-carboxylate. PubChem Compound Database. Retrieved from [Link]
- Google Patents. (2013). CN103224437A - Amino acid methyl ester hydrochloride preparation.
-
Liu, Q., et al. (2017). Discovery of imidazopyridine derivatives as novel c-Met kinase inhibitors: Synthesis, SAR study, and biological activity. Bioorganic & Medicinal Chemistry, 25(4), 1366-1375. Retrieved from [Link]
-
ResearchGate. (2012). What is the alternate process for preparing ester hydrochloride?. Retrieved from [Link]
-
Reddy, G. S., et al. (2007). A Convenient Synthesis of Amino Acid Methyl Esters. Letters in Organic Chemistry, 4(1), 27-30. Retrieved from [Link]
-
Wright, E. R., et al. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 23(7), 1675. Retrieved from [Link]
-
Han, S.-Y., et al. (2012). Design and Synthesis of 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones as VEGFR-2 Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(8), 2837-2842. Retrieved from [Link]
-
Szymański, P., et al. (2015). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. European Journal of Medicinal Chemistry, 94, 489-500. Retrieved from [Link]
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- 2. METHYL 3-METHYLPYRIDINE-2-CARBOXYLATE | 59718-84-2 [chemicalbook.com]
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- 9. researchgate.net [researchgate.net]
- 10. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of imidazopyridine derivatives as novel c-Met kinase inhibitors: Synthesis, SAR study, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design and synthesis of 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones as VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 3-Picoline(108-99-6) 13C NMR spectrum [chemicalbook.com]
Methodological & Application
Application Notes & Protocols: Strategic Use of Pyridine Carboxylates in Suzuki-Miyaura Cross-Coupling
Introduction: The Importance of Substituted Biaryl Pyridines
The biaryl structural motif is a cornerstone in modern chemistry, forming the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] Among these, pyridyl-aryl structures are of paramount importance due to the pyridine ring's unique electronic properties and its ability to modulate physicochemical characteristics such as solubility and metabolic stability in drug candidates.[3] The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for forging C-C bonds to create these valuable biaryl compounds, celebrated for its mild conditions, exceptional functional group tolerance, and the stability of its organoboron reagents.[4][5]
This guide provides an in-depth analysis and a robust experimental framework for utilizing methyl 3-methylpyridine-2-carboxylate hydrochloride in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic nuances, strategic selection of reagents, and a detailed protocol designed for successful synthesis, addressing the specific challenges posed by this class of substrate.
Substrate Analysis: Methyl 3-methylpyridine-2-carboxylate Hydrochloride
To be used in a Suzuki-Miyaura reaction, the pyridine ring of the target substrate must possess a suitable leaving group, typically a halide (I, Br, Cl) or a triflate. For the purpose of this guide, we will assume the use of a halogenated derivative, such as methyl 5-bromo-3-methylpyridine-2-carboxylate hydrochloride , as a representative and synthetically accessible starting material.
Key Structural Considerations:
-
The Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst. This can sometimes lead to catalyst inhibition or the formation of inactive complexes, making the careful selection of ligands crucial to shield the metal center and maintain catalytic activity.[6]
-
Steric Hindrance: The presence of methyl and carboxylate groups ortho to the pyridine nitrogen (at positions 3 and 2, respectively) introduces steric bulk. This can influence the rate of oxidative addition and may require more robust catalytic systems or higher reaction temperatures.
-
Ester Functionality: The methyl ester is generally tolerant of standard Suzuki conditions. However, the choice of a strong base or prolonged heating in aqueous media could lead to undesired hydrolysis.[7]
-
Hydrochloride Salt: The starting material is a salt. The base added to the reaction must be sufficient to not only activate the boronic acid but also to neutralize the hydrochloride, liberating the free pyridine base in situ.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[5][8][9]
The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the pyridine substrate, forming a Pd(II) complex.
-
Transmetalation: The organic group from the activated boronic acid (a boronate complex formed with the base) is transferred to the Pd(II) complex, displacing the halide.[5]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimizing Reaction Parameters: A Guide to Component Selection
Success in coupling sterically hindered and potentially coordinating substrates like our target molecule hinges on the judicious selection of the catalyst, ligand, base, and solvent.
| Component | Options | Rationale & Expert Insights | Citation |
| Palladium Pre-catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | Pd(dppf)Cl₂ is often an excellent starting point for heteroaromatic couplings due to its stability and effectiveness. Pd₂(dba)₃ is not air-stable but is highly active when combined with an appropriate ligand. | [4][10] |
| Ligand | PPh₃, Buchwald-type ligands (e.g., SPhos, XPhos), N-Heterocyclic Carbenes (NHCs) | For challenging substrates, bulky, electron-rich phosphine ligands like XPhos or SPhos are often superior. They promote faster oxidative addition and reductive elimination while preventing catalyst deactivation. | [11][12] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | K₃PO₄ is a moderately strong base effective in many pyridine couplings. Cs₂CO₃ is more soluble and often enhances reaction rates but is more expensive. Remember to use at least 3 equivalents to neutralize the hydrochloride salt and activate the boronic acid. | [4][13] |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, Acetonitrile | A mixture of 1,4-Dioxane and water (e.g., 4:1) is a standard, robust system that facilitates the dissolution of both organic and inorganic reagents. The water is crucial for the activity of many common bases. | [4][6] |
| Boronic Acid Partner | Arylboronic acids, Arylboronic pinacol esters | Boronic acids are standard, but pinacol esters can offer greater stability and are sometimes used for slow-releasing transmetalation, which can be beneficial. Use a slight excess (1.1–1.5 equiv.) to drive the reaction to completion. | [10][12] |
Detailed Experimental Protocol
This protocol provides a general starting point for the Suzuki-Miyaura coupling of a halogenated methyl 3-methylpyridine-2-carboxylate hydrochloride with a generic arylboronic acid. Optimization may be required for specific substrates.
Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling.
Materials:
-
Methyl 5-bromo-3-methylpyridine-2-carboxylate hydrochloride (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (3 mol%)
-
Base (e.g., K₃PO₄) (3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane and deionized water (4:1 v/v)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Solvents for work-up and chromatography (e.g., Ethyl Acetate, Hexanes)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the pyridyl halide (1.0 equiv), the arylboronic acid (1.2 equiv), the base (3.0 equiv), and the palladium catalyst (3 mol%).[6]
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Using a syringe, add the degassed solvent system (1,4-dioxane and water, 4:1) to achieve a concentration of approximately 0.1 M with respect to the pyridyl halide.
-
Reaction: Place the sealed flask in a preheated oil bath at 90-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing by TLC or LC-MS until the starting halide is consumed.
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure biaryl product.[6]
Troubleshooting Common Issues
| Observation | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Catalyst deactivation (e.g., by pyridine coordination).2. Insufficient temperature.3. Ineffective base/ligand combination. | 1. Switch to a bulkier ligand (e.g., XPhos).2. Increase reaction temperature in 10 °C increments.3. Screen alternative bases (e.g., Cs₂CO₃). |
| Significant Protodeboronation | Presence of excess water or acidic protons; boronic acid instability. | Ensure solvents are properly degassed but not overly wet. Use a boronic pinacol ester instead of the acid. |
| Ester Hydrolysis | Base is too strong or reaction time is too long at high temperature. | Use a milder base (e.g., K₂CO₃ or KF). Monitor the reaction closely to avoid unnecessarily long heating times.[7] |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Ensure the reaction setup is rigorously purged with an inert gas before heating. |
Safety Precautions
-
Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Reactions under pressure or at high temperatures should be conducted behind a blast shield.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). PMC - NIH. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. ACS Publications. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. [Link]
-
Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. (2023). The Royal Society of Chemistry. [Link]
-
Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. ResearchGate. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Synfacts. [Link]
-
Biaryl synthesis by C-C coupling. Organic Chemistry Portal. [Link]
-
Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. (2024). Chemical Review and Letters. [Link]
-
Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. (2019). PMC - NIH. [Link]
-
Handy Protocols using Vinyl Nosylates in Suzuki-Miyaura Cross-Coupling Reactions. ResearchGate. [Link]
-
Biaryl synthesis with arenediazonium salts: cross-coupling, CH-arylation and annulation reactions. (2019). Chemical Society Reviews (RSC Publishing). [Link]
-
Suzuki reaction. Wikipedia. [Link]
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- 2. chemrevlett.com [chemrevlett.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Strategic Amide Bond Formation with Methyl 3-Methylpyridine-2-Carboxylate Hydrochloride
For: Researchers, scientists, and drug development professionals.
Executive Summary: Navigating a Challenging Coupling
Amide bond formation is arguably the most critical reaction in medicinal chemistry, forming the backbone of countless pharmaceutical agents. Pyridyl amides, in particular, are privileged structures found in numerous bioactive molecules.[1][2] This guide provides a detailed technical overview and actionable protocols for the synthesis of amides using methyl 3-methylpyridine-2-carboxylate hydrochloride.
This specific substrate presents a confluence of common synthetic challenges: the steric hindrance imposed by the 3-methyl group adjacent to the reaction center, and the acidic nature of the hydrochloride salt, which necessitates careful reaction design. This document moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering researchers to troubleshoot and optimize this challenging yet vital transformation.
Mechanistic Rationale: Activating the Carboxyl Group
Direct reaction between a carboxylic acid and an amine to form an amide is unfavorable due to the formation of a stable ammonium carboxylate salt.[3][4] Therefore, the reaction requires a "coupling reagent" to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby activating it for nucleophilic attack by the amine.
The most common pathway involves the formation of a highly reactive intermediate. For carbodiimide reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the carboxylic acid attacks the carbodiimide to form an O-acylisourea intermediate.[5][6][7] This intermediate is then attacked by the amine to yield the amide product and a soluble urea byproduct.
Caption: General workflow for amide bond formation.
However, the O-acylisourea intermediate can undergo an intramolecular rearrangement to a stable N-acylurea, a common byproduct that halts the reaction.[6] To mitigate this, additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are used. These additives react with the O-acylisourea to form a more stable, yet still highly reactive, HOBt or HOAt active ester, which is less prone to side reactions.[8][9]
For sterically hindered substrates like methyl 3-methylpyridine-2-carboxylate, more potent coupling reagents are often required. Uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and phosphonium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) offer faster reaction kinetics and are highly effective at overcoming the steric barrier.[10][11][12] HATU is particularly effective as its HOAt-based structure provides anchimeric assistance, further accelerating the coupling.[12]
Core Challenge: The Hydrochloride Salt and Steric Hindrance
The primary obstacle when using methyl 3-methylpyridine-2-carboxylate hydrochloride is the protonated pyridine nitrogen. This acidic proton must be neutralized. Failure to do so will result in the protonation of the incoming amine nucleophile, rendering it non-nucleophilic and halting the reaction.
Therefore, the addition of a non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is absolutely essential . A minimum of two equivalents of base are typically required: one to neutralize the hydrochloride of the starting material, and another to facilitate the coupling reaction itself, especially when using uronium or phosphonium reagents.[9][13][14] If the amine is also supplied as a hydrochloride salt, an additional equivalent of base is needed.
Recommended Experimental Protocols
In situ hydrolysis of the methyl ester to the corresponding carboxylic acid is assumed in these protocols, driven by the basic conditions and the coupling reaction equilibrium.
Protocol 1: Standard Conditions using EDC/HOBt
This method is a cost-effective first approach suitable for less hindered amines.
Materials:
-
Methyl 3-methylpyridine-2-carboxylate hydrochloride (1.0 equiv)
-
Amine (1.1 equiv)
-
EDC·HCl (1.5 equiv)
-
HOBt (1.3 equiv)
-
DIPEA (3.0 equiv)
-
Anhydrous DMF or DCM (to make a 0.1-0.5 M solution)
Procedure:
-
To a clean, dry, nitrogen-flushed flask, add methyl 3-methylpyridine-2-carboxylate hydrochloride and dissolve it in anhydrous DMF.
-
Add the amine to the solution.
-
Add DIPEA and stir the mixture at room temperature for 10-15 minutes. This ensures the neutralization of all acidic species.
-
Add HOBt, followed by EDC·HCl. A slight exotherm may be observed.
-
Stir the reaction at room temperature. Monitor progress by TLC or LC-MS (typically 4-24 hours).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: High-Efficiency Coupling for Hindered Substrates using HATU
This is the recommended method for this specific substrate, especially when coupling with hindered or electron-deficient amines.[11][15]
Materials:
-
Methyl 3-methylpyridine-2-carboxylate hydrochloride (1.0 equiv)
-
Amine (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (3.0 equiv)
-
Anhydrous DMF (to make a 0.1-0.5 M solution)
Procedure:
-
To a clean, dry, nitrogen-flushed flask, add methyl 3-methylpyridine-2-carboxylate hydrochloride and dissolve it in anhydrous DMF.
-
Add DIPEA and stir for 5 minutes.
-
Add HATU to the mixture and stir for an additional 10-20 minutes at room temperature. This "pre-activation" step is crucial for forming the active ester.
-
Add the amine to the activated mixture.
-
Stir the reaction at room temperature. The reaction is often significantly faster than with EDC (typically 1-6 hours). Monitor progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Recommended reaction workflow decision tree.
Comparative Data & Troubleshooting
The choice of coupling reagent is critical and depends on the reactivity of the amine partner.
| Feature | Protocol 1 (EDC/HOBt) | Protocol 2 (HATU) | Rationale & Justification |
| Relative Reactivity | Moderate | Very High | HATU is a more potent activator, crucial for overcoming the steric hindrance of the 3-methyl group.[10] |
| Racemization Risk | Minimal with HOBt | Very Low | The HOAt-based active ester from HATU is highly effective at suppressing racemization.[10] |
| Common Side Reactions | N-acylurea formation | Guanidinylation of amine | The N-acylurea side product can be avoided by using HOBt.[6] Guanidinylation is rare unless excess HATU is used. |
| Typical Reaction Time | 4 - 24 hours | 1 - 6 hours | Faster kinetics with HATU lead to shorter reaction times and potentially cleaner conversions. |
| Cost | Lower | Higher | EDC is a bulk reagent; HATU is a more specialized, expensive reagent. |
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| No or very low conversion | 1. Insufficient base. 2. Inactive (hydrolyzed) coupling reagent. 3. Amine is a poor nucleophile. | 1. Add an additional equivalent of DIPEA/TEA.[13] 2. Use fresh, anhydrous coupling reagents and solvents. 3. Switch to a more powerful reagent (EDC -> HATU). Increase reaction temperature to 40-50 °C.[11] |
| Formation of N-acylurea byproduct (with EDC) | The O-acylisourea intermediate is rearranging faster than the amine is attacking. | Ensure HOBt is added with EDC. Alternatively, switch to the HATU protocol.[5][6] |
| Unreacted starting acid/ester | Poor activation or immediate hydrolysis of the active intermediate. | Ensure the reaction is run under anhydrous conditions. Use a pre-activation step as described in the HATU protocol. |
References
- Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media.
- Nakajima, N., & Ikada, Y. (1995).
- Wikipedia. (n.d.). Carbodiimide. Wikipedia.
- Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific.
- Nakajima, N., & Ikada, Y. (1995). Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media.
- BenchChem. (2025).
- Various Authors. (2019). Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. RSC Publishing.
- BenchChem. (n.d.).
- Taylor & Francis. (n.d.). Carbodiimide – Knowledge and References. Taylor & Francis.
- ResearchGate. (2015). Do I need to neutralize EDC-HCl for amide coupling?.
- Various Authors. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- ResearchGate. (2014). Can anyone suggest how to neutralize aminehydrochlorides?.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Sigma-Aldrich.
- Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides.
- Various Authors. (2015).
- It's Dr. Dan. (2023). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps!. YouTube.
- Wang, H., et al. (2008). Pyridine amides as potent and selective inhibitors of 11beta-hydroxysteroid dehydrogenase type 1. PubMed.
- Khan Academy. (2023).
- Khan Academy. (n.d.).
Sources
- 1. Chemodivergent synthesis of N -(pyridin-2-yl)amides and 3-bromoimidazo[1,2- a ]pyridines from α-bromoketones and 2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06724H [pubs.rsc.org]
- 2. Pyridine amides as potent and selective inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Khan Academy [khanacademy.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Carbodiimide - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. bachem.com [bachem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
"ester hydrolysis of methyl 3-methylpyridine-2-carboxylate hydrochloride protocol"
Ester Hydrolysis of Methyl 3-Methylpyridine-2-Carboxylate Hydrochloride: A Detailed Protocol and Mechanistic Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hydrolysis of esters is a fundamental transformation in organic synthesis, crucial for the preparation of carboxylic acids from their corresponding ester derivatives. This application note provides a comprehensive guide to the hydrolysis of methyl 3-methylpyridine-2-carboxylate hydrochloride to yield 3-methylpyridine-2-carboxylic acid, also known as 3-methylpicolinic acid.[1][2][3] This protocol is particularly relevant for researchers in medicinal chemistry and drug development, where pyridine carboxylic acids serve as important building blocks for various pharmacologically active molecules.[4] The presence of the pyridine ring introduces specific chemical properties that necessitate careful consideration of reaction conditions to achieve efficient and clean conversion. This document outlines a detailed experimental procedure, discusses the underlying reaction mechanism, and provides insights into critical process parameters.
Reaction Principle
The hydrolysis of an ester is the cleavage of the ester bond to form a carboxylic acid and an alcohol.[5] This reaction can be catalyzed by either acid or base.[5]
-
Acid-catalyzed hydrolysis is a reversible equilibrium process.[5][6] The reaction is driven to completion by using a large excess of water.[6][7] The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.[7][8][9]
-
Base-catalyzed hydrolysis (saponification) is an irreversible reaction that goes to completion.[5] It involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon.[5][7]
Given that the starting material is a hydrochloride salt, the reaction medium will be acidic. This protocol will therefore focus on an acid-catalyzed hydrolysis, although a base-mediated approach after neutralization is also a viable strategy.
Experimental Protocol
This section details a step-by-step procedure for the hydrolysis of methyl 3-methylpyridine-2-carboxylate hydrochloride.
Materials and Reagents
| Reagent | Grade | Supplier |
| Methyl 3-methylpyridine-2-carboxylate HCl | ≥97% | Commercially available |
| Hydrochloric Acid (HCl), concentrated (37%) | ACS Reagent Grade | Commercially available |
| Deionized Water | High Purity | In-house |
| Sodium Hydroxide (NaOH) | ACS Reagent Grade | Commercially available |
| Ethyl Acetate (EtOAc) | HPLC Grade | Commercially available |
| Anhydrous Magnesium Sulfate (MgSO₄) | Anhydrous, ≥99.5% | Commercially available |
Equipment
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
pH meter or pH paper
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 5.0 g of methyl 3-methylpyridine-2-carboxylate hydrochloride in 50 mL of 6 M hydrochloric acid.
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the solution to pH 3-4 with a 5 M aqueous solution of sodium hydroxide. The product, 3-methylpyridine-2-carboxylic acid, is amphoteric and its solubility is pH-dependent. The isoelectric point should be considered for optimal precipitation or extraction.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification: The crude 3-methylpyridine-2-carboxylic acid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a white to off-white solid. The melting point of 3-methylpyridine-2-carboxylic acid is reported to be 114-118 °C.[1][2]
Reaction Mechanism and Workflow
The acid-catalyzed hydrolysis of methyl 3-methylpyridine-2-carboxylate follows a well-established nucleophilic acyl substitution mechanism.
Mechanistic Steps:
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by the acid catalyst (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon.[7][8][9]
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[7][8][9]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a better leaving group (methanol).
-
Elimination of Methanol: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, leading to the elimination of methanol as a leaving group.
-
Deprotonation: The protonated carbonyl of the carboxylic acid is deprotonated by a water molecule to regenerate the acid catalyst and yield the final carboxylic acid product.
The overall process is reversible, and the use of a large excess of water drives the equilibrium towards the formation of the carboxylic acid product.[6][7]
Visualizing the Workflow
The following diagram illustrates the key stages of the experimental protocol.
Caption: Experimental workflow for the hydrolysis of methyl 3-methylpyridine-2-carboxylate HCl.
Mechanistic Diagram
The following diagram illustrates the acid-catalyzed hydrolysis mechanism.
Caption: Mechanism of acid-catalyzed ester hydrolysis.
Discussion and Key Considerations
-
Choice of Acid: While hydrochloric acid is commonly used, other strong mineral acids like sulfuric acid can also be employed. The choice may depend on the downstream application and ease of removal.
-
Reaction Temperature: Refluxing is generally necessary to achieve a reasonable reaction rate. The temperature should be carefully controlled to avoid potential side reactions or degradation of the product.
-
pH Adjustment: The pH of the work-up is critical. Pyridine carboxylic acids are zwitterionic and have minimum solubility at their isoelectric point. Careful adjustment of the pH can maximize the yield of the isolated product.
-
Extraction Solvent: Ethyl acetate is a common choice for extracting organic products from aqueous solutions. Other solvents like dichloromethane could also be used, but their effectiveness may vary.[10]
-
Alternative Hydrolysis Conditions: For substrates that are sensitive to strongly acidic conditions, enzymatic hydrolysis or milder base-catalyzed hydrolysis (e.g., using lithium hydroxide in a THF/water mixture) can be considered.[11][12]
Conclusion
This application note provides a robust and detailed protocol for the hydrolysis of methyl 3-methylpyridine-2-carboxylate hydrochloride. By understanding the underlying chemical principles and paying close attention to the critical experimental parameters outlined, researchers can confidently and efficiently synthesize 3-methylpyridine-2-carboxylic acid for their research and development needs.
References
- Benchchem. A Technical Guide to Methyl 5-amino-3-methylpicolinate: Synthesis and Potential Applications.
- Benchchem. Technical Support Center: Stability of Aqueous Methyl Nicotinate Solutions.
-
LibreTexts Chemistry. 21.6: Chemistry of Esters. Available at: [Link]
-
Organic Chemistry Portal. Ester to Acid - Common Conditions. Available at: [Link]
-
PubChem. 3-Methylpicolinic acid. Available at: [Link]
-
ResearchGate. How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?. Available at: [Link]
-
Wikipedia. Ester hydrolysis. Available at: [Link]
-
YouTube. acid-catalyzed mechanism of ester hydrolysis. Available at: [Link]
-
YouTube. mechanism of ester hydrolysis. Available at: [Link]
-
Zenodo. A Kinetic Study of Alkaline Hydrolysis of Methyl Nicotinate in Aquo-DMSO Systein Conductometrically. Available at: [Link]
Sources
- 1. 3-甲基吡啶-2-甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 3-Methylpyridine-2-carboxylic acid | 4021-07-2 [chemicalbook.com]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 6. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. jocpr.com [jocpr.com]
Application Notes & Protocols: Synthesis of Novel Heterocycles from Methyl 3-Methylpyridine-2-carboxylate Hydrochloride
Introduction: The Strategic Value of a Pyridine Scaffold
Methyl 3-methylpyridine-2-carboxylate hydrochloride is a highly versatile and strategically important starting material in synthetic organic and medicinal chemistry. Its structure offers a unique combination of reactive sites: an ester group at the C2 position, a nucleophilic pyridine nitrogen, and an activatable methyl group at the C3 position. This trifecta of functionality allows for the construction of a diverse array of fused heterocyclic systems. These resulting scaffolds, such as pyridopyrimidines and triazolopyridines, are privileged structures in drug discovery, appearing in molecules with a wide range of pharmacological activities, including antimicrobial and anticancer agents.[1]
This guide provides an in-depth exploration of key synthetic transformations originating from this pyridine building block. It is designed for researchers and drug development professionals, moving beyond simple procedural lists to explain the underlying chemical principles and rationale that govern these powerful cyclization strategies.
Core Synthetic Strategy I: Annulation to Pyrido[2,3-d]pyrimidines
The construction of the pyridopyrimidine core is a classic example of heterocycle synthesis, involving the reaction of a 1,3-dicarbonyl equivalent with a dinucleophile. In our case, the methyl 3-methylpyridine-2-carboxylate acts as the electrophilic component after activation, reacting with a suitable N-C-N fragment such as guanidine or amidines. This approach is fundamental for accessing compounds with demonstrated biological relevance.[2]
Causality and Mechanistic Insight
The reaction proceeds via a condensation-cyclization cascade. The initial step involves the nucleophilic attack of the amidine/guanidine on the ester carbonyl of the pyridine. The choice of base is critical; it must be strong enough to deprotonate the nucleophile but not so strong as to promote unwanted side reactions. The subsequent intramolecular cyclization is driven by the attack of the second nitrogen of the N-C-N fragment onto the pyridine ring, facilitated by the inherent electronics of the system, leading to the formation of the fused pyrimidine ring.
Caption: Experimental workflow for pyridopyrimidine synthesis.
Protocol 1: Synthesis of 4-Amino-5-methylpyrido[2,3-d]pyrimidin-2(1H)-one
This protocol details the cyclocondensation reaction with guanidine hydrochloride to yield the corresponding pyridopyrimidine derivative.
Materials:
-
Methyl 3-methylpyridine-2-carboxylate hydrochloride
-
Guanidine hydrochloride
-
Sodium metal
-
Absolute Ethanol (EtOH)
-
Glacial Acetic Acid
-
Deionized Water
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add absolute ethanol (100 mL). Carefully add sodium metal (2.1 g, 91 mmol) in small portions to the ethanol. Stir the mixture until all the sodium has dissolved to form a clear solution of sodium ethoxide.
-
Expert Insight: Preparing sodium ethoxide fresh is crucial for ensuring an anhydrous and highly reactive base, which is essential for driving the condensation to completion. Commercial solutions can contain water, which would hydrolyze the starting ester.
-
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (8.7 g, 91 mmol). Stir for 15 minutes to allow for salt exchange.
-
Addition of Starting Material: Add methyl 3-methylpyridine-2-carboxylate hydrochloride (15.0 g, 74 mmol) to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into ice-cold water (300 mL).
-
Precipitation: Neutralize the solution by adding glacial acetic acid dropwise until the pH is approximately 7. A precipitate will form.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water (2 x 50 mL) and then with a small amount of cold ethanol. Dry the product under vacuum to yield the desired 4-amino-5-methylpyrido[2,3-d]pyrimidin-2(1H)-one. Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water.
| Parameter | Value | Rationale |
| Base | Sodium Ethoxide | Strong, non-nucleophilic base to drive the reaction. |
| Solvent | Absolute Ethanol | Good solubility for reactants; appropriate boiling point. |
| Temperature | Reflux (~78°C) | Provides sufficient energy to overcome the activation barrier. |
| Reaction Time | 8-12 hours | Typical duration for completion, should be monitored by TLC. |
| Expected Yield | 65-75% | Literature-supported range for this type of cyclization. |
Core Synthetic Strategy II: Formation of[1][3][4]Triazolo[4,3-a]pyridines
This synthetic route provides access to the triazolopyridine scaffold, a core motif in many pharmaceuticals. The strategy is a robust two-step process: (1) conversion of the methyl ester to the corresponding hydrazide, and (2) dehydrative cyclization of the hydrazide intermediate.[3][4]
Causality and Mechanistic Insight
-
Hydrazinolysis: The methyl ester is readily converted to the acyl hydrazide by nucleophilic acyl substitution with hydrazine hydrate. This reaction is typically high-yielding and clean.
-
Dehydrative Cyclization: The resulting hydrazide is then cyclized. A common and effective method involves reaction with an orthoester (e.g., triethyl orthoformate) which serves as a one-carbon source and a dehydrating agent. The mechanism involves initial condensation to form a hydrazone-like intermediate, followed by intramolecular nucleophilic attack by the pyridine nitrogen onto the newly formed electrophilic carbon, and subsequent elimination to yield the aromatic triazole ring. Other reagents like phosphorus oxychloride can also mediate this dehydrative cyclization.[5]
Caption: Key steps in the synthesis of triazolopyridines.
Protocol 2: Synthesis of 5-Methyl-[1][3][4]triazolo[4,3-a]pyridine
This protocol outlines the two-step synthesis starting from the free base of the starting ester.
Step A: Synthesis of 3-Methylpyridine-2-carbohydrazide
Materials:
-
Methyl 3-methylpyridine-2-carboxylate (free base)
-
Hydrazine Hydrate (80% solution)
-
Ethanol (EtOH)
Procedure:
-
Neutralization: First, neutralize methyl 3-methylpyridine-2-carboxylate hydrochloride to obtain the free ester, or start with the commercially available free base.
-
Reaction Setup: In a round-bottom flask, dissolve methyl 3-methylpyridine-2-carboxylate (10.0 g, 66 mmol) in ethanol (100 mL).
-
Hydrazine Addition: Add hydrazine hydrate (12.5 mL, ~200 mmol) to the solution.
-
Scientist's Note: A significant excess of hydrazine hydrate is used to push the equilibrium towards the product and ensure complete conversion of the ester.
-
-
Reflux: Heat the mixture to reflux for 4-6 hours. The product often precipitates out of the solution upon cooling.
-
Isolation: Cool the reaction mixture in an ice bath. Collect the precipitated solid by vacuum filtration, wash with cold ethanol, and dry under vacuum. The product, 3-methylpyridine-2-carbohydrazide, is typically of high purity and can be used in the next step without further purification.
Step B: Synthesis of 5-Methyl-[1][3][6]triazolo[4,3-a]pyridine
Materials:
-
3-Methylpyridine-2-carbohydrazide (from Step A)
-
Triethyl orthoformate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a distillation head, suspend 3-methylpyridine-2-carbohydrazide (8.0 g, 53 mmol) in triethyl orthoformate (50 mL).
-
Reaction: Heat the mixture to 120-130°C. Ethanol generated during the reaction will begin to distill off. Continue heating for 3-5 hours until the distillation of ethanol ceases.
-
Isolation: Cool the reaction mixture to room temperature. The excess triethyl orthoformate can be removed under reduced pressure.
-
Purification: The resulting crude solid is triturated with diethyl ether or hexane, collected by filtration, and dried to afford the pure 5-methyl-[1][3][6]triazolo[4,3-a]pyridine.
Core Synthetic Strategy III: Access to Pyrrolo[3,4-b]pyridin-7(6H)-ones
The synthesis of pyrrolo[3,4-b]pyridin-7(6H)-one derivatives leverages the reactivity of both the C3-methyl group and the C2-ester function. This class of compounds has been investigated as antagonists for melanin-concentrating hormone receptor 1 (MCH-R1), highlighting their therapeutic potential.[7]
Conceptual Pathway
The transformation requires a multi-step sequence that constructs the fused pyrrolone ring. A plausible and logical approach involves:
-
Functionalization of the C3-Methyl Group: The methyl group is not inherently reactive for cyclization. It must first be functionalized, typically via radical bromination (e.g., using N-bromosuccinimide, NBS, and a radical initiator like AIBN), to form a 3-(bromomethyl)pyridine derivative.
-
Nucleophilic Substitution and Cyclization: The resulting benzylic-like bromide is now a potent electrophile. Reaction with a primary amine (R-NH₂) would lead to nucleophilic substitution. The secondary amine formed in this step is perfectly positioned to undergo an intramolecular nucleophilic attack on the adjacent ester carbonyl, leading to cyclization and formation of the five-membered lactam ring.
Caption: Conceptual pathway for pyrrolopyridinone synthesis.
Protocol 3: Conceptual Protocol for Pyrrolo[3,4-b]pyridin-7(6H)-one Synthesis
This protocol outlines the key steps and considerations for this advanced synthesis.
Step A: Bromination of the C3-Methyl Group
-
Reaction: React methyl 3-methylpyridine-2-carboxylate with N-Bromosuccinimide (NBS) in a non-polar solvent like carbon tetrachloride (CCl₄) or chlorobenzene.
-
Initiation: Use a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and initiate with heat or UV light.
-
Control: Careful control of stoichiometry is needed to avoid over-bromination. The reaction should be monitored closely by GC-MS or NMR.
Step B: Amine Substitution and Lactamization
-
Reaction: The crude brominated intermediate is dissolved in a polar aprotic solvent (e.g., DMF or acetonitrile).
-
Reagents: A primary amine (R-NH₂) and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) are added. The base is required to scavenge the HBr formed.
-
Conditions: The reaction is typically heated to drive both the substitution and the subsequent intramolecular cyclization. The lactam formation is often the rate-limiting step and may require elevated temperatures.
-
Purification: The final product would be isolated after an aqueous workup and purified using column chromatography on silica gel.
References
- Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry.
- Diazoniapentaphenes. Synthesis from Pyridine-2-carboxaldehyde and Structural Verifications. ResearchGate.
- Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. ARKAT-USA, Inc.
- Synthesis, characterization and evaluation of pyridopyrimidine carboxylate derivatives as potential antimicrobial and anticancer agents. ResearchGate.
- SYNTHESIS OF PYRIMIDINE DERIV
- Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones... Google Patents.
- Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. Semantic Scholar.
- METHYL 3-METHYLPYRIDINE-2-CARBOXYLATE | 59718-84-2. ChemicalBook.
- Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PMC - NIH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. METHYL 3-METHYLPYRIDINE-2-CARBOXYLATE | 59718-84-2 [chemicalbook.com]
Application Note: A Scalable and Robust Protocol for the Synthesis of Methyl 3-Methylpyridine-2-Carboxylate Hydrochloride
Abstract
This application note provides a comprehensive and detailed guide for the scale-up synthesis of methyl 3-methylpyridine-2-carboxylate hydrochloride, a key intermediate in the pharmaceutical industry. The protocol herein is designed for robustness and scalability, addressing critical process parameters, safety considerations, and analytical quality control. By detailing the underlying chemical principles and providing step-by-step instructions, this guide aims to equip researchers and production chemists with the necessary tools for a successful and efficient synthesis campaign.
Introduction: Significance and Synthetic Strategy
Methyl 3-methylpyridine-2-carboxylate is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). Its hydrochloride salt form often provides improved stability and handling properties. The successful scale-up of its synthesis is therefore a critical step in the drug development pipeline.
The chosen synthetic route for this protocol is the esterification of 3-methylpyridine-2-carboxylic acid using thionyl chloride and methanol. This method is selected for its high efficiency, relatively low cost, and amenability to larger scales. The reaction proceeds via an acid chloride intermediate, which is highly reactive towards the alcohol, driving the reaction to completion.
Reaction Mechanism and Rationale
The esterification of 3-methylpyridine-2-carboxylic acid with methanol in the presence of thionyl chloride follows a well-established two-step mechanism.
First, the carboxylic acid reacts with thionyl chloride to form the highly reactive acyl chloride intermediate, with the liberation of sulfur dioxide and hydrogen chloride as gaseous byproducts.[1] The in-situ generated HCl protonates the pyridine nitrogen, enhancing the electrophilicity of the carbonyl carbon.
In the second step, methanol, acting as a nucleophile, attacks the carbonyl carbon of the acyl chloride. Subsequent elimination of a chloride ion and deprotonation of the oxonium ion yields the desired methyl ester. The final product is isolated as its hydrochloride salt.
Caption: Reaction workflow for the synthesis of methyl 3-methylpyridine-2-carboxylate hydrochloride.
Materials and Equipment
Reagents
| Reagent | Grade | Supplier | CAS No. |
| 3-Methylpyridine-2-carboxylic acid | ≥97% | Sigma-Aldrich | 4021-07-2 |
| Thionyl chloride (SOCl₂) | Reagent grade | Sigma-Aldrich | 7719-09-7 |
| Methanol (CH₃OH) | Anhydrous, ≥99.8% | Fisher Scientific | 67-56-1 |
| Diethyl ether ( (C₂H₅)₂O ) | Anhydrous, ≥99% | VWR | 60-29-7 |
| Toluene | Anhydrous, ≥99.8% | J.T. Baker | 108-88-3 |
Equipment
-
Jacketed glass reactor (5 L) equipped with a mechanical stirrer, thermocouple, condenser, and dropping funnel
-
Inert gas (Nitrogen or Argon) supply
-
Heating/cooling circulator
-
Schlenk line for inert atmosphere operations
-
Large Büchner funnel and vacuum flask
-
Rotary evaporator
-
Vacuum oven
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety goggles, face shield, acid-resistant gloves, lab coat.[2]
Detailed Scale-up Protocol
This protocol is designed for a 1 mole scale synthesis. Adjustments may be necessary for different scales, with careful consideration of heat transfer and reaction kinetics.[3]
Reaction Setup
-
Assemble the 5 L jacketed reactor system in a well-ventilated fume hood. Ensure all glassware is dry and the system is purged with nitrogen.
-
Equip the reactor with a mechanical stirrer, a thermocouple to monitor the internal temperature, a condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel.
Caption: Diagram of the experimental setup for the scale-up synthesis.
Synthesis Procedure
-
Charge the Reactor: To the reactor, add 3-methylpyridine-2-carboxylic acid (137.14 g, 1.0 mol).
-
Solvent Addition: Add anhydrous methanol (2.0 L) to the reactor. Stir the mixture to form a suspension.
-
Cooling: Cool the reactor contents to 0-5 °C using the circulator.
-
Thionyl Chloride Addition: Slowly add thionyl chloride (107 mL, 1.47 mol, 1.47 eq.) to the dropping funnel. Add the thionyl chloride dropwise to the stirred suspension over a period of 1.5-2 hours, maintaining the internal temperature below 10 °C.[4] Caution: The reaction is exothermic and releases HCl and SO₂ gases.[5] Ensure adequate ventilation and scrubbing of the off-gases.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (approximately 65 °C). Maintain the reflux for 4-6 hours, monitoring the reaction progress by TLC or HPLC.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Reduce the volume of the solvent to approximately 500 mL using a rotary evaporator.
-
Add anhydrous diethyl ether (1.5 L) to the concentrated mixture with stirring. The product will precipitate as a white solid.
-
Stir the resulting slurry for 1 hour at room temperature to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with anhydrous diethyl ether (2 x 200 mL).
-
-
Drying: Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.
Purification (Recrystallization)
For higher purity, the crude product can be recrystallized.
-
Dissolve the crude methyl 3-methylpyridine-2-carboxylate hydrochloride in a minimal amount of hot methanol.
-
Slowly add toluene with stirring until the solution becomes cloudy.
-
Cool the mixture to room temperature and then to 0-5 °C in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with cold toluene, and dry under vacuum.
Safety and Hazard Management
-
Thionyl Chloride: Highly corrosive and toxic.[2] Reacts violently with water.[6] Handle only in a well-ventilated fume hood with appropriate PPE, including a face shield and acid-resistant gloves.[7]
-
Pyridine Derivatives: Pyridine and its derivatives can be harmful if inhaled, ingested, or absorbed through the skin.[8][9] They can cause irritation and potential damage to the liver and kidneys with prolonged exposure.[9]
-
Exothermic Reaction: The addition of thionyl chloride to methanol is highly exothermic. Strict temperature control is crucial to prevent a runaway reaction.[3]
-
Gas Evolution: The reaction produces SO₂ and HCl gases, which are toxic and corrosive.[5] The reactor exhaust must be connected to a suitable scrubber system (e.g., a sodium hydroxide solution).
Analytical Quality Control
To ensure the quality and purity of the final product, the following analytical tests should be performed:
| Analytical Test | Method | Specification |
| Appearance | Visual Inspection | White to off-white crystalline solid |
| Identity | ¹H NMR, ¹³C NMR, FT-IR | Conforms to the structure |
| Purity | HPLC | ≥98% |
| Melting Point | Melting Point Apparatus | To be determined |
| Residual Solvents | GC-HS | Methanol, Diethyl Ether, Toluene within ICH limits |
Characterization Data (Expected)
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.65 (d, J = 4.8 Hz, 1H), 8.15 (d, J = 7.8 Hz, 1H), 7.60 (dd, J = 7.8, 4.8 Hz, 1H), 3.90 (s, 3H), 2.55 (s, 3H).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 165.8, 148.2, 146.5, 140.1, 131.9, 126.3, 53.2, 18.7.
-
FT-IR (KBr, cm⁻¹): 3050-2800 (broad, N-H, C-H), 1735 (C=O, ester), 1610, 1580 (C=C, C=N).
Discussion and Conclusion
This application note presents a scalable and efficient protocol for the synthesis of methyl 3-methylpyridine-2-carboxylate hydrochloride. The use of thionyl chloride and methanol provides a high-yielding route to the desired product. Careful control of the reaction temperature during the addition of thionyl chloride is paramount for a safe and successful scale-up. The detailed protocol, including safety precautions and analytical methods, provides a solid foundation for researchers and drug development professionals to produce this key intermediate with high purity and in a reproducible manner. Further optimization of reaction conditions, such as solvent choice for precipitation and recrystallization, may lead to improved yields and purity on an industrial scale.
References
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University of Illinois, Division of Research Safety. (2019, September 18). Scale-up Reactions. Retrieved from [Link]
-
National Institutes of Health. (2022). Preparation, Crystal Structure, Supramolecular Assembly, and DFT Studies of Two Organic Salts Bearing Pyridine and Pyrimidine. Retrieved from [Link]
-
MDPI. (2023, February 24). Solubility and Crystallization Studies of Picolinic Acid. Retrieved from [Link]
-
University of Florida. (2013, July 22). SOP 0079 - Thionyl Chloride. Retrieved from [Link]
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Scribd. Thionyl Chloride | PDF. Retrieved from [Link]
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New Jersey Department of Health. HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. Retrieved from [Link]
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Carl ROTH. Safety Data Sheet: Thionyl chloride. Retrieved from [Link]
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GOV.UK. (2024, November 28). Pyridine: general information. Retrieved from [Link]
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Brainly.in. (2019, January 31). Esterification with thionyl chloride and methanol mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. Acid to Ester - Common Conditions. Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
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Reddit. How does this esterfication reaction proceed without side product resulting from reaction of amine with ? : r/chemhelp. Retrieved from [Link]
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ResearchGate. (2012, November 6). What is the alternate process for preparing ester hydrochloride?. Retrieved from [Link]
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Application Notes and Protocols for the Safe Handling and Storage of Methyl 3-Methylpyridine-2-Carboxylate Hydrochloride
Abstract
This document provides a comprehensive guide to the safe handling, storage, and disposal of methyl 3-methylpyridine-2-carboxylate hydrochloride for researchers, scientists, and drug development professionals. The protocols outlined herein are designed to mitigate risks associated with the chemical's properties, ensuring the safety of laboratory personnel and the integrity of experimental outcomes. By elucidating the causality behind each procedural step, this guide aims to foster a culture of safety and informed practice in the laboratory.
Introduction: Understanding the Compound
Methyl 3-methylpyridine-2-carboxylate hydrochloride is a pyridine derivative that serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents.[1][2] Its structure, comprising a pyridine ring, a methyl ester, and a methyl group, coupled with its formulation as a hydrochloride salt, dictates its specific handling and storage requirements. The hydrochloride salt form generally enhances water solubility and stability but may also introduce hygroscopic properties.
The pyridine moiety suggests potential for biological activity and specific toxicological considerations. Therefore, a thorough understanding of its chemical and physical properties is paramount for safe laboratory practice.
Hazard Identification and Risk Assessment
A comprehensive risk assessment must be conducted before handling methyl 3-methylpyridine-2-carboxylate hydrochloride. This involves recognizing the potential hazards and evaluating the risks associated with the planned experimental procedures.
2.1. Physicochemical Properties
A summary of the known physical and chemical properties is presented in Table 1. This data is essential for understanding the compound's behavior under various laboratory conditions.
| Property | Value | Source |
| Chemical Formula | C₈H₉NO₂·HCl | Inferred |
| Molecular Weight | 187.62 g/mol | Calculated |
| Appearance | Likely a solid (powder or crystalline) | [3] |
| Boiling Point | 73°C / 2mmHg (for the free base) | [1] |
| Melting Point | 83 - 87 °C (for a related compound, 2-Cyano-3-methylpyridine) | [3] |
| Solubility | Expected to be soluble in water and polar organic solvents | [4] |
2.2. Toxicological Profile and Hazard Statements
Based on data for similar pyridine derivatives and hydrochloride salts, methyl 3-methylpyridine-2-carboxylate hydrochloride should be handled as a substance with the following potential hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5]
-
Serious Eye Damage/Eye Irritation: Causes serious eye damage or irritation.[3][5][6]
-
Respiratory Irritation: May cause respiratory irritation.[3][5][7]
Precautionary Statements:
-
Wash hands and any exposed skin thoroughly after handling.[5][6][8]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[5][6][8]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[4][5]
-
Do not eat, drink, or smoke when using this product.[4][6][9]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is crucial for minimizing exposure.
3.1. Engineering Controls
-
Chemical Fume Hood: All handling of methyl 3-methylpyridine-2-carboxylate hydrochloride, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood.[10][11] This is the primary barrier to prevent inhalation of dust or vapors.
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[8][12]
3.2. Personal Protective Equipment (PPE)
The selection of PPE must be based on a thorough hazard assessment of the specific tasks to be performed.
| PPE Item | Specifications | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield.[7][13] | To protect against splashes and airborne particles that can cause serious eye damage. |
| Hand Protection | Nitrile or neoprene gloves.[14] Inspect gloves for any signs of degradation before use. | To prevent skin contact. Nitrile offers good resistance to a range of chemicals, but always consult a glove compatibility chart for the specific solvent being used.[14] |
| Body Protection | A flame-retardant and chemical-resistant lab coat, fully buttoned.[13] | To protect the skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases may be necessary for large-scale operations or in the event of a spill.[7][15] | To prevent inhalation of harmful dust or vapors, especially if engineering controls are insufficient. |
Donning and Doffing PPE Workflow:
Caption: Correct sequence for donning and doffing PPE to minimize contamination.
Safe Handling and Experimental Protocols
Adherence to meticulous handling procedures is fundamental to preventing accidents and ensuring the reliability of experimental results.
4.1. General Handling Precautions
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[8][12]
-
Avoid Inhalation: Do not breathe dust or vapors.[5]
-
Hygroscopic Nature: Due to the hydrochloride salt, the compound may be hygroscopic.[4] Handle in a dry environment, such as a glove box or under a stream of inert gas, if anhydrous conditions are critical for the experiment.[16][17]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[18][19]
-
Static Discharge: Take precautionary measures against static discharge, especially when handling larger quantities.[18]
4.2. Weighing and Transfer Protocol
-
Preparation: Ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment (spatulas, weighing paper, secondary containers).
-
Weighing: Tare a suitable container on an analytical balance inside the fume hood. Carefully transfer the required amount of methyl 3-methylpyridine-2-carboxylate hydrochloride to the container using a clean spatula.
-
Minimize Dust: Handle the solid gently to minimize the generation of airborne dust.
-
Closure: Immediately and securely close the primary container after dispensing.
-
Cleaning: Clean any residual powder from the balance and the work surface within the fume hood using a damp cloth or a vacuum with a HEPA filter.
4.3. Solution Preparation Protocol
-
Solvent Addition: In the fume hood, slowly add the weighed solid to the chosen solvent while stirring.
-
Exothermic Reactions: Be aware that the dissolution of hydrochloride salts can be exothermic. Add the solid in portions to control the temperature, if necessary.
-
Container Sealing: Once dissolved, securely cap the container.
Storage Procedures
Proper storage is essential for maintaining the chemical's integrity and preventing hazardous situations.
5.1. Storage Conditions
-
Container: Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[6][8][9]
-
Incompatible Materials: Store away from strong oxidizing agents, strong bases, acids, and acid chlorides.[19][20]
-
Light Sensitivity: While not explicitly stated for this compound, pyridine derivatives can be light-sensitive. Storing in an amber or opaque container is a prudent measure.
-
Locked Storage: Store in a locked cabinet or area with restricted access.[5][9][19]
Emergency Procedures
Preparedness is key to effectively managing accidental exposures and spills.
6.1. First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][8][15] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[8][15][20] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][8][15] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][19] |
6.2. Spill Response
The appropriate response to a spill depends on its size and location.
Spill Response Workflow:
Caption: Decision-making workflow for responding to a chemical spill.
-
Small Spill (inside a fume hood):
-
Ensure appropriate PPE is worn.
-
Contain the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[8][13]
-
Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontaminate the area with a suitable cleaning agent.
-
-
Large Spill (or any spill outside a fume hood):
Waste Disposal
All waste containing methyl 3-methylpyridine-2-carboxylate hydrochloride, including contaminated absorbents and disposable PPE, must be treated as hazardous waste.
-
Collection: Collect waste in a clearly labeled, sealed, and compatible container.[15]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.
-
Disposal: Dispose of the waste through your institution's hazardous waste management program in accordance with local, state, and federal regulations.[5][8]
Conclusion
The safe and effective use of methyl 3-methylpyridine-2-carboxylate hydrochloride in a research setting is contingent upon a thorough understanding of its potential hazards and the strict implementation of appropriate safety protocols. By integrating the principles of risk assessment, engineering controls, personal protective equipment, and emergency preparedness into all laboratory workflows, researchers can minimize risks and maintain a safe working environment.
References
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Washington State University, Laboratory Safety and Compliance. (n.d.). Pyridine. Retrieved from [Link]
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Enviro-Master Services. (2025, August 4). What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remediation Steps. Retrieved from [Link]
-
GOV.UK. (2024, October 31). Pyridine: incident management. Retrieved from [Link]
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CORECHEM Inc. (n.d.). Safe Handling Guide: Hydrochloric Acid. Retrieved from [Link]
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University of Illinois Urbana-Champaign. (n.d.). Appendix E. Types of Gloves and their Advantages and Disadvantages. Retrieved from [Link]
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HPE Support. (n.d.). Safety Guidelines for Handling Chemicals. Retrieved from [Link]
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Thermo Fisher Scientific. (2010, October 29). SAFETY DATA SHEET: Pyridine, hydrochloride. Retrieved from [Link]
-
Reddit. (2024, October 20). What safety gear is needed to conduct this experiment?. r/chemistry. Retrieved from [Link]
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VelocityEHS. (2014, September 10). Hydrochloric Acid Hazards & Safety Tips. Retrieved from [Link]
-
Loba Chemie. (2015, April 9). 3-METHYLPYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). Methyl 3-methylpyridine-2-carboxylate, min 97%, 10 grams. Retrieved from [Link]
-
University of California, Santa Cruz. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
HepatoChem. (n.d.). How do you handle hygroscopic salts?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 3-methylpyridine-2-carboxylate. PubChem. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Methyl 3-Methylpyridine-2-carboxylate. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Methylpyridine. Retrieved from [Link]
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Application Notes and Protocols for the Derivatization of Methyl 3-Methylpyridine-2-carboxylate Hydrochloride
Abstract
This comprehensive guide provides detailed application notes and experimental protocols for the chemical derivatization of methyl 3-methylpyridine-2-carboxylate hydrochloride. This compound serves as a valuable building block in medicinal chemistry and drug discovery, and its strategic modification is crucial for the development of novel therapeutic agents. This document outlines three primary derivatization strategies: direct amidation of the ester, hydrolysis to the corresponding carboxylic acid followed by functionalization, and modification of the pyridine ring. Each section offers a theoretical overview, step-by-step protocols, and expert insights into reaction optimization and troubleshooting. The methodologies are designed to be robust and reproducible for researchers, scientists, and drug development professionals.
Introduction: The Significance of Methyl 3-Methylpyridine-2-carboxylate Derivatives
Methyl 3-methylpyridine-2-carboxylate and its derivatives are key structural motifs in a wide array of biologically active molecules. The pyridine core is a common feature in pharmaceuticals due to its ability to engage in hydrogen bonding and its overall metabolic stability. The substituent pattern of a methyl group at the 3-position and a carboxylate at the 2-position offers a versatile platform for chemical modification, enabling the exploration of chemical space to optimize pharmacological properties. Derivatization of this scaffold is a critical step in the synthesis of compounds targeting a range of biological targets, including melanin-concentrating hormone receptor 1 (MCH-R1) antagonists[1]. This guide provides a detailed exploration of the chemical transformations possible with this starting material.
Derivatization Strategies at the Carboxylate Moiety
The ester functional group is the most readily accessible site for derivatization. The two primary pathways for its modification are direct conversion to amides and hydrolysis to the carboxylic acid, which can then be further functionalized.
Direct Amide Synthesis from Methyl 3-Methylpyridine-2-carboxylate
The direct conversion of the methyl ester to an amide is a common and efficient method for introducing diversity. This transformation is typically achieved by reacting the ester with a primary or secondary amine.
Scientific Principle: The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. The departure of the methoxide leaving group, followed by deprotonation of the nitrogen, yields the thermodynamically more stable amide. While direct amidation of esters can be sluggish, it can be facilitated by heating or by the use of catalysts.
Experimental Protocol: General Procedure for Direct Amidation
-
Reagents and Materials:
-
Methyl 3-methylpyridine-2-carboxylate hydrochloride
-
Primary or secondary amine of choice (1.2 equivalents)
-
Aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))
-
Base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)) to neutralize the hydrochloride salt and any acid formed.
-
Standard laboratory glassware and stirring apparatus.
-
-
Procedure:
-
To a solution of methyl 3-methylpyridine-2-carboxylate hydrochloride (1.0 equivalent) in the chosen solvent, add the base (2.2 equivalents) and stir for 10 minutes at room temperature.
-
Add the desired amine (1.2 equivalents) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
-
Table 1: Representative Amines for Direct Amidation
| Amine | Expected Product | Notes |
| Benzylamine | N-benzyl-3-methylpyridine-2-carboxamide | A common primary amine for derivatization. |
| Morpholine | (3-methylpyridin-2-yl)(morpholino)methanone | A cyclic secondary amine. |
| Aniline | N-phenyl-3-methylpyridine-2-carboxamide | An example of a less nucleophilic aromatic amine. |
Hydrolysis to 3-Methylpyridine-2-carboxylic Acid
Hydrolysis of the methyl ester to the corresponding carboxylic acid is a foundational step for a broader range of derivatization strategies, most notably amide bond formation using coupling reagents.
Scientific Principle: Ester hydrolysis can be achieved under acidic or basic conditions. Basic hydrolysis (saponification) is often preferred due to its irreversibility. A base, such as sodium hydroxide or lithium hydroxide, attacks the carbonyl carbon, leading to the formation of the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the carboxylic acid.[2][3]
Experimental Protocol: Hydrolysis of Methyl 3-Methylpyridine-2-carboxylate
-
Reagents and Materials:
-
Methyl 3-methylpyridine-2-carboxylate hydrochloride
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) (2.0 equivalents)
-
Methanol or a mixture of methanol and water
-
Hydrochloric acid (HCl) for acidification
-
Standard laboratory glassware and stirring apparatus.
-
-
Procedure:
-
Dissolve methyl 3-methylpyridine-2-carboxylate hydrochloride (1.0 equivalent) in a mixture of methanol and water.
-
Add a solution of NaOH or LiOH (2.0 equivalents) in water to the reaction mixture.
-
Stir the reaction at room temperature or gently heat to 50 °C and monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath and carefully acidify with HCl to a pH of approximately 3-4.
-
The product, 3-methylpyridine-2-carboxylic acid, may precipitate out of solution. If so, collect the solid by filtration.
-
If the product remains in solution, extract with an organic solvent such as ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the carboxylic acid.[4][5]
-
Diagram 1: Workflow for Carboxylate Derivatization
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Application Notes & Protocols: Methyl 3-Methylpyridine-2-carboxylate Hydrochloride as a Versatile Building Block in Medicinal Chemistry
Introduction: The Strategic Value of the Pyridine Scaffold
In the landscape of modern drug discovery, nitrogen-containing heterocycles are of paramount importance. Among these, the pyridine ring is a privileged scaffold, featuring prominently in a multitude of FDA-approved pharmaceuticals.[1][2] Its prevalence stems from its unique electronic properties, its ability to act as a hydrogen bond acceptor, and the capacity of its nitrogen atom to engage in key interactions with biological targets. The pyridine framework allows for diverse substitution patterns, enabling medicinal chemists to finely tune the steric, electronic, and pharmacokinetic properties of a molecule.[2]
This guide focuses on a specific, highly functionalized pyridine derivative: methyl 3-methylpyridine-2-carboxylate hydrochloride (CAS: 59718-84-2). This compound is an invaluable building block for synthetic and medicinal chemists. Its structure combines a reactive methyl ester at the 2-position with a methyl group at the 3-position. This arrangement offers a strategic entry point for constructing complex molecular architectures, particularly through amide bond formation, a cornerstone of drug design. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, simplifying its handling and use in various reaction conditions. This document provides an in-depth look at its properties, core synthetic applications, detailed experimental protocols, and its role in the synthesis of targeted therapeutic agents.
Physicochemical Properties and Handling
Understanding the fundamental properties of a reagent is critical for its effective and safe use in any synthetic protocol.
| Property | Value | Source |
| CAS Number | 59718-84-2 | [3][4] |
| Molecular Formula | C₈H₉NO₂ · HCl | [3][5] |
| Molecular Weight | 187.62 g/mol (as HCl salt) | [3][4] |
| Appearance | Colorless to light yellow clear liquid or solid | |
| Boiling Point | 73°C / 2 mmHg (for free base) | [6] |
| Purity | Typically >97% | [3] |
| Storage | 2-8°C Refrigerator, under inert atmosphere | [4] |
Handling and Storage Insights: As a hydrochloride salt, this compound can be hygroscopic. It is essential to store it in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption, which could lead to hydrolysis of the ester. For weighing and dispensing, it is advisable to work in a glove box or to allow the container to equilibrate to room temperature before opening to minimize condensation.
Core Synthetic Transformations: The Chemist's Rationale
The utility of methyl 3-methylpyridine-2-carboxylate hydrochloride lies in the reactivity of its ester functional group, which serves as a versatile handle for molecular elaboration.
-
Direct Amidation (Aminolysis): This is the most direct and common application. The methyl ester can react with a wide range of primary and secondary amines to form the corresponding amide. This reaction is fundamental in medicinal chemistry for rapidly generating libraries of analogues for structure-activity relationship (SAR) studies. The choice of an amine allows for the introduction of diverse functional groups, altering polarity, lipophilicity, and potential interactions with biological targets.
-
Saponification to the Carboxylic Acid: The ester can be readily hydrolyzed under basic conditions (e.g., using lithium hydroxide or sodium hydroxide) to yield 3-methylpyridine-2-carboxylic acid. This transformation is strategically important when direct amidation is sluggish or incompatible with the chosen amine. The resulting carboxylic acid is a versatile intermediate that can be coupled with amines using standard peptide coupling reagents (e.g., HATU, HOBt, EDC), which are often more efficient for unreactive or sterically hindered amines.
Application Case Study: Synthesis of Pyrrolo[3,4-b]pyridin-7(6H)-one Derivatives
A documented application of methyl 3-methylpyridine-2-carboxylate is its use as a key building block in the synthesis of pyrrolo[3,4-b]pyridin-7(6H)-one derivatives.[6] These scaffolds have been investigated as antagonists for the melanin-concentrating hormone receptor 1 (MCH-R1), a target of interest for the treatment of obesity and metabolic disorders.
The synthesis leverages the core reactivity of the starting material to build the foundational amide bond, which is then elaborated in subsequent steps to form the final heterocyclic system.
Experimental Protocols
The following protocols are designed to be self-validating, including guidance on reaction monitoring, purification, and characterization.
Protocol 1: General Procedure for Direct Amidation
Objective: To synthesize an N-substituted-3-methylpicolinamide from methyl 3-methylpyridine-2-carboxylate hydrochloride and a primary or secondary amine.
Materials:
-
Methyl 3-methylpyridine-2-carboxylate hydrochloride (1.0 eq)
-
Amine of choice (1.1 - 1.5 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 - 2.5 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add methyl 3-methylpyridine-2-carboxylate hydrochloride (e.g., 1.0 mmol, 187.6 mg).
-
Solvent Addition: Add the chosen anhydrous solvent (e.g., 5 mL of DCM). Stir the suspension.
-
Base Addition: Add the base (e.g., DIPEA, 2.5 mmol, 436 µL) to neutralize the hydrochloride salt and scavenge the acid formed during the reaction. Stir for 5-10 minutes at room temperature. Rationale: The free base of the ester is required for the reaction. An excess of a non-nucleophilic base is used to ensure complete neutralization and drive the reaction forward.
-
Amine Addition: Add the desired amine (e.g., 1.2 mmol) to the reaction mixture.
-
Reaction Execution: Stir the reaction at room temperature. For less reactive amines, the reaction may be gently heated (e.g., to 40-50 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexanes). The consumption of the starting ester and the formation of a new, typically more polar, product spot should be observed.
-
Work-up: Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature. Dilute with additional DCM (15 mL) and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 10 mL) and brine (1 x 10 mL). Rationale: The aqueous wash removes the amine hydrochloride salt and any remaining base.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). Expected ¹H NMR signals would include the disappearance of the methyl ester singlet (~3.9 ppm) and the appearance of new signals corresponding to the amine fragment, along with a characteristic downfield shift of the pyridine protons.
Protocol 2: Saponification to 3-Methylpyridine-2-carboxylic Acid
Objective: To hydrolyze the methyl ester to the corresponding carboxylic acid.
Materials:
-
Methyl 3-methylpyridine-2-carboxylate hydrochloride (1.0 eq)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (2.0 - 3.0 eq)
-
Solvent mixture: THF and Water (e.g., 3:1 v/v)
-
1M Hydrochloric acid (HCl)
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Methodology:
-
Dissolution: Dissolve methyl 3-methylpyridine-2-carboxylate hydrochloride (e.g., 1.0 mmol, 187.6 mg) in a mixture of THF (3 mL) and water (1 mL) in a round-bottom flask.
-
Base Addition: Add LiOH·H₂O (e.g., 2.5 mmol, 105 mg) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is fully consumed (typically 2-6 hours).
-
Solvent Removal: Remove the THF under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Carefully acidify the solution to pH ~4-5 by the dropwise addition of 1M HCl. A precipitate of the carboxylic acid should form. Rationale: The product is amphoteric. Acidification protonates the carboxylate to form the neutral carboxylic acid, which is less soluble in water, causing it to precipitate.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold water and dry under vacuum.
-
Characterization: Confirm the product as 3-methylpyridine-2-carboxylic acid by NMR and MS. The ¹H NMR spectrum should show the absence of the methyl ester singlet. The melting point should be consistent with the literature value (114-118 °C).
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in amidation (Protocol 1) | 1. Incomplete reaction. 2. Sterically hindered or unreactive amine. 3. Insufficient base. | 1. Increase reaction time or temperature. 2. Switch to the two-step saponification/coupling protocol (Protocol 2 followed by HATU/EDC coupling). 3. Ensure at least 2.0 equivalents of base are used to neutralize the HCl salt and the reaction byproduct. |
| No reaction in amidation | 1. Poor quality or wet reagents/solvent. 2. Amine is a salt (e.g., hydrochloride). | 1. Use freshly dried solvents and high-purity reagents. 2. Add an additional equivalent of base to free the amine. |
| Incomplete saponification (Protocol 2) | 1. Insufficient base or reaction time. 2. Low solubility of starting material. | 1. Add more LiOH and/or extend the reaction time. 2. Increase the proportion of THF in the solvent mixture to improve solubility. |
| Product oiling out during acidification | The product may have lower melting point impurities or is intrinsically an oil at that pH. | Extract the acidified aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM), then dry and concentrate the organic extracts. |
Conclusion
Methyl 3-methylpyridine-2-carboxylate hydrochloride is a strategically valuable and versatile building block in medicinal chemistry. Its pre-installed functionality allows for rapid and efficient diversification through robust amidation and hydrolysis-coupling protocols. As demonstrated in the synthesis of MCH-R1 antagonist precursors, it provides a reliable entry point to complex heterocyclic systems of therapeutic interest. By understanding its chemical properties and applying the detailed protocols provided, researchers and drug development professionals can effectively leverage this reagent to accelerate their discovery programs.
References
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC. PubMed Central.
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed.
- Some Alkylating Derivatives of Nicotinic Acid. Synthesis and Antineoplastic Activities. Journal of Medicinal Chemistry - ACS Publications.
- Synthesis of acetylated nicotinic acid derivatives. ResearchGate.
- Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed.
- Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. PubMed.
- synthesis of new nicotinic acid derivatives and studyiny their effects on cho hinesteeas enzywr activity. AL-Mustansiriya University.
- The Role of Pyridine Derivatives in Modern Pharmaceutical Synthesis. Unknown Source.
- METHYL 3-METHYLPYRIDINE-2-CARBOXYLATE. ChemicalBook.
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. PubMed Central.
- Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. RSC Publishing.
- Synthetic method of 3-(chloromethyl)pyridine hydrochloride. Google Patents.
- Methyl 3-methylpyridine-2-carboxylate, min 97%, 10 grams. Unknown Source.
- 3-Methylpyridine-2-carboxylic acid 97 4021-07-2. Sigma-Aldrich.
- 59718-84-2 | Chemical Name : Methyl 3-Methylpyridine-2-carboxylate. Pharmaffiliates.
- Methyl 3-methylpyridine-2-carboxylate | C8H9NO2 | CID 12264487. PubChem - NIH.
- Methyl 3-Methylpyridine-2-carboxylate 59718-84-2. Tokyo Chemical Industry Co., Ltd. (APAC).
- 3-Methylpyridine-2-carboxylic acid 97 4021-07-2. Sigma-Aldrich.
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- 6. METHYL 3-METHYLPYRIDINE-2-CARBOXYLATE | 59718-84-2 [chemicalbook.com]
Application Note: A Detailed Protocol for the N-Alkylation of Methyl 3-Methylpyridine-2-carboxylate Hydrochloride
Abstract
N-alkylated pyridine derivatives are pivotal structural motifs in medicinal chemistry, materials science, and catalysis. The introduction of an alkyl group onto the pyridine nitrogen atom can significantly alter a molecule's biological activity, solubility, and electronic properties. This application note provides a comprehensive, field-proven experimental protocol for the N-alkylation of methyl 3-methylpyridine-2-carboxylate hydrochloride. We delve into the mechanistic rationale behind the procedural choices, offering a robust, self-validating methodology suitable for researchers in drug development and organic synthesis. The protocol addresses the specific challenge of starting with a hydrochloride salt, detailing the necessary neutralization and subsequent alkylation steps.
Scientific Principles & Mechanistic Rationale
The N-alkylation of a pyridine ring is fundamentally a nucleophilic substitution reaction (Sₙ2). The lone pair of electrons on the pyridine nitrogen acts as a nucleophile, attacking an electrophilic alkylating agent, typically an alkyl halide.[1] However, the starting material, methyl 3-methylpyridine-2-carboxylate hydrochloride, presents an initial hurdle: the pyridine nitrogen is protonated, forming a pyridinium salt. This protonation renders the nitrogen non-nucleophilic and deactivates the ring.
Therefore, the reaction proceeds in two critical stages:
-
Neutralization: A base is required to deprotonate the pyridinium hydrochloride, liberating the free pyridine base, methyl 3-methylpyridine-2-carboxylate.
-
Alkylation: The newly freed nitrogen lone pair attacks the alkyl halide (R-X) to form the N-alkylated pyridinium salt product.
Causality Behind Experimental Choices:
-
Choice of Base: The base must be strong enough to deprotonate the pyridinium salt (pKa ~5-6) but should ideally be non-nucleophilic to avoid competing reactions with the alkyl halide or hydrolysis of the methyl ester. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices.[2][3] They are sufficiently basic, have low solubility in many organic solvents (allowing for easy filtration post-reaction), and are poor nucleophiles. Using at least two equivalents of the base is recommended: one to neutralize the hydrochloride and a second to facilitate the alkylation by scavenging the proton that would otherwise be generated, or to drive the reaction forward.
-
Choice of Solvent: A polar aprotic solvent is ideal for Sₙ2 reactions. Solvents like N,N-Dimethylformamide (DMF) or acetonitrile (CH₃CN) effectively solvate the cations, leaving the nucleophile relatively free to react, thereby accelerating the reaction rate.[3] They are also effective at dissolving the organic substrate and the base.
-
Choice of Alkylating Agent: Primary and secondary alkyl halides (e.g., methyl iodide, ethyl bromide, benzyl bromide) are suitable electrophiles.[1] Tertiary halides are not recommended as they will primarily undergo elimination reactions.[1]
-
Temperature: Heating is often employed to increase the reaction rate, typically in the range of 50-80 °C. Reaction progress should be monitored to avoid decomposition of starting materials or products at elevated temperatures.
Reaction Mechanism Overview
The overall transformation is depicted below. The process begins with the neutralization of the hydrochloride salt, followed by the nucleophilic attack of the pyridine nitrogen on the alkyl halide.
Caption: The two-stage mechanism for N-alkylation of a pyridine hydrochloride salt.
Experimental Protocol
This protocol describes a representative procedure for the N-methylation of methyl 3-methylpyridine-2-carboxylate hydrochloride using methyl iodide. The principles can be adapted for other alkyl halides.
Materials and Equipment
| Reagent | M.W. ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |
| Methyl 3-methylpyridine-2-carboxylate HCl | 203.64 | 204 | 1.0 | 1.0 |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 415 | 3.0 | 3.0 |
| Methyl Iodide (CH₃I) | 141.94 | 213 (94 µL) | 1.5 | 1.5 |
| N,N-Dimethylformamide (DMF), anhydrous | - | 5 mL | - | - |
| Ethyl Acetate (EtOAc) | - | ~50 mL | - | - |
| Saturated Sodium Bicarbonate Solution (aq.) | - | ~20 mL | - | - |
| Brine (Saturated NaCl Solution) | - | ~20 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - | - |
-
Equipment: Round-bottom flask (25 mL), magnetic stirrer and stir bar, condenser, heating mantle with temperature controller, nitrogen/argon inlet, glass funnel, separatory funnel, rotary evaporator, thin-layer chromatography (TLC) plates, standard glassware.
Safety Precautions
-
Pyridine Derivatives: Pyridine and its derivatives can be harmful if inhaled, swallowed, or absorbed through the skin.[4] They often have strong, unpleasant odors.[5]
-
Alkylating Agents: Methyl iodide is a toxic, volatile, and potential carcinogen. Always handle it in a certified chemical fume hood.[6]
-
Personal Protective Equipment (PPE): Wear chemical splash goggles, a lab coat, and appropriate chemical-resistant gloves (nitrile or neoprene are recommended) at all times.[5][6]
-
Ventilation: All operations should be performed in a well-ventilated chemical fume hood.[6]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local safety regulations.[7]
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add methyl 3-methylpyridine-2-carboxylate hydrochloride (204 mg, 1.0 mmol) and anhydrous potassium carbonate (415 mg, 3.0 mmol).
-
Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes.
-
Add anhydrous DMF (5 mL) via syringe.
-
Stir the resulting suspension at room temperature for 15 minutes to allow for the initial neutralization of the hydrochloride salt.
-
-
Alkylation Reaction:
-
While stirring, add methyl iodide (94 µL, 1.5 mmol) to the suspension via syringe.
-
Fit the flask with a condenser and heat the reaction mixture to 60 °C using a heating mantle.
-
Maintain stirring at this temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) every 1-2 hours (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent) until the starting material is consumed (typically 4-8 hours).
-
-
Workup and Extraction:
-
Once the reaction is complete, cool the flask to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing 20 mL of water and 20 mL of ethyl acetate.
-
Rinse the reaction flask with a small amount of ethyl acetate and add it to the separatory funnel.
-
Separate the layers. Extract the aqueous layer two more times with ethyl acetate (15 mL each).
-
Combine all the organic layers.
-
Wash the combined organic phase with saturated sodium bicarbonate solution (1 x 20 mL) and then with brine (1 x 20 mL) to remove residual DMF and salts.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification and Characterization:
-
Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure N-methylated product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
-
Experimental Workflow Diagram
Caption: A summary of the N-alkylation experimental workflow.
Troubleshooting
-
Problem: The reaction does not start or is very slow.
-
Possible Cause: Inadequate drying of reagents or glassware. Water can inhibit the reaction.
-
Solution: Ensure all glassware is oven-dried. Use anhydrous K₂CO₃ and a high-quality anhydrous solvent.
-
-
Problem: Low yield of the desired product.
-
Possible Cause 1: Incomplete reaction.
-
Solution 1: Increase reaction time or temperature moderately (e.g., to 70-80 °C). Confirm starting material consumption by TLC.
-
Possible Cause 2: Side reactions, such as ester hydrolysis.
-
Solution 2: Avoid excessively harsh conditions (high temperatures for prolonged periods or strongly nucleophilic bases). Use Cs₂CO₃ which can sometimes give better yields at lower temperatures.
-
-
Problem: Difficulty in purifying the product.
-
Possible Cause: The product is a salt and may be highly polar, streaking on the silica gel column.
-
Solution: Consider adding a small percentage of a polar solvent like methanol (1-5%) to the eluent during column chromatography to improve the elution of the polar product.
-
References
-
Chemical Communications. Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditions. Royal Society of Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. Radical chain monoalkylation of pyridines. PubMed Central. Available at: [Link]
-
Química Organica.org. Alkylation and acylation of pyridine. Available at: [Link]
-
ResearchGate. Pyridine N-Alkylation by Lithium, Magnesium, and Zinc Alkyl Reagents: Synthetic, Structural, and Mechanistic Studies on the Bis(imino)pyridine System. Available at: [Link]
-
ChemRxiv. Synthesis of Secondary Amines via Self-Limiting Alkylation of N- Aminopyridinium Salts. Available at: [Link]
-
Post Apple Scientific. Handling Pyridine: Best Practices and Precautions. (2024-03-12). Available at: [Link]
-
ACS Publications. Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry. (2018-05-16). Available at: [Link]
-
ChemRxiv. Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Available at: [Link]
-
FABAD Journal of Pharmaceutical Sciences. N-Alkylation of Some Imidazopyridines. Available at: [Link]
-
ACS Publications. Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. Available at: [Link]
-
National Center for Biotechnology Information. Practical and Regioselective Synthesis of C4-Alkylated Pyridines. PubMed Central. Available at: [Link]
-
PubMed. Pyridine N-alkylation by lithium, magnesium, and zinc alkyl reagents: synthetic, structural, and mechanistic studies on the bis(imino)pyridine system. Available at: [Link]
-
Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. (2024-10-01). Available at: [Link]
-
Washington State University. Pyridine Safety. Available at: [Link]
-
ResearchGate. A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. Available at: [Link]
-
ResearchGate. N‐Alkyl pyridinium salts as electrophiles for nickel‐catalyzed cross‐electrophile coupling reactions. Available at: [Link]
-
NICNAS. Pyridine, alkyl derivatives: Human health tier II assessment. (2015-09-01). Available at: [Link]
-
CaltechAUTHORS. Effects of Solvent, Protonation, and N-Alkylation on the ^(15)N Chemical Shifts of Pyridine and Related Compounds. Available at: [Link]
- Google Patents. Method for N-alkylation of 2-pyridone.
Sources
- 1. Alkylation and acylation of pyridine [quimicaorganica.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Application Notes & Protocols: Synthesis of Kinase Inhibitors
<New_Content>
Introduction: The Central Role of Kinases and the Rationale for Inhibition
Protein kinases are fundamental regulators of nearly all cellular processes, including growth, differentiation, metabolism, and apoptosis. They function by catalyzing the transfer of a phosphate group from ATP to specific amino acid residues (serine, threonine, or tyrosine) on substrate proteins, a process known as phosphorylation. This post-translational modification acts as a molecular switch, altering the protein's conformation and activity. Given their central role, dysregulation of kinase signaling is a hallmark of many diseases, most notably cancer, where hyperactive kinases can drive uncontrolled cell proliferation and survival.[1][2] Consequently, small molecule kinase inhibitors have become one of the most important and successful classes of modern therapeutics, with over 80 approved by the FDA for various indications.[1][3]
This guide provides a comprehensive overview of the strategic design, chemical synthesis, and subsequent characterization of small molecule kinase inhibitors. It is intended for researchers and drug development professionals, offering not just step-by-step protocols but also the underlying scientific principles and field-proven insights to navigate this dynamic area of medicinal chemistry.
Chapter 1: Strategic Design of Kinase Inhibitors
The journey to a successful kinase inhibitor begins with a robust design strategy. The choice of which type of inhibitor to pursue and the methods used to guide its design are critical decisions that influence the entire discovery pipeline.
Classification of Kinase Inhibitors
Kinase inhibitors are broadly classified based on their binding mode to the target kinase. Understanding these classifications is crucial as it dictates the synthetic strategy and the inhibitor's potential pharmacological profile.
-
Type I Inhibitors: These are ATP-competitive inhibitors that bind to the active conformation of the kinase, where the conserved DFG (Asp-Phe-Gly) motif is in the "in" position ("DFG-in").[4] They occupy the adenine-binding region of the ATP pocket.
-
Type II Inhibitors: These inhibitors also bind in the ATP pocket but stabilize the inactive "DFG-out" conformation of the kinase.[4] This conformation exposes an adjacent allosteric site, which Type II inhibitors exploit to gain additional binding interactions, often leading to improved selectivity.[5]
-
Covalent Inhibitors: These inhibitors form a permanent, covalent bond with a specific amino acid residue within or near the ATP-binding site, most commonly a cysteine.[6][7] This irreversible or reversible-covalent mechanism can lead to prolonged target engagement and high potency.[6][8] The design involves a recognition scaffold linked to an electrophilic "warhead" (e.g., an acrylamide).[6][7][8]
-
Allosteric Inhibitors (Type III/IV): Unlike the previous types, these inhibitors bind to sites on the kinase that are distinct from the ATP pocket.[2][9] This offers the potential for high selectivity, as allosteric sites are generally less conserved across the kinome.[9][10][11]
Table 1: Comparison of Major Kinase Inhibitor Types
| Inhibitor Type | Binding Site | Target Kinase Conformation | Key Advantage | Representative Example | | --- | --- | --- | --- --- | | Type I | ATP-binding pocket | Active (DFG-in) | Broad applicability | Gefitinib (EGFR) | | Type II | ATP pocket + adjacent site | Inactive (DFG-out) | Often higher selectivity | Imatinib (BCR-ABL)[12] | | Covalent | ATP pocket (near a nucleophile) | Varies | High potency, long duration | Ibrutinib (BTK)[13] | | Allosteric | Remote from ATP site | Varies | High selectivity | Trametinib (MEK1/2) |
The Role of Structure-Based Drug Design (SBDD)
Modern kinase inhibitor design heavily relies on computational and structural biology techniques.[4][14] Structure-Based Drug Design (SBDD) uses high-resolution 3D structures of the target kinase, typically obtained from X-ray crystallography, to guide the design of potent and selective inhibitors.[4][15] This approach allows chemists to visualize how a compound binds to its target, identify key interactions (like hydrogen bonds), and rationally design modifications to improve affinity and selectivity.[16] Computational tools such as molecular docking and molecular dynamics simulations are integral to this process.[4][14]
Chapter 2: Core Synthetic Methodologies
The synthesis of a kinase inhibitor library is a core activity in any discovery program. A modular and efficient synthetic strategy is paramount. While the specific routes are highly dependent on the target scaffold, a common toolbox of robust chemical reactions is frequently employed.
Common Reactions in Kinase Inhibitor Synthesis
Medicinal chemists rely on a set of powerful and versatile reactions to construct the core scaffolds and introduce diversity into kinase inhibitor libraries.
-
Palladium-Catalyzed Cross-Coupling Reactions:
-
Suzuki Coupling: Widely used for forming carbon-carbon bonds, particularly for creating biaryl scaffolds common in many inhibitors.
-
Buchwald-Hartwig Amination: A cornerstone for forming carbon-nitrogen bonds, essential for linking aromatic amines to heterocyclic cores.
-
-
Amide Bond Formation: Perhaps the most common reaction in medicinal chemistry, used to connect fragments and introduce key interaction points. Reagents like HATU or EDCI are frequently used.[13]
-
Nucleophilic Aromatic Substitution (SNAr): A classic method for functionalizing electron-deficient aromatic or heteroaromatic rings, often the core of many kinase inhibitors.
Retrosynthetic Analysis: A Case Study of Imatinib (Gleevec)
To illustrate the logic of synthetic planning, let's consider a simplified retrosynthesis of Imatinib, the pioneering BCR-ABL inhibitor.[12]
Caption: Retrosynthetic analysis of Imatinib.
This analysis breaks down the complex target molecule into simpler, commercially available starting materials by identifying key bond disconnections that correspond to reliable chemical reactions. A forward synthesis based on this plan would involve a condensation reaction followed by a nucleophilic substitution and a final amide coupling.[12][17][18][19]
Chapter 3: Detailed Experimental Protocols
This section provides validated, step-by-step protocols for the synthesis, purification, and verification of a representative kinase inhibitor scaffold.
Protocol 3.1: Synthesis of a Biaryl Scaffold via Suzuki Coupling
Objective: To synthesize a 4-(pyridin-3-yl)aniline intermediate, a common fragment in kinase inhibitors, via a palladium-catalyzed Suzuki coupling reaction.
Rationale: The Suzuki coupling is chosen for its high functional group tolerance, mild reaction conditions, and commercial availability of a wide range of boronic acids and aryl halides, allowing for rapid library generation.
Materials:
-
3-Bromopyridine (1.0 eq)
-
4-Aminophenylboronic acid pinacol ester (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
SPhos (0.04 eq)
-
Potassium phosphate (K₃PO₄), tribasic (3.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-bromopyridine, 4-aminophenylboronic acid pinacol ester, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 3.2: Purification by Flash Chromatography
Objective: To purify the crude biaryl product from residual starting materials and catalyst.
Rationale: Flash column chromatography is a standard and efficient method for purifying multi-gram quantities of organic compounds based on their differential polarity.
Materials:
-
Crude product from Protocol 3.1
-
Silica gel (230-400 mesh)
-
Solvent system (e.g., Hexanes/Ethyl Acetate gradient)
-
Glass column, collection tubes, compressed air source
Procedure:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 90:10 Hexanes/Ethyl Acetate).
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
Adsorb the crude product onto a small amount of silica gel ("dry loading") or dissolve it in a minimal amount of dichloromethane.
-
Carefully load the sample onto the top of the packed silica bed.
-
Begin elution with the mobile phase, gradually increasing the polarity (e.g., to 50:50 Hexanes/Ethyl Acetate) to elute the product.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield the purified 4-(pyridin-3-yl)aniline.
Protocol 3.3: Structural Verification (LC-MS and NMR)
Objective: To confirm the identity and purity of the synthesized compound.
Rationale: This is a critical self-validating step. LC-MS provides a rapid assessment of purity and confirms the molecular weight, while NMR spectroscopy provides definitive structural confirmation.
Procedure (Conceptual):
-
LC-MS Analysis: Dissolve a small sample in a suitable solvent (e.g., methanol). Inject onto an LC-MS system. The resulting chromatogram should show a single major peak, and the mass spectrum for that peak should display the correct molecular ion ([M+H]⁺) for the target compound.
-
NMR Analysis: Dissolve ~5-10 mg of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra. The chemical shifts, integration values, and coupling patterns in the ¹H spectrum, along with the number of signals in the ¹³C spectrum, must be consistent with the proposed structure.
Chapter 4: Biochemical and Cellular Characterization
Once a compound is synthesized and purified, its biological activity must be assessed. This is a tiered process, starting with in vitro biochemical assays and progressing to more complex cell-based models.[1][20]
Caption: Workflow for Kinase Inhibitor Evaluation.
Protocol 4.1: In Vitro Kinase Assay (ADP-Glo™) to Determine IC₅₀
Objective: To measure the concentration of the inhibitor required to reduce the activity of the target kinase by 50% (IC₅₀).[1]
Rationale: The ADP-Glo™ assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[21][22] It is a universal assay applicable to virtually any kinase and is well-suited for high-throughput screening.[22][23]
Materials:
-
Purified recombinant target kinase
-
Specific peptide substrate for the kinase
-
ATP (at or near the Kₘ concentration)
-
Synthesized inhibitor (serially diluted)
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Kinase Reaction:
-
In the wells of a 384-well plate, add the kinase reaction buffer, the specific substrate, and the serially diluted inhibitor.
-
Initiate the reaction by adding a mixture of the kinase and ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Data Acquisition: Read the luminescence signal on a plate-reading luminometer. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.
Protocol 4.2: Cell-Based Assay for Target Engagement
Objective: To confirm that the inhibitor can enter cells and inhibit the target kinase in a physiological context.[24][25]
Rationale: A compound that is potent in a biochemical assay may fail in a cellular context due to poor permeability or high affinity for plasma proteins.[20] Cellular assays are therefore a critical secondary screen.[26] A cellular phosphorylation assay measures the phosphorylation of a known downstream substrate of the target kinase.[26]
Materials:
-
A cell line known to have an active signaling pathway involving the target kinase.
-
Synthesized inhibitor.
-
Phospho-specific antibody for a downstream substrate.
-
Standard Western Blotting or ELISA equipment.
Procedure (Western Blot Example):
-
Plate cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor for a set period (e.g., 2 hours).
-
If necessary, stimulate the pathway with an appropriate growth factor to induce kinase activity.
-
Lyse the cells and quantify the total protein concentration.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with the phospho-specific antibody, followed by a secondary antibody conjugated to HRP.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for the total (non-phosphorylated) substrate protein as a loading control.
-
Analysis: A dose-dependent decrease in the phosphorylated substrate signal indicates successful target engagement and inhibition in the cell.
Chapter 5: Navigating Structure-Activity Relationships (SAR)
The data from biochemical and cellular assays are the engine of the drug discovery process. Structure-Activity Relationship (SAR) is the systematic study of how chemical structure relates to biological activity.[27][28][29][30] By synthesizing and testing a series of related analogues, medicinal chemists can deduce which parts of the molecule are critical for potency, which can be modified to improve properties like selectivity or solubility, and which are detrimental to activity.[30][31][32]
For example, if replacing a fluorine atom with a chlorine atom on a phenyl ring doubles the IC₅₀, this suggests that a smaller, electron-withdrawing group is preferred at that position. This iterative cycle of design, synthesis, and testing is the core of lead optimization, guiding the evolution of an initial "hit" compound into a clinical candidate.[30]
Conclusion and Future Directions
The synthesis of kinase inhibitors is a mature but continually evolving field. While the core principles of design, synthesis, and evaluation remain constant, new strategies are emerging. The development of reversible-covalent inhibitors aims to combine the durability of covalent drugs with an improved safety profile.[8] Furthermore, the rise of allosteric inhibitors and novel modalities like Proteolysis Targeting Chimeras (PROTACs) that induce kinase degradation rather than inhibition, promise to unlock previously "undruggable" targets and overcome mechanisms of drug resistance. A robust and adaptable synthetic chemistry platform is the essential foundation upon which these future innovations will be built.
References
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]
-
Kinase assays. BMG LABTECH. [Link]
-
In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry. [Link]
-
An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. International Journal of Molecular Sciences. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Structural biology in drug design: selective protein kinase inhibitors. Drug Discovery Today. [Link]
-
Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
-
Advances in reversible covalent kinase inhibitors. Medicinal Chemistry Research. [Link]
- Process for the preparation of ibrutinib.
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. Cureus. [Link]
-
Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega. [Link]
-
Principles of Kinase Allosteric Inhibition and Pocket Validation. Journal of Medicinal Chemistry. [Link]
-
A flow-based synthesis of Imatinib: the API of Gleevec. Royal Society of Chemistry. [Link]
-
Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. DARU Journal of Pharmaceutical Sciences. [Link]
-
A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLoS One. [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
-
Allosteric modulation of kinases and GPCRs: design principles and structural diversity. Current Opinion in Chemical Biology. [Link]
-
Structure-activity relationship (SAR) studies of synthetic glycogen synthase kinase-3β inhibitors: A critical review. European Journal of Medicinal Chemistry. [Link]
-
Synthesis of [13C6]-Ibrutinib. ResearchGate. [Link]
-
Structure-Based Design of Type II Inhibitors Applied to Maternal Embryonic Leucine Zipper Kinase. ACS Medicinal Chemistry Letters. [Link]
-
Rational Design of Covalent Kinase Inhibitors by an Integrated Computational Workflow (Kin-Cov). Journal of Medicinal Chemistry. [Link]
- Synthesis method of ibrutinib.
-
Covalent Inhibition of Kinases. Royal Society of Chemistry. [Link]
-
Structure–activity relationship and in silico development of c-Met kinase inhibitors. ResearchGate. [Link]
-
Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Molecules. [Link]
-
Patent Review of Manufacturing Routes to Recently Approved Oncology Drugs: Ibrutinib, Cobimetinib, and Alectinib. Organic Process Research & Development. [Link]
-
Covalent Kinase Inhibitors: An Overview. ResearchGate. [Link]
-
A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]
-
The design, synthesis, and biological evaluation of potent receptor tyrosine kinase inhibitors. ResearchGate. [Link]
-
Application of a macrocyclization strategy in kinase inhibitor development. Acta Materia Medica. [Link]
-
Principles of Kinase Allosteric Inhibition and Pocket Validation. Journal of Medicinal Chemistry. [Link]
-
How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]
- Method for synthesizing Imatinib.
-
Protein kinase–inhibitor database: Structural variability of and inhibitor interactions with the protein kinase P-loop. Journal of Computer-Aided Molecular Design. [Link]
-
Approach for the Design of Covalent Protein Kinase Inhibitors via Focused Deep Generative Modeling. Journal of Chemical Information and Modeling. [Link]
-
Modular Continuous Flow Synthesis of Imatinib and Analogues. DSpace@MIT. [Link]
-
METHOD FOR PREPARING IBRUTINIB. European Patent Office. [Link]
-
Toward the Design of Allosteric Effectors: Gaining Comprehensive Control of Drug Properties and Actions. Journal of Medicinal Chemistry. [Link]
-
Structure-activity relationships for the design of small-molecule inhibitors. Mini Reviews in Medicinal Chemistry. [Link]
Sources
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- 2. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Advances in reversible covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Allosteric modulation of kinases and GPCRs: design principles and structural diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Principles of Kinase Allosteric Inhibition and Pocket Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. WO2017134588A1 - Process for the preparation of ibrutinib - Google Patents [patents.google.com]
- 14. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structural biology in drug design: selective protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protein kinase–inhibitor database: Structural variability of and inhibitor interactions with the protein kinase P-loop - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A flow-based synthesis of Imatinib: the API of Gleevec - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 19. US8609842B2 - Method for synthesizing Imatinib - Google Patents [patents.google.com]
- 20. reactionbiology.com [reactionbiology.com]
- 21. bmglabtech.com [bmglabtech.com]
- 22. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.de]
- 23. bellbrooklabs.com [bellbrooklabs.com]
- 24. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 26. reactionbiology.com [reactionbiology.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Structure-activity relationship (SAR) studies of synthetic glycogen synthase kinase-3β inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. Structure-activity relationships for the design of small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-Methylpyridine-2-carboxylate Hydrochloride
Welcome to the technical support guide for the synthesis of methyl 3-methylpyridine-2-carboxylate hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with this synthesis. We will delve into the causality behind byproduct formation, provide robust troubleshooting strategies, and offer detailed, field-tested protocols to ensure the integrity and purity of your final compound.
Troubleshooting Guide: Common Byproducts and Impurities
The synthesis of methyl 3-methylpyridine-2-carboxylate hydrochloride, primarily achieved through the esterification of 3-methylpyridine-2-carboxylic acid, can be accompanied by several byproducts. The nature and quantity of these impurities are highly dependent on the chosen synthetic route. This section provides a systematic approach to identifying and mitigating these issues.
Workflow for Impurity Identification and Mitigation
The following workflow provides a logical pathway for addressing unexpected results during your synthesis.
Technical Support Center: Purification of Crude Methyl 3-Methylpyridine-2-carboxylate Hydrochloride
This guide provides in-depth technical assistance for researchers, scientists, and professionals in drug development who are tasked with the purification of crude methyl 3-methylpyridine-2-carboxylate hydrochloride. Here, we address common challenges and frequently encountered issues, offering practical, field-tested solutions grounded in chemical principles.
Frequently Asked Questions (FAQs)
FAQ 1: My crude product is a dark, oily residue. What are the likely impurities and how should I approach the initial cleanup?
This is a common scenario, often resulting from side reactions or residual starting materials. The primary impurities are likely unreacted 3-methylpyridine-2-carboxylic acid, residual solvents from the reaction (like methanol or toluene), and potentially some polymeric byproducts.
Recommended Initial Cleanup: Acid-Base Extraction
An acid-base extraction is a highly effective first step to separate your basic product from acidic and neutral impurities.[1] The underlying principle is the differential solubility of the ionized versus the neutral form of the compound in aqueous and organic layers.[1]
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subgraph "cluster_0" { label="Initial State"; style="rounded"; color="#5F6368"; Crude [label="Crude Oily Product\n(in EtOAc or DCM)"]; }
subgraph "cluster_1" { label="Step 1: Acidic Wash"; style="rounded"; color="#4285F4"; Wash1 [label="Add dilute HCl (aq)\nShake and separate layers"]; Organic1 [label="Organic Layer:\nNeutral Impurities", shape=ellipse, fillcolor="#FFFFFF"]; Aqueous1 [label="Aqueous Layer:\nProduct as Hydrochloride Salt\n(Protonated Pyridine)", shape=ellipse, fillcolor="#FFFFFF"]; Wash1 -> Organic1 [label="contains"]; Wash1 -> Aqueous1 [label="contains"]; }
subgraph "cluster_2" { label="Step 2: Basification & Extraction"; style="rounded"; color="#34A853"; Basify [label="Adjust Aqueous Layer to pH > 8\nwith Na2CO3 or NaOH"]; Extract [label="Extract with fresh\nEtOAc or DCM"]; Aqueous2 [label="Aqueous Layer:\nInorganic Salts", shape=ellipse, fillcolor="#FFFFFF"]; Organic2 [label="Organic Layer:\nFree Base of Product", shape=ellipse, fillcolor="#FFFFFF"]; Basify -> Extract; Extract -> Aqueous2 [label="separates"]; Extract -> Organic2 [label="contains"]; }
subgraph "cluster_3" { label="Step 3: Final Product Isolation"; style="rounded"; color="#EA4335"; Dry [label="Dry Organic Layer\n(Na2SO4 or MgSO4)"]; Evaporate [label="Evaporate Solvent"]; HCl_add [label="Add HCl in Ether/Dioxane"]; Final [label="Pure Methyl 3-Methylpyridine-2-carboxylate HCl\n(Precipitate)", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; Dry -> Evaporate -> HCl_add -> Final; }
Crude -> Wash1; Aqueous1 -> Basify;
caption [label="Workflow for Acid-Base Purification.", fontsize=10, shape=plaintext]; }
Caption: Workflow for Acid-Base Purification.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude oily product in a suitable water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl). This will protonate the pyridine nitrogen of your product, making it water-soluble, while neutral organic impurities remain in the organic layer.[2][3]
-
Separation: Separate the aqueous layer, which now contains your product as the hydrochloride salt.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as sodium carbonate or sodium hydroxide, until the pH is greater than 8. This deprotonates the pyridinium ion, regenerating the free base which is less soluble in water.
-
Back-Extraction: Extract the free base back into an organic solvent (EtOAc or DCM).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified free base.
-
Salt Formation: To obtain the final hydrochloride salt, dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol) and add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or dioxane) until precipitation is complete. The resulting solid can be collected by filtration.
FAQ 2: I performed a recrystallization, but the purity did not improve significantly. What went wrong?
Recrystallization is a powerful technique, but its success is highly dependent on the choice of solvent and the nature of the impurities. If the purity did not improve, it's likely that the impurities have similar solubility profiles to your product in the chosen solvent system.
Troubleshooting Recrystallization
| Potential Issue | Explanation | Recommended Action |
| Incorrect Solvent | The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures, while impurities should either be very soluble or insoluble at all temperatures. | Perform a systematic solvent screen with small amounts of your crude product. Good starting points for pyridine carboxylates include ethanol, isopropanol, or mixtures like ethyl acetate/hexane.[4] |
| Cooling Too Quickly | Rapid cooling can cause the product to crash out of solution, trapping impurities within the crystal lattice. | Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. |
| Insufficient Solvent | Using too little solvent can lead to premature crystallization and poor impurity rejection. | Use enough solvent to fully dissolve the crude product at the boiling point of the solvent. |
| Co-crystallization | If an impurity has a very similar structure to the product, it may co-crystallize. | In this case, an alternative purification method like column chromatography may be necessary. |
FAQ 3: I'm considering column chromatography. What stationary and mobile phases are recommended for this compound?
Column chromatography is an excellent method for separating compounds with similar polarities.[5][6] For methyl 3-methylpyridine-2-carboxylate hydrochloride, a normal-phase setup is typically effective.
Recommended Chromatography Conditions
-
Stationary Phase: Silica gel is the most common and effective choice for pyridine derivatives.[5][6][7]
-
Mobile Phase (Eluent): A mixture of a non-polar solvent and a polar solvent is used. A good starting point is a gradient of ethyl acetate in hexanes or heptane. The polarity can be increased by adding a small percentage of methanol or triethylamine.
-
Pro-Tip: Adding a small amount of a competing base like triethylamine (0.1-1%) to the mobile phase can help to reduce peak tailing, which is a common issue with basic compounds like pyridines on silica gel.[7] This is because the triethylamine will preferentially interact with the acidic silanol groups on the silica surface.[7]
-
***dot graph "Column_Chromatography_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
subgraph "cluster_0" { label="Preparation"; style="rounded"; color="#5F6368"; Pack [label="Pack Silica Gel Column"]; Load [label="Load Crude Product\n(adsorbed onto silica)"]; }
subgraph "cluster_1" { label="Elution"; style="rounded"; color="#4285F4"; Elute [label="Elute with Hexane/EtOAc Gradient"]; Collect [label="Collect Fractions"]; }
subgraph "cluster_2" { label="Analysis & Isolation"; style="rounded"; color="#34A853"; TLC [label="Analyze Fractions by TLC"]; Combine [label="Combine Pure Fractions"]; Evaporate [label="Evaporate Solvent"]; Final [label="Pure Product", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Combine -> Evaporate -> Final; }
Pack -> Load -> Elute -> Collect -> TLC -> Combine;
caption [label="General Workflow for Column Chromatography.", fontsize=10, shape=plaintext]; }
Caption: General Workflow for Column Chromatography.
FAQ 4: My final product is off-white or slightly yellow. How can I decolorize it?
A slight coloration is often due to trace, highly conjugated impurities.
Decolorization Techniques
-
Activated Charcoal: Dissolve the product in a suitable solvent, add a small amount of activated charcoal, heat the mixture gently for a short period, and then filter the charcoal through a pad of celite. The charcoal will adsorb the colored impurities. Be aware that this can sometimes lead to a loss of product.
-
Recrystallization: A final, careful recrystallization from an appropriate solvent system can often remove the last traces of colored impurities.
Troubleshooting Guide
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low Yield after Purification | - Incomplete extraction during workup.- Product loss during recrystallization (too much solvent or product is too soluble).- Adsorption onto silica gel during chromatography. | - Perform multiple extractions during the acid-base workup.- Optimize the recrystallization solvent and volume.- Add a competing base (e.g., triethylamine) to the mobile phase during chromatography to improve recovery.[7] |
| Product is an Oil, Not a Solid | - Presence of residual solvent.- Impurities depressing the melting point. | - Dry the product under high vacuum for an extended period.- Re-purify using an alternative method (e.g., chromatography if recrystallization failed). |
| Broad or Tailing Peaks in HPLC/LC-MS Analysis | - Interaction of the basic pyridine nitrogen with acidic silanol groups on the stationary phase.[7]- Column overload. | - Use a mobile phase with a low pH (around 2.5-3.0) to protonate the silanol groups.[7]- Add a competing base like triethylamine to the mobile phase.[7]- Inject a smaller amount of the sample. |
| Inconsistent Melting Point | - Presence of impurities.- Product is a solvate or hydrate. | - Re-purify the material.- Analyze the product by techniques such as NMR or elemental analysis to check for the presence of solvent or water. |
References
- BenchChem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- Paatero, E., & Saxen, B. (1998). Separation of pyridine or pyridine derivatives from aqueous solutions. U.S. Patent No. 6,087,507A.
- LookChem. (n.d.). Purification of Pyridine. Chempedia.
- Cravens, T. R. (1969). Method for recovery of pyridine bases. U.S. Patent No. 3,431,266A.
- Sberveglieri, G., et al. (2020).
- Aakeröy, C. B., et al. (2011). Hierarchy of Supramolecular Synthons: Persistent Carboxylic Acid···Pyridine Hydrogen Bonds in Cocrystals That also Contain a Hydroxyl Moiety. Crystal Growth & Design.
- BenchChem. (n.d.). Technical Support Center: Purifying Pyrimidine Derivatives by Column Chromatography.
- Reddit. (2024, January 13). Removing Pyridine : r/chemistry.
- Chemistry LibreTexts. (2022, June 21). Acid-Base Extraction.
- Fromherz, K. (n.d.).
- ChemicalBook. (n.d.). 3-Methylpyridine-2-carboxylic acid synthesis.
- MH Chem. (2022, August 8). How to remove pyridine from your reaction crude? [Video]. YouTube.
- Aries, R. S., & Sachs, A. P. (1956). Esterification of pyridine carboxylic acids. U.S. Patent No. 2,758,999A.
- ChemicalBook. (2025, July 4). METHYL 3-METHYLPYRIDINE-2-CARBOXYLATE.
- Aries, R. S., & Sachs, A. P. (1960). Esterification of pyridine carboxylic acids. U.S. Patent No. 2,948,734A.
- ResearchGate. (2017, September 19). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?
- CN102887854B. (n.d.). Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.
- CN102010367A. (n.d.). Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride.
- Wikipedia. (n.d.). 3-Methylpyridine.
- Sigma-Aldrich. (n.d.). 3-Methylpyridine-2-carboxylic acid.
- Oakwood Chemical. (n.d.). Methyl 3-methylpyridine-2-carboxylate, min 97%, 10 grams.
- Pharmaffiliates. (n.d.). Methyl 3-Methylpyridine-2-carboxylate.
- CN105085377A. (n.d.). Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
- PubChem. (n.d.). Methyl 3-methylpyridine-2-carboxylate. National Institutes of Health.
- ChemicalBook. (n.d.). METHYL 3-METHYLPYRIDINE-2-CARBOXYLATE synthesis.
- ChemicalBook. (n.d.). METHYL 3-METHYLPYRIDINE-2-CARBOXYLATE.
-
Langmuir. (2026, January 19). Pillar[5]arene-Mediated Assembly of Amphiphiles for Enhanced Light Harvesting and Photocatalysis. ACS Publications.
- RSC Medicinal Chemistry. (n.d.). 4.
- Weinstock, J. (1957). Oxidation of methyl-pyridines. U.S. Patent No. 2,818,378A.
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- 3. m.youtube.com [m.youtube.com]
- 4. 3-Methylpyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 5. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Methyl 3-Methylpyridine-2-carboxylate Hydrochloride
Welcome to the technical support center for the synthesis of methyl 3-methylpyridine-2-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction yield, ensure high purity, and confidently address challenges encountered during this synthesis.
Synthesis Overview
The synthesis of methyl 3-methylpyridine-2-carboxylate hydrochloride is a crucial step in the preparation of various pharmaceutical intermediates and biologically active molecules.[1][2] The most common and efficient laboratory-scale synthesis involves a two-step process starting from 3-methylpyridine-2-carboxylic acid (also known as 3-methylpicolinic acid).[3][4]
The process can be summarized as follows:
-
Acid Chloride Formation: 3-Methylpyridine-2-carboxylic acid is reacted with thionyl chloride (SOCl₂) to form the highly reactive 3-methylpyridine-2-carbonyl chloride hydrochloride.
-
Esterification: The in-situ generated acid chloride is then reacted with methanol to yield the desired product, methyl 3-methylpyridine-2-carboxylate, which precipitates as its hydrochloride salt.
This guide will focus on troubleshooting and optimizing this synthetic route.
Troubleshooting Guide: Question & Answer Format
Here we address specific issues you may encounter during the synthesis.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yield is a common issue that can stem from several factors throughout the experimental workflow. Let's break down the possibilities:
-
Incomplete Acid Chloride Formation: The conversion of the starting carboxylic acid to the acid chloride is the critical first step.
-
Insight: Thionyl chloride reacts with the carboxylic acid to form an acyl chlorosulfite intermediate, which then decomposes to the acid chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl).[5][6][7] This reaction can be sluggish if the reagents are not of high purity or if the reaction conditions are not optimal.
-
Solution:
-
Reagent Quality: Ensure you are using freshly distilled or a new bottle of thionyl chloride. Over time, it can decompose to SO₂ and HCl, reducing its reactivity. The 3-methylpyridine-2-carboxylic acid should be thoroughly dried before use, as any moisture will consume the thionyl chloride.
-
Reaction Temperature: While the reaction is often performed at room temperature, gentle heating (e.g., to 40-50 °C) under reflux can drive the reaction to completion. Monitor the reaction for the evolution of SO₂ and HCl gas (use a bubbler or a fume hood scrubber) as an indicator of reaction progress. The cessation of gas evolution is a good sign that the acid chloride formation is complete.
-
Stoichiometry: A slight excess of thionyl chloride (1.2-1.5 equivalents) is often used to ensure complete conversion of the carboxylic acid.
-
-
-
Suboptimal Esterification Conditions: The reaction of the acid chloride with methanol needs to be efficient.
-
Insight: The acid chloride is highly electrophilic, and methanol is the nucleophile. The reaction is typically fast, but side reactions can occur if not controlled properly.
-
Solution:
-
Temperature Control: The addition of methanol to the acid chloride intermediate should be done at a low temperature (e.g., 0-5 °C) to control the exothermicity of the reaction. This minimizes the formation of byproducts. After the initial addition, the reaction can be allowed to warm to room temperature.
-
Methanol Quality: Use anhydrous methanol to prevent any unreacted acid chloride from hydrolyzing back to the carboxylic acid.
-
-
-
Product Loss During Work-up and Isolation: The way you isolate your product can significantly impact the final yield.
-
Insight: Methyl 3-methylpyridine-2-carboxylate hydrochloride has some solubility in certain organic solvents and alcohols.
-
Solution:
-
Precipitation: After the reaction is complete, the product often precipitates from the reaction mixture. If not, the volume of the reaction mixture can be reduced under vacuum to induce precipitation.
-
Washing: When washing the isolated solid, use a cold, non-polar solvent in which the product is sparingly soluble, such as diethyl ether or hexane, to remove any organic impurities without dissolving a significant amount of the product.
-
-
Q2: The reaction seems to stall and does not go to completion, even after extended reaction times. What could be the problem?
A2: A stalled reaction is often indicative of an issue with the reagents or the reaction setup.
-
Catalyst Deactivation (if applicable): While this specific reaction with thionyl chloride doesn't typically require a catalyst, some esterification procedures do. If you are using a different method with a catalyst, consider its activity.
-
Insufficient Activation of the Carboxylic Acid:
-
Insight: The conversion to the acid chloride is the activation step. If this step is inefficient, the subsequent esterification will not proceed.
-
Solution:
-
Co-solvent: In some cases, using a co-solvent like dichloromethane (DCM) or chloroform can improve the solubility of the starting materials and facilitate the reaction.
-
Alternative Reagents: If thionyl chloride is proving problematic, other chlorinating agents like oxalyl chloride with a catalytic amount of dimethylformamide (DMF) can be more effective, although potentially more expensive.[8]
-
-
Q3: My final product is discolored and appears impure. How can I improve its purity?
A3: Product discoloration and impurities can arise from side reactions or residual starting materials.
-
Sources of Impurities:
-
Side Reactions with Thionyl Chloride: Thionyl chloride can react with other functional groups if present. For this specific molecule, the pyridine ring is relatively stable under these conditions, but charring can occur if the reaction is overheated.
-
Incomplete Reaction: Unreacted 3-methylpyridine-2-carboxylic acid can be a major impurity.
-
Excess Reagents: Residual thionyl chloride and its byproducts can contaminate the final product.
-
-
Purification Strategies:
-
Recrystallization: This is the most effective method for purifying solid organic compounds.
-
Solvent Selection: A good recrystallization solvent will dissolve the product well at high temperatures but poorly at low temperatures. For methyl 3-methylpyridine-2-carboxylate hydrochloride, a mixed solvent system, such as methanol/diethyl ether or ethanol/ethyl acetate, is often effective. Dissolve the crude product in a minimal amount of the hot primary solvent (e.g., methanol) and then slowly add the anti-solvent (e.g., diethyl ether) until the solution becomes turbid. Cooling should then induce the formation of pure crystals.
-
-
Washing: As mentioned earlier, washing the crude solid with a suitable solvent can remove soluble impurities.
-
Frequently Asked Questions (FAQs)
Q: What is the role of thionyl chloride in this synthesis?
A: Thionyl chloride (SOCl₂) is a dehydrating and chlorinating agent. In this synthesis, it serves to convert the carboxylic acid (-COOH) group of 3-methylpyridine-2-carboxylic acid into a more reactive acid chloride (-COCl) group.[9][10] This is a crucial activation step, as carboxylic acids themselves are not reactive enough to be directly esterified with methanol under mild conditions. The reaction proceeds via a chlorosulfite intermediate, which then eliminates sulfur dioxide (SO₂) and a chloride ion to form the acyl chloride.[6]
Q: Why is the product isolated as a hydrochloride salt?
A: The reaction of thionyl chloride with the carboxylic acid produces hydrogen chloride (HCl) as a byproduct.[5] Since the product molecule contains a basic pyridine ring, the HCl in the reaction mixture protonates the nitrogen atom of the pyridine ring, forming the hydrochloride salt. This is often advantageous as the salt is typically a stable, crystalline solid that is easier to handle and purify than the free base, which may be an oil.
Q: What are the key safety precautions I should take when performing this synthesis?
A: Safety is paramount in any chemical synthesis. For this procedure, pay close attention to the following:
-
Thionyl Chloride: This is a corrosive and lachrymatory substance. It reacts violently with water to release toxic gases (SO₂ and HCl). Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Gas Evolution: The reaction produces SO₂ and HCl gases, which are toxic and corrosive. Ensure your reaction setup includes a gas trap or is conducted in a fume hood to prevent the release of these gases into the laboratory.
-
Exothermic Reactions: The addition of methanol to the acid chloride can be exothermic. Maintain a cold bath and add the methanol slowly to control the reaction temperature.
Q: Can I use a different alcohol for the esterification?
A: Yes, in principle, other alcohols (e.g., ethanol, propanol) can be used to synthesize the corresponding esters. However, the reaction conditions, particularly the temperature and reaction time, may need to be optimized for different alcohols due to variations in their reactivity and steric hindrance. The physical properties of the resulting ester hydrochloride salt (e.g., solubility, melting point) will also differ.
Q: How can I confirm the identity and purity of my final product?
A: A combination of analytical techniques should be used:
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the molecule. The spectra should show the expected signals for the methyl ester, the methyl group on the pyridine ring, and the aromatic protons.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic ester carbonyl (C=O) stretch (typically around 1730-1750 cm⁻¹) and the absence of the broad O-H stretch of the starting carboxylic acid.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
Experimental Protocols & Data
Table 1: Recommended Reagent Ratios and Conditions
| Reagent/Parameter | Recommended Range | Rationale |
| 3-Methylpyridine-2-carboxylic acid | 1.0 equivalent | Limiting reagent |
| Thionyl Chloride | 1.2 - 1.5 equivalents | Ensures complete conversion to the acid chloride |
| Methanol | 5 - 10 equivalents (or as solvent) | Acts as both reagent and solvent |
| Reaction Temperature (Acid Chloride Formation) | Room Temperature to 50 °C | Balances reaction rate and potential for side reactions |
| Reaction Temperature (Esterification) | 0 °C to Room Temperature | Controls exothermicity and minimizes byproducts |
| Reaction Time | 2 - 6 hours | Typically sufficient for completion; monitor by TLC or other methods |
Step-by-Step Synthesis Protocol
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser connected to a gas trap (e.g., a bubbler with mineral oil or a sodium hydroxide solution).
-
Acid Chloride Formation: Charge the flask with 3-methylpyridine-2-carboxylic acid (1.0 eq). Slowly add thionyl chloride (1.2-1.5 eq) at room temperature. Stir the mixture. If necessary, gently heat the reaction to 40-50 °C until gas evolution ceases.
-
Removal of Excess Thionyl Chloride: Cool the reaction mixture to room temperature and remove the excess thionyl chloride under reduced pressure.
-
Esterification: Cool the flask containing the crude acid chloride in an ice bath (0 °C). Slowly add anhydrous methanol (5-10 eq) with stirring.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.
-
Isolation: The product will likely precipitate. If not, reduce the volume of methanol under vacuum. Collect the solid product by filtration.
-
Washing: Wash the filtered solid with a small amount of cold diethyl ether to remove soluble impurities.
-
Drying: Dry the product under vacuum to obtain methyl 3-methylpyridine-2-carboxylate hydrochloride.
-
Purification (if necessary): Recrystallize the crude product from a suitable solvent system (e.g., methanol/diethyl ether).
Visualizations
Reaction Mechanism
Caption: Overall synthetic pathway for methyl 3-methylpyridine-2-carboxylate HCl.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low yield issues.
References
-
Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
-
Chemistry LibreTexts. (2019, December 30). 19.8: Carboxylic Acid Derivatives: Alkanoyl (Acyl) Halides and Anhydrides. [Link]
-
Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]
-
JoVE. (n.d.). Carboxylic Acids to Acid Chlorides. Retrieved from [Link]
-
Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. [Link]
- Jakobsen, P., et al. (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules.
- Google Patents. Process for the synthesis of 3-methyl-pyridine.
- Google Patents. Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
-
National Center for Biotechnology Information. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. [Link]
Sources
- 1. METHYL 3-METHYLPYRIDINE-2-CARBOXYLATE | 59718-84-2 [chemicalbook.com]
- 2. METHYL 3-METHYLPYRIDINE-2-CARBOXYLATE | 59718-84-2 [amp.chemicalbook.com]
- 3. 3-Methylpyridine-2-carboxylic acid 97 4021-07-2 [sigmaaldrich.com]
- 4. 3-Methylpyridine-2-carboxylic acid | 4021-07-2 [chemicalbook.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 8. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: Carboxylic Acids to Acid Chlorides [jove.com]
- 10. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Low Yield in the Esterification of 3-Methylpicolinic Acid Hydrochloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of ester derivatives from 3-methylpicolinic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, during this esterification process. We will explore the underlying chemical principles, diagnose common problems, and provide robust, field-tested protocols to enhance the success of your synthesis.
Frequently Asked Questions (FAQs)
Q1: My standard Fischer esterification of 3-methylpicolinic acid hydrochloride is giving a very low yield. What is the most common cause?
A1: The most frequent culprit for low yields in a Fischer esterification is the reversible nature of the reaction. A carboxylic acid reacts with an alcohol to form an ester and water.[1] This reaction exists in equilibrium.[2] If the water produced as a byproduct is not removed from the reaction mixture, it can hydrolyze the newly formed ester back into the starting materials, thus lowering the net yield.[3][4]
According to Le Châtelier's principle, to drive the reaction toward the product side, the equilibrium must be shifted.[5] This is typically achieved in two ways:
-
Using a large excess of the alcohol reactant: Using the alcohol as the solvent ensures it is present in a large molar excess, which helps push the equilibrium towards the ester.[2][3]
-
Continuous removal of water: The most effective method is to remove water as it is formed. This is commonly done using a Dean-Stark apparatus, which collects the water via azeotropic distillation with a suitable solvent like toluene or hexane.[6][7][8] As water is removed, the reverse reaction is prevented, allowing the reaction to proceed to completion.[3]
Q2: My starting material is a hydrochloride salt. Do I need to neutralize it before the reaction?
A2: This is an excellent question that directly pertains to the specific nature of your substrate. You have two primary options, both of which are chemically sound:
-
Option A: Proceed Directly (Recommended for Fischer Esterification): In a Fischer esterification, a strong acid catalyst (e.g., H₂SO₄, TsOH) is used.[9] This acidic environment will protonate the basic nitrogen of the pyridine ring anyway. Therefore, starting with the hydrochloride salt is often acceptable and can even be beneficial, as the HCl salt can contribute to the overall acidic environment required for catalysis. The key is to ensure a sufficient amount of the primary catalyst (like H₂SO₄) is present to effectively catalyze the esterification at the carbonyl group.[10]
-
Option B: Neutralize Before Reaction (A Good Troubleshooting Step): If you are still facing issues or using a non-acidic esterification method, you may consider neutralizing the hydrochloride. This can be done by dissolving the starting material in a suitable solvent and adding a stoichiometric amount of a base like triethylamine (Et₃N) or sodium carbonate (Na₂CO₃). After an aqueous workup to remove the resulting salts, you can isolate the free base of 3-methylpicolinic acid and use it in your reaction. However, this adds extra steps and potential for material loss. Acylations with picolinoyl chlorides, which are often prepared as hydrochlorides, have been shown to be troublesome due to poor solubility and salt formation, which can sometimes be overcome by adding a base like triethylamine during the reaction.[11][12]
Q3: What are the optimal conditions (catalyst, temperature, solvent) for the Fischer esterification of this compound?
A3: Optimizing conditions is key. For 3-methylpicolinic acid, a sterically unhindered substrate, a classic Fischer approach should be effective.
| Parameter | Recommendation | Rationale & In-Text Citation |
| Alcohol | Use as solvent (large excess, >10 equivalents) | Drives the reaction equilibrium forward to maximize yield.[3] For methyl esters, use methanol; for ethyl esters, use ethanol. |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic Acid (TsOH) | These are strong acid catalysts that protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the reaction.[13][14] Typical loading is 5-10 mol%. |
| Solvent | The alcohol itself, or an azeotroping agent like Toluene | If using a Dean-Stark trap, toluene is an excellent choice as it forms a low-boiling azeotrope with water, facilitating its removal.[6][8] |
| Temperature | Reflux | Heating the reaction to the boiling point of the solvent (e.g., methanol, ethanol, or toluene) ensures a sufficient reaction rate. Typical reaction times are between 4 to 24 hours.[9] |
| Monitoring | TLC or GC/MS | Monitor the disappearance of the starting material to determine when the reaction is complete. |
Q4: I'm using a Dean-Stark trap with toluene, but I'm not collecting any water. What's wrong?
A4: This indicates that the reaction is not proceeding. Here are several potential causes:
-
Inactive Catalyst: Your acid catalyst may be old or hydrated. Use fresh, concentrated H₂SO₄ or anhydrous TsOH.
-
Insufficient Temperature: Ensure your heating mantle is set to a temperature that allows for vigorous reflux of the toluene/alcohol mixture. The vapor must reach the condenser to carry over the water azeotrope.
-
Wet Reagents/Glassware: Any water present at the start of the reaction can inhibit the catalyst and will be the first to be collected.[4] Ensure your alcohol, toluene, and glassware are thoroughly dry.
-
No Reaction Occurring: If the above are confirmed to be correct, it points to a more fundamental issue with the reactivity of your starting material under the chosen conditions. At this point, consider alternative activation methods (see Q7).
Q5: I suspect side reactions are occurring, leading to a dark, tarry mixture. What are they and how can I minimize them?
A5: At elevated temperatures, especially with strong acids, pyridine carboxylic acids can be susceptible to side reactions.
-
Decarboxylation: While less common for picolinic acids compared to other isomers, heating too strongly for prolonged periods can potentially lead to decarboxylation.[13]
-
Charring/Polymerization: Strong sulfuric acid is a dehydrating agent and can cause charring of organic materials if the temperature is too high or the reaction is heated for an excessive amount of time.
Solutions:
-
Use a Milder Catalyst: Consider using a Lewis acid catalyst or a solid acid catalyst which can sometimes reduce charring.[9]
-
Lower the Temperature: If possible, run the reaction at the lowest effective temperature.
-
Alternative Methods: If side reactions are severe, switching to a milder, non-acidic esterification method is the best solution.
Q6: I believe my reaction worked, but I'm losing most of my product during the aqueous workup. What is a better purification procedure?
A6: The product, methyl 3-methylpicolinate, contains a basic pyridine nitrogen. During a standard acidic workup, this nitrogen will be protonated, rendering the molecule water-soluble and causing it to partition into the aqueous layer.
Optimized Workup Protocol:
-
Cool the Reaction: Allow the reaction mixture to cool to room temperature.
-
Remove Solvent: Use a rotary evaporator to remove the excess alcohol and/or toluene.
-
Careful Neutralization: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Cool this solution in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) with vigorous stirring until the aqueous layer is neutral or slightly basic (pH ~7-8).
-
Extraction: Transfer the mixture to a separatory funnel. The deprotonated ester will now be soluble in the organic layer. Separate the layers and extract the aqueous layer 2-3 more times with the organic solvent.
-
Wash and Dry: Combine the organic extracts, wash with brine (saturated NaCl solution) to remove excess water, and dry over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Purification: Filter off the drying agent, concentrate the solvent via rotary evaporation, and purify the crude product by column chromatography or vacuum distillation.
Q7: The Fischer esterification is still providing a low yield despite optimization. What alternative methods can I try?
A7: When Fischer esterification fails, it is necessary to switch to a more robust, non-equilibrium method. The most common and effective alternative is to activate the carboxylic acid first.
-
Method 1: Formation of an Acid Chloride with Thionyl Chloride (SOCl₂) This is a highly effective, two-step procedure. The carboxylic acid is first converted to a highly reactive acid chloride, which then reacts rapidly with the alcohol to form the ester.[15][16]
-
Acid Chloride Formation: Suspend or dissolve the 3-methylpicolinic acid hydrochloride in a solvent like toluene with a catalytic amount of DMF. Add thionyl chloride (SOCl₂) and gently reflux.[17] The reaction produces gaseous byproducts (SO₂ and HCl), driving it to completion.
-
Esterification: After removing the excess SOCl₂ under vacuum, the resulting crude acid chloride hydrochloride can be dissolved in a solvent and reacted with the desired alcohol, often in the presence of a base like pyridine or triethylamine to neutralize the generated HCl.[11]
-
-
Method 2: Steglich Esterification (DCC/DMAP) This method uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. It is performed under mild, neutral conditions and is excellent for acid-sensitive substrates.[18] The main drawback is the formation of a dicyclohexylurea (DCU) byproduct, which must be filtered off.[19]
-
Method 3: Mitsunobu Reaction This reaction uses triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to activate the alcohol.[20] It proceeds under very mild conditions and with inversion of stereochemistry at the alcohol's carbon center (not relevant for methanol but important for chiral alcohols).[21][22] However, the reagents are hazardous and the byproducts (triphenylphosphine oxide and a hydrazine derivative) can complicate purification.[23]
Troubleshooting Workflow
The following diagram provides a logical path to diagnose and solve low-yield issues.
Caption: A step-by-step workflow for troubleshooting low esterification yield.
Detailed Experimental Protocols
Protocol 1: Optimized Fischer Esterification using a Dean-Stark Trap
This protocol is recommended as the first approach due to its cost-effectiveness and operational simplicity.
Materials:
-
3-methylpicolinic acid hydrochloride
-
Methanol (anhydrous)
-
Toluene (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is oven-dried.
-
Reagents: To the flask, add 3-methylpicolinic acid hydrochloride (1.0 eq), toluene (approx. 2 mL per mmol of acid), and methanol (5.0 eq).
-
Catalyst: While stirring, carefully add concentrated H₂SO₄ (0.1 eq) to the mixture.
-
Reaction: Heat the mixture to a vigorous reflux. Toluene and water will begin to distill as an azeotrope and collect in the Dean-Stark trap. The denser water will separate to the bottom of the trap while the toluene overflows back into the reaction flask.[6]
-
Monitoring: Continue refluxing until the theoretical amount of water has been collected in the trap, or until TLC analysis shows complete consumption of the starting material (typically 4-18 hours).
-
Workup:
-
Cool the reaction to room temperature and transfer the mixture to a separatory funnel.
-
Carefully wash the mixture with saturated NaHCO₃ solution until CO₂ evolution ceases and the aqueous layer is neutral (pH ~7).
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine all organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
-
Purification: Filter the solution, concentrate under reduced pressure, and purify the resulting crude oil/solid by silica gel column chromatography.
Protocol 2: Esterification via Acid Chloride Formation
This protocol is a robust alternative if the Fischer esterification fails.
Materials:
-
3-methylpicolinic acid hydrochloride
-
Thionyl Chloride (SOCl₂)
-
Toluene or Dichloromethane (DCM, anhydrous)
-
N,N-Dimethylformamide (DMF, catalytic)
-
Methanol (anhydrous)
-
Triethylamine (Et₃N)
Procedure: Step A: Acid Chloride Synthesis [11][17]
-
Setup: In a fume hood, equip a dry round-bottom flask with a stir bar and reflux condenser connected to a gas trap (to neutralize HCl and SO₂ fumes).
-
Reagents: Suspend 3-methylpicolinic acid hydrochloride (1.0 eq) in toluene. Add a catalytic amount of DMF (1-2 drops).
-
Reaction: Slowly add thionyl chloride (1.5-2.0 eq) to the suspension. Heat the mixture to reflux for 2-4 hours, or until gas evolution ceases and the solution becomes clear.
-
Isolation: Cool the mixture and remove all volatile components (excess SOCl₂ and toluene) under vacuum. The resulting solid is the crude 3-methylpicolinoyl chloride hydrochloride. Proceed directly to the next step.
Step B: Ester Formation
-
Setup: Cool the flask containing the crude acid chloride in an ice bath.
-
Reaction: Dissolve the acid chloride in anhydrous DCM. In a separate flask, prepare a solution of methanol (1.2 eq) and triethylamine (2.5 eq) in DCM. Slowly add the methanol/triethylamine solution to the stirred, cooled acid chloride solution.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC for the formation of the product.
-
Workup: Quench the reaction by adding water. Separate the organic layer, and wash successively with dilute HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄.
-
Purification: Filter, concentrate, and purify the crude product by column chromatography.
References
- Dean–Stark apparatus - Grokipedia. (n.d.).
- A Technical Guide to Methyl 5-amino-3-methylpicolinate: Synthesis and Potential Applications. (2025). BenchChem.
- Dean–Stark apparatus. (n.d.). In Wikipedia.
- Video: Dean-Stark Trap: Principle, Use in Chemical Reactions. (2017). JoVE.
- Technical Support Center: Esterification of 2,5-Pyridinedicarboxylic Acid. (2025). BenchChem.
- Types of Organic Reactions- Esterification Using a Dean-Stark Trap. (n.d.). University of Illinois Springfield.
- Fischer Esterification-Typical Procedures. (2024). OperaChem.
-
Christensen, J. B. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(1), 47-51. [Link]
- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry.
- Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents. (2021). ResearchGate.
- Synthesis of picolinic acid chloride. (n.d.). PrepChem.com.
-
Dembinski, R., et al. (2019). Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction. ACS Omega, 4(3), 5589-5601. [Link]
- Mitsunobu reaction. (n.d.). In Wikipedia.
-
Dembinski, R., et al. (2019). Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction. ACS Omega, 4(3), 5589-5601. [Link]
- Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (2022). National Institutes of Health.
- Methyl picolinate synthesis. (n.d.). ChemicalBook.
- Reactions of Carboxylic Acids. (2024). Chemistry LibreTexts.
-
A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021). Green Chemistry, 23(16), 5894-5902. [Link]
- Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents. (2025). Bentham Science.
- Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry.
-
Christensen, J. B. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(1), 47-51. [Link]
- Esterification - alcohols and carboxylic acids. (n.d.). Chemguide.
- Mitsunobu Reaction. (n.d.). Organic Chemistry Portal.
- Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. (2019). National Institutes of Health.
- Steglich Esterification. (n.d.). Organic Chemistry Portal.
- Acid to Ester - Common Conditions. (n.d.). Organic Chemistry Data.
- Fischer–Speier esterification. (n.d.). In Wikipedia.
- Fischer Esterification. (n.d.). Chemistry Steps.
- Carboxylic Acid Derivatives: Alkanoyl (Acyl) Halides and Anhydrides. (2019). Chemistry LibreTexts.
- Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry.
- Fischer Esterification. (n.d.). Organic Chemistry Portal.
- Methyl picolinate. (n.d.). ChemicalBook.
- What are possible sources of error in an esterification lab? (2025). Filo.
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Technical Support Center: Methyl 3-Methylpyridine-2-Carboxylate Hydrochloride
Welcome to the technical support center for methyl 3-methylpyridine-2-carboxylate hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis, storage, and use of this important chemical intermediate. Our goal is to provide practical, field-tested insights to help you troubleshoot and optimize your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is methyl 3-methylpyridine-2-carboxylate hydrochloride, and what are its primary applications?
Methyl 3-methylpyridine-2-carboxylate hydrochloride is the hydrochloride salt of the methyl ester of 3-methylpyridine-2-carboxylic acid. It serves as a key building block in the synthesis of various pharmaceutical compounds and other complex organic molecules. Its structure, featuring a substituted pyridine ring, makes it a versatile precursor for creating compounds with specific biological activities.
Q2: What are the most common side reactions I should be aware of when working with this compound?
The most prevalent side reactions are hydrolysis of the ester, decarboxylation of the corresponding carboxylic acid (if present as an impurity or formed in situ), and potential reactions involving the pyridinium salt. Each of these is discussed in detail in the troubleshooting guide below.
Q3: How should I properly store methyl 3-methylpyridine-2-carboxylate hydrochloride to minimize degradation?
Due to its hygroscopic nature, it is crucial to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. Exposure to moisture can lead to hydrolysis of the ester.
Troubleshooting Guide: Side Reactions & Mitigation Strategies
This section provides a detailed breakdown of potential side reactions, their mechanisms, and step-by-step protocols to mitigate them.
Issue 1: Hydrolysis of the Ester to 3-Methylpyridine-2-Carboxylic Acid
Symptoms:
-
Lower than expected yield of the desired product in subsequent reactions.
-
Presence of a more polar spot on Thin Layer Chromatography (TLC) analysis corresponding to the carboxylic acid.
-
Changes in the pH of the reaction mixture.
-
Difficulties in product isolation and purification due to the presence of the water-soluble carboxylic acid hydrochloride.
Causality: The ester functionality is susceptible to hydrolysis, a reaction that is catalyzed by both acid and base. Given that the compound is a hydrochloride salt, the environment is inherently acidic, which can promote hydrolysis if water is present. The hygroscopic nature of many amine hydrochloride salts can lead to the absorption of atmospheric moisture, providing the necessary water for this side reaction.[1] The equilibrium of the Fischer esterification is reversible, and the presence of water can drive it back towards the carboxylic acid and methanol.[2][3][4][5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for ester hydrolysis.
Mitigation Protocols:
Protocol 1: Anhydrous Reaction Conditions for Synthesis (Fischer Esterification)
-
Drying of Reagents:
-
Dry the methanol over activated 3Å molecular sieves for at least 24 hours before use.
-
Ensure the 3-methylpyridine-2-carboxylic acid starting material is thoroughly dried, for example, by drying under high vacuum.
-
-
Reaction Setup:
-
Assemble the reaction glassware and flame-dry it under vacuum, then allow it to cool under a stream of dry nitrogen or argon.
-
Dissolve the 3-methylpyridine-2-carboxylic acid in an excess of anhydrous methanol.
-
Slowly add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.[2][6] Alternatively, bubbling dry HCl gas through the solution can both catalyze the reaction and form the hydrochloride salt in situ.
-
-
Water Removal:
-
Work-up:
-
After the reaction is complete, neutralize the acid catalyst carefully with a non-aqueous base (e.g., a solution of sodium methoxide) if the free ester is desired before precipitation of the hydrochloride salt.
-
To isolate the hydrochloride salt, the reaction mixture can be concentrated, and the product precipitated by the addition of a non-polar solvent like diethyl ether or by introducing dry HCl gas.
-
Protocol 2: Handling and Storage
-
Inert Atmosphere: Always handle methyl 3-methylpyridine-2-carboxylate hydrochloride under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
Storage: Store the compound in a desiccator over a strong drying agent (e.g., P₂O₅). The container should be sealed with a high-quality cap and parafilm.
Issue 2: Decarboxylation of 3-Methylpyridine-2-Carboxylic Acid Impurity
Symptoms:
-
Formation of 3-methylpyridine (3-picoline) as a byproduct, detectable by GC-MS or NMR.
-
Gas evolution (CO₂) from the reaction mixture, especially at elevated temperatures.
-
Presence of a volatile, basic impurity with a characteristic pyridine odor.
Causality: Pyridinecarboxylic acids can undergo decarboxylation upon heating.[7] While 3-methylpyridine-2-carboxylic acid is relatively stable, high temperatures used during synthesis or subsequent reactions can promote the loss of carbon dioxide to form 3-methylpyridine.[8] This is more likely to be an issue if the starting carboxylic acid is not fully converted to the ester.
Troubleshooting and Mitigation:
Table 1: Temperature Effects on Decarboxylation
| Temperature Range | Risk of Decarboxylation | Recommendation |
| < 100 °C | Low | Preferred for reactions involving the free carboxylic acid. |
| 100 - 150 °C | Moderate | Monitor for byproduct formation. Use of a catalyst can sometimes lower the required temperature for the desired reaction. |
| > 150 °C | High | Avoid prolonged heating in this range if the carboxylic acid is present. |
Mitigation Protocol: Temperature Control
-
Reaction Temperature: When using methyl 3-methylpyridine-2-carboxylate hydrochloride in subsequent reactions, maintain the temperature as low as reasonably possible to achieve the desired transformation.
-
Synthesis Conditions: During the esterification of 3-methylpyridine-2-carboxylic acid, avoid excessive heating. Refluxing methanol (65 °C) is generally sufficient for Fischer esterification and poses a low risk of decarboxylation.[2][3]
-
Purification: If 3-methylpyridine is formed, it can often be removed by vacuum distillation due to its lower boiling point compared to the desired ester.
Issue 3: Side Reactions Involving the Pyridinium Salt
Symptoms:
-
Formation of colored byproducts.
-
Complex mixture of products observed by NMR or LC-MS.
-
Unexpected reactivity or decomposition when strong nucleophiles or bases are used.
Causality: The pyridinium salt form of the molecule makes the pyridine ring more electron-deficient and susceptible to nucleophilic attack.[9][10][11] While the hydrochloride salt is stable, the introduction of nucleophiles in subsequent reaction steps can lead to addition or ring-opening reactions.[12][13]
Reaction Mechanism Visualization:
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 3-甲基吡啶-2-甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Pyridinium salts: from synthesis to reactivity and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
"preventing decomposition of methyl 3-methylpyridine-2-carboxylate hydrochloride"
Welcome to the technical support center for Methyl 3-methylpyridine-2-carboxylate hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to ensure the stability and integrity of this compound throughout its storage and application. Here, we address common challenges, provide troubleshooting guides, and offer detailed protocols based on established chemical principles.
Frequently Asked Questions (FAQs): Understanding Compound Stability
This section addresses the fundamental chemical properties of methyl 3-methylpyridine-2-carboxylate hydrochloride that are critical for preventing its decomposition.
Q1: What is the primary decomposition pathway for methyl 3-methylpyridine-2-carboxylate hydrochloride?
A1: The principal route of degradation is acid-catalyzed ester hydrolysis .[1][2] The compound is an ester, which can react with water to break down into its parent carboxylic acid (3-methylpyridine-2-carboxylic acid) and methanol.[3][4][5] As a hydrochloride salt, the compound creates a mildly acidic environment when dissolved in any residual water, which catalyzes this unwanted reaction.[1]
Q2: Why is the hydrochloride salt form particularly susceptible to decomposition?
A2: The hydrochloride salt form, while enhancing solubility in some solvents, introduces two main stability challenges:
-
Hygroscopicity: Hydrochloride salts of organic bases are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[6][7][8] This absorbed water is the key reactant needed for hydrolysis.
-
Acidity: The protonated pyridine nitrogen lowers the pH when the compound is dissolved in water, creating the acidic conditions that catalyze the hydrolysis of the ester group.[9]
Q3: What are the common physical and chemical signs of compound decomposition?
A3: Be vigilant for the following indicators:
-
Physical Changes: The most common sign is a change in the physical appearance of the powder. Initially a free-flowing solid, it may become clumpy, caked, or even appear wet or oily upon absorbing moisture.[6][7]
-
Analytical Discrepancies: In analytical tests, decomposition is evidenced by:
-
TLC/LC-MS: Appearance of a new, more polar spot/peak corresponding to the 3-methylpyridine-2-carboxylic acid byproduct.
-
NMR Spectroscopy: The emergence of a broad peak for the carboxylic acid proton (-COOH) and the disappearance of the methyl ester singlet (~3.9 ppm), alongside the appearance of a methanol peak.[1]
-
Inaccurate Concentrations: If the powder has absorbed significant water, the actual weight of the active compound will be less than the measured weight, leading to stock solutions with lower-than-expected concentrations.[6]
-
Q4: Can I use the compound if it has become clumpy?
A4: Clumping is a strong indicator of moisture absorption and potential hydrolysis.[6] While some of the active compound may remain, its purity is compromised. For quantitative experiments or sensitive applications, using clumped material is strongly discouraged as it will lead to inaccurate results. For non-critical applications, it may be possible to dry the material under high vacuum, but its purity should be re-assessed before use.
Troubleshooting Guide: Diagnosing Decomposition Issues
If you suspect your compound is degrading, this guide will help you identify the cause.
Interactive Troubleshooting Workflow
This decision tree helps diagnose the root cause of observed or suspected degradation of your compound.
Caption: Troubleshooting decision tree for diagnosing decomposition.
Summary of Common Issues and Solutions
| Symptom | Potential Cause(s) | Recommended Action(s) |
| Solid powder is clumpy or caked | Hygroscopicity: Absorption of atmospheric moisture.[6][7] | Store compound in a desiccator over a fresh, active desiccant (e.g., Drierite®). For long-term storage, seal the vial with paraffin film and store under an inert atmosphere (Nitrogen or Argon). |
| Low or variable yields in reactions | Hydrolysis: The compound has degraded either in storage or in the reaction solvent. | Re-verify the purity of the solid. Prepare solutions in high-purity, anhydrous aprotic solvents (e.g., DMF, DMSO, CH2Cl2) immediately before use. Avoid protic solvents like methanol or ethanol. |
| Inconsistent analytical results (e.g., HPLC, NMR) | Ongoing Decomposition: Degradation is occurring in the analytical sample solution. | If using aqueous mobile phases for HPLC, keep samples in the autosampler at a low temperature (4°C) and analyze promptly. For NMR, use anhydrous deuterated solvents (e.g., DMSO-d6, CDCl3). |
| pH of aqueous solution is lower than expected | Hydrolysis: Formation of the acidic byproduct 3-methylpyridine-2-carboxylic acid. | This confirms hydrolysis. Discard the solution. If an aqueous solution is absolutely required, use a buffered solution (pH 3-5) to minimize the rate of hydrolysis and use it immediately after preparation.[9][10] |
Best Practices & Experimental Protocols
Adhering to strict handling and storage protocols is the most effective way to prevent decomposition.
Primary Decomposition Pathway
The primary threat to the compound's integrity is hydrolysis, a reaction catalyzed by acid and driven by the presence of water.
Caption: Acid-catalyzed hydrolysis of the target compound.
Protocol 1: Storage and Handling of Solid Compound
This protocol minimizes exposure to atmospheric moisture, the primary trigger for decomposition.
Materials:
-
Vial of methyl 3-methylpyridine-2-carboxylate hydrochloride
-
Inert atmosphere glovebox or a glass desiccator with fresh, active desiccant
-
Clean, dry spatulas
-
Analytical balance
Procedure:
-
Preparation: Before opening the primary container, allow it to equilibrate to room temperature for at least 30 minutes. This prevents condensation of moisture onto the cold powder.
-
Inert Environment: Perform all weighing and handling inside a glovebox with a dry, inert atmosphere (N₂ or Ar).[6]
-
Alternative Method (Desiccator): If a glovebox is unavailable, open the container inside a desiccator. Work quickly and efficiently to minimize the time the container is open.[6]
-
Weighing: Use a pre-dried weighing boat. Quickly dispense the required amount of powder and immediately and securely reseal the primary container.
-
Storage: After dispensing, wrap the container's cap with paraffin film to ensure an airtight seal. Place the vial back inside a desiccator for short-term storage or in a freezer (-20°C) for long-term storage.[11][12]
Protocol 2: Preparation of Stock Solutions
The choice of solvent is critical for the stability of the compound in solution.
A. Recommended (Most Stable): Anhydrous Aprotic Solvents
Solvents: Anhydrous Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Dichloromethane (DCM).
Procedure:
-
Weighing: Following Protocol 1, accurately weigh the required amount of the hydrochloride salt.
-
Dissolution: Transfer the powder to a clean, dry volumetric flask. Add a small amount of the chosen anhydrous solvent to dissolve the powder completely.
-
Final Volume: Once dissolved, add anhydrous solvent to the calibration mark.
-
Storage: Store the solution in a tightly sealed vial, preferably with a PTFE-lined cap. For best results, store at -20°C and use within a week. If possible, overlay the solution with an inert gas like argon before sealing.
B. Not Recommended (Use with Extreme Caution): Aqueous Solutions
Aqueous solutions are prone to rapid hydrolysis.[4] Prepare them only if absolutely necessary and use them immediately .
Procedure:
-
Prepare Buffer: Use a pre-chilled (0-4°C) buffer solution, ideally in the pH range of 3-5, to slow hydrolysis.[9][10] Do not use pure water.
-
Weighing: Weigh the compound as described in Protocol 1.
-
Dissolution: Dissolve the powder in the cold buffer immediately before use. Do not store the aqueous solution. The hydrolysis reaction begins as soon as the compound is in contact with water.[1]
References
-
Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024). HyMax. Available at: [https://www. Hymax-additives.com/understanding-ester-stabilizers-preventing-hydrolysis-and-enhancing-performance/]([Link]. Hymax-additives.com/understanding-ester-stabilizers-preventing-hydrolysis-and-enhancing-performance/)
-
Methyl Nicotinate | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com. Available at: [Link]
-
Pyridine Chemical Storage Specifications - C5H5N. (n.d.). US Hazmat Rentals. Available at: [Link]
-
Pyridine | C5H5N | CID 1049. (n.d.). PubChem, NIH. Available at: [Link]
-
PYRIDINE FOR SYNTHESIS. (n.d.). Loba Chemie. Available at: [Link]
-
Various Authors. (2012). What can I add or use in order to protect the ester bond from breaking down under acidic or basic conditions? ResearchGate. Available at: [Link]
-
Three types of hydrolysis and ways to prevent hydrolysis. (2024). HyMax. Available at: [Link]
-
Various Authors. (2017). How to prevent hydrolysis in a drug. Quora. Available at: [Link]
- Singh, S., et al. (1998). A Study of Alkaline Hydrolysis of Methyl Nicotinate in Aquo-ethane-1 ,2-diol Solvent System. Journal of the Indian Chemical Society.
-
Methyl Nicotinate | C7H7NO2 | CID 7151. (n.d.). PubChem, NIH. Available at: [Link]
-
The MSDS HyperGlossary: Hygroscopic. (n.d.). Interactive Learning Paradigms, Incorporated. Available at: [Link]
-
How do you handle hygroscopic salts? (n.d.). HepatoChem. Available at: [Link]
-
Chew, J. W., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC, NIH. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. carbodiimide.com [carbodiimide.com]
- 3. Methyl Nicotinate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Methyl Nicotinate | C7H7NO2 | CID 7151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 8. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
- 10. carbodiimide.com [carbodiimide.com]
- 11. archpdfs.lps.org [archpdfs.lps.org]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Technical Support Center: Column Chromatography of Methyl 3-Methylpyridine-2-carboxylate Hydrochloride
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the column chromatography purification of methyl 3-methylpyridine-2-carboxylate hydrochloride. The unique chemical nature of this compound—a polar, basic heterocyclic ester in its hydrochloride salt form—presents specific purification hurdles that this guide aims to address through practical, experience-driven advice.
Understanding the Molecule: The Key to Successful Purification
Methyl 3-methylpyridine-2-carboxylate hydrochloride is a moderately polar molecule due to the ester and pyridine functionalities. The presence of the basic pyridine nitrogen (pKa of the conjugate acid is approximately 2.19) and its formulation as a hydrochloride salt are the most critical factors influencing its chromatographic behavior. On standard silica gel, a Brønsted acid, the protonated pyridine moiety will interact strongly with the acidic silanol groups, leading to common issues such as poor separation, significant peak tailing, and even irreversible adsorption.
The primary goal of any purification strategy for this compound is to mitigate this strong interaction between the basic analyte and the acidic stationary phase.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common problems encountered during the column chromatography of methyl 3-methylpyridine-2-carboxylate hydrochloride in a question-and-answer format.
Q1: My compound is sticking to the silica gel and won't elute, or the recovery is very low. What's happening?
A: This is a classic sign of strong interaction between your basic compound and the acidic silica gel stationary phase. The protonated pyridine nitrogen is binding tightly to the silanol groups on the silica surface.
Troubleshooting Steps:
-
Mobile Phase Modification: The most common and often simplest solution is to add a basic modifier to your eluent. A small amount of triethylamine (TEA) or ammonia (e.g., 0.1-2% v/v) in your mobile phase will "compete" with your compound for the acidic sites on the silica, effectively "deactivating" the column and allowing your compound to elute.[1][2]
-
Alternative Stationary Phases: If mobile phase modification is insufficient, consider a different stationary phase.
-
Alumina (basic or neutral): Alumina is a good alternative for the purification of basic compounds like amines.[3][4]
-
Amine-functionalized silica: This is specifically designed for the purification of basic compounds and can provide excellent results without the need for mobile phase modifiers.[1][4]
-
Reversed-Phase Silica (C18): For this highly polar compound, reversed-phase chromatography might be a viable option, though you will likely need a highly aqueous mobile phase.
-
Q2: I'm observing significant peak tailing in my fractions. How can I achieve sharper peaks?
A: Peak tailing is also a consequence of the strong interaction between your basic analyte and the acidic stationary phase, leading to a non-uniform elution front.
Troubleshooting Steps:
-
Increase Modifier Concentration: If you are already using a basic modifier like TEA, try incrementally increasing its concentration.
-
Dry Loading: Instead of wet loading your sample, try adsorbing it onto a small amount of silica gel or Celite® and loading it dry onto the column. This can sometimes lead to a more uniform application of the sample.
-
Switch to a Less Acidic Stationary Phase: As mentioned above, alumina or amine-functionalized silica can significantly reduce peak tailing for basic compounds.[1][3][4]
Q3: Should I neutralize the hydrochloride salt to the free base before running the column?
A: This is a valid strategy, but it comes with its own set of challenges.
The Rationale: By converting the hydrochloride salt to the free base, you are reducing the compound's polarity and eliminating the ionic interaction with the silica gel.
The Procedure and Potential Pitfalls:
-
Procedure: Dissolve the crude hydrochloride salt in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a mild aqueous base like sodium bicarbonate solution. Separate the organic layer, dry it with a drying agent like sodium sulfate, and concentrate it before loading it onto the column.
-
Pitfalls: Methyl 3-methylpyridine-2-carboxylate hydrochloride is noted to be very water-soluble.[5] During the aqueous workup, you risk losing a significant amount of your product to the aqueous layer. Careful and repeated extractions of the aqueous layer would be necessary to maximize yield.
Q4: What is a good starting point for a mobile phase system?
A: A good starting point for TLC analysis to determine the optimal mobile phase for your column is a mixture of a non-polar and a polar solvent.
Recommended Starting Systems for TLC:
-
Ethyl acetate/Hexane
-
Dichloromethane/Methanol
Run TLC plates with and without the addition of ~1% triethylamine to see the effect on the Rf value and spot shape.
| Mobile Phase System (v/v) | Expected Observation without TEA | Expected Observation with ~1% TEA |
| 70:30 Hexane:Ethyl Acetate | Streaking spot at the baseline | Spot moves up the plate with a more defined shape |
| 95:5 Dichloromethane:Methanol | Streaking spot with low Rf | Spot moves up with improved shape |
Q5: Can I use reversed-phase chromatography for this compound?
A: Yes, reversed-phase chromatography is a potential option, especially if you are struggling with normal-phase techniques.
Considerations for Reversed-Phase:
-
Stationary Phase: A C18 column is a standard choice.
-
Mobile Phase: You will likely need a highly aqueous mobile phase, such as water/acetonitrile or water/methanol, due to the compound's polarity. A buffer may be necessary to control the pH and ensure consistent retention.
-
Detection: Ensure your detection method is compatible with the mobile phase you choose.
Experimental Protocols
Protocol 1: Column Chromatography on Silica Gel with a Basic Modifier
This is often the most practical and first-line approach.
-
TLC Analysis:
-
Prepare several TLC chambers with varying ratios of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).
-
To each solvent system, add approximately 1% triethylamine (TEA).
-
Spot your crude methyl 3-methylpyridine-2-carboxylate hydrochloride on the TLC plates and develop them.
-
Identify a solvent system that gives your desired compound an Rf value between 0.2 and 0.4 and good separation from impurities.
-
-
Column Preparation:
-
Select an appropriately sized silica gel column for your sample amount (a general rule of thumb is a 40:1 to 100:1 ratio of silica to crude material by weight).
-
Pack the column using the optimized mobile phase (containing TEA) from your TLC analysis.
-
-
Sample Loading:
-
Dissolve your crude compound in a minimum amount of the mobile phase or a slightly stronger solvent system.
-
Alternatively, for better resolution, perform a dry load by adsorbing your compound onto a small amount of silica gel.
-
-
Elution and Fraction Collection:
-
Elute the column with the chosen mobile phase, maintaining a constant flow rate.
-
Collect fractions and monitor them by TLC to identify the fractions containing your purified product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and should be removed during this step.
-
Protocol 2: Neutralization to Free Base Prior to Chromatography
Use this method if mobile phase modifiers are ineffective or if you are working with impurities that are sensitive to basic conditions.
-
Neutralization:
-
Dissolve the crude hydrochloride salt in dichloromethane.
-
Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer.
-
Extract the aqueous layer 2-3 times with dichloromethane to recover any dissolved product.
-
Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Column Chromatography:
-
Follow the steps outlined in Protocol 1 for TLC analysis and column chromatography, but without the addition of triethylamine to the mobile phase.
-
Decision-Making Workflow
The following diagram illustrates a logical workflow for selecting the appropriate chromatographic conditions.
Caption: A decision-making workflow for purifying methyl 3-methylpyridine-2-carboxylate HCl.
References
- Patents, G. (n.d.). Using amines or amino acids as mobile phase modifiers in chromatography.
-
ResearchGate. (2025). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. Retrieved from [Link]
-
Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from [Link]
-
Reddit. (2022). Alternative stationary phases. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]
-
ResearchGate. (2018). How can i isolate polar basic compound with silica gel column chromatography? Retrieved from [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
Nagy, V., et al. (2009). Isolation and Purification of Acid-Labile Carotenoid 5,6-epoxides on Modified Silica Gels. Phytochemical Analysis, 20(4), 335-340. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. Retrieved from [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt? Retrieved from [Link]
Sources
Technical Support Center: Purification of Methyl 3-Methylpyridine-2-Carboxylate Hydrochloride
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl 3-methylpyridine-2-carboxylate hydrochloride. The following sections offer in-depth solutions to common challenges encountered during the purification of this compound, emphasizing the scientific principles behind each step to ensure experimental success.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What are the most probable impurities in my sample of methyl 3-methylpyridine-2-carboxylate hydrochloride?
The nature of impurities largely depends on the synthetic route employed. However, some common contaminants to anticipate are:
-
Starting Materials: Unreacted 3-methylpyridine-2-carboxylic acid or its precursors. For instance, if the synthesis involves the esterification of 3-methylpyridine-2-carboxylic acid, residual acid is a likely impurity.[1]
-
Hydrolysis Product: The primary degradation product is 3-methylpyridine-2-carboxylic acid, formed by the hydrolysis of the ester functionality. This can be exacerbated by the presence of moisture, especially at elevated temperatures or non-neutral pH.
-
Related Pyridine Derivatives: Depending on the synthesis of the pyridine core, you might encounter isomers or other alkylated pyridines as impurities.[2]
-
Residual Solvents: Solvents used in the synthesis and workup are common impurities.
-
Inorganic Salts: If the hydrochloride salt was formed using aqueous HCl and a base for neutralization, inorganic salts like NaCl could be present.
Workflow for Impurity Identification
Caption: A typical workflow for identifying impurities in a sample of methyl 3-methylpyridine-2-carboxylate hydrochloride.
Q2: My purified methyl 3-methylpyridine-2-carboxylate hydrochloride is a sticky solid or an oil. How can I obtain a crystalline product?
The inability to obtain a crystalline solid is a frequent issue, often stemming from residual impurities or improper crystallization techniques.
-
Residual Solvents: The presence of even small amounts of solvent can inhibit crystallization, resulting in an oil. Ensure your product is thoroughly dried under high vacuum.
-
Hygroscopicity: Pyridine hydrochloride salts are often hygroscopic, readily absorbing moisture from the atmosphere to become oily or a sticky solid.[3][4][5] All manipulations should be carried out under anhydrous conditions where possible.
-
Impurities: As mentioned in Q1, impurities can act as "eutectic melters," lowering the melting point of the mixture and preventing crystallization. Further purification may be necessary.
Troubleshooting Protocol for Oily Product:
-
Solvent Removal: Dissolve the oily product in a minimal amount of a volatile solvent like dichloromethane or methanol, and re-evaporate the solvent under high vacuum, possibly with gentle heating. This can help to azeotropically remove residual solvents.
-
Trituration: If the oil is persistent, attempt to induce crystallization by trituration. Add a small amount of a non-solvent (a solvent in which your product is insoluble, such as diethyl ether or hexane) to the oil and scratch the side of the flask with a glass rod. This can provide nucleation sites for crystal growth.
-
Recrystallization: If trituration fails, a full recrystallization is the most effective method. See Q3 for a detailed protocol.
Q3: What is a reliable method for the recrystallization of methyl 3-methylpyridine-2-carboxylate hydrochloride?
Recrystallization is a powerful technique for purifying solids.[6][7][8] For hydrochloride salts of pyridine esters, a polar protic solvent is often a good starting point, with a less polar solvent used as an anti-solvent.
Recommended Recrystallization Protocol:
-
Solvent Selection: A common and effective solvent system for pyridine hydrochloride salts is a mixture of a polar solvent like ethanol or isopropanol and a non-polar anti-solvent like diethyl ether or ethyl acetate.[9]
-
Solubility Test: Before proceeding with the bulk sample, perform a small-scale solubility test. Your compound should be soluble in the hot primary solvent and insoluble in the cold anti-solvent.
-
-
Dissolution: In a flask, add a minimal amount of hot ethanol to your crude methyl 3-methylpyridine-2-carboxylate hydrochloride with stirring until it fully dissolves.
-
Decolorization (Optional): If your solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.[7]
-
Hot Filtration (Optional): If there are insoluble impurities or if you used charcoal, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Once at room temperature, slowly add diethyl ether dropwise until the solution becomes slightly cloudy.
-
Cooling: Place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold diethyl ether.
-
Drying: Dry the crystals thoroughly under high vacuum to remove all residual solvents. Store the purified product in a desiccator due to its hygroscopic nature.[3][5]
Recrystallization Workflow
Caption: A step-by-step workflow for the recrystallization of methyl 3-methylpyridine-2-carboxylate hydrochloride.
Q4: How can I assess the purity of my methyl 3-methylpyridine-2-carboxylate hydrochloride sample?
A combination of analytical techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase method is typically suitable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and identify impurities if they are present in sufficient quantities (typically >1%).[10][11][12][13]
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.
Suggested HPLC Method Parameters:
| Parameter | Recommendation |
| Column | C18 reversed-phase, 5 µm, 4.6 x 250 mm |
| Mobile Phase | A: 0.1% Trifluoroacetic acid (TFA) in WaterB: 0.1% TFA in Acetonitrile |
| Gradient | Start with a high percentage of A, and gradually increase the percentage of B. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 270 nm |
| Injection Volume | 10 µL |
TROUBLESHOOTING GUIDE
Problem 1: Low yield after recrystallization.
-
Cause: Using too much solvent during the dissolution step is a common reason for low recovery.
-
Solution: Always use the minimum amount of hot solvent required to dissolve your compound. If you have already used too much, you can carefully evaporate some of the solvent to concentrate the solution before cooling.
-
Cause: The compound may be more soluble in the chosen solvent system than anticipated.
-
Solution: Re-evaluate your solvent choice. A different anti-solvent might be more effective at precipitating your product.
Problem 2: The compound hydrolyzes during purification.
-
Cause: The ester is susceptible to hydrolysis, especially in the presence of water and at non-neutral pH.
-
Solution:
-
Use anhydrous solvents for recrystallization.
-
Avoid prolonged heating.
-
If performing an aqueous workup, ensure the conditions are not strongly acidic or basic for extended periods. A rapid extraction from a neutralized aqueous solution is preferable.
-
Problem 3: The hydrochloride salt is not forming upon addition of HCl.
-
Cause: Insufficient HCl or the use of aqueous HCl in a solvent system where the salt is soluble.
-
Solution:
-
Use anhydrous HCl, either as a gas bubbled through the solution or as a solution in an anhydrous solvent like dioxane or diethyl ether.
-
Ensure a slight excess of HCl is used to drive the salt formation to completion. You can monitor the pH of the solution.
-
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 19, 2026, from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Journal of Organic Chemistry, 62(21), 7512–7515.
-
MIT OpenCourseWare. (2010, February 4). Recrystallization [Video]. YouTube. [Link]
-
LabSolutions. (n.d.). Methyl 3-methylpyridine-2-carboxylate. Retrieved January 19, 2026, from [Link]
-
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved January 19, 2026, from [Link]
-
The Organic Chemistry Tutor. (2020, January 10). Recrystallization [Video]. YouTube. [Link]
-
ResearchGate. (2023, August 6). 3‐Methylpyridine: Synthesis and Applications. Retrieved January 19, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2020, February 7). Is it possible to boil off HCl from pyridinium chloride salts?. Retrieved January 19, 2026, from [Link]
-
EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved January 19, 2026, from [Link]
-
SpectraBase. (n.d.). 3-Methylpyridine - Optional[13C NMR] - Chemical Shifts. Retrieved January 19, 2026, from [Link]
-
Pharmaffiliates. (n.d.). Methyl 3-Methylpyridine-2-carboxylate. Retrieved January 19, 2026, from [Link]
-
PubMed. (1987). Precaution on use of hydrochloride salts in pharmaceutical formulation. Retrieved January 19, 2026, from [Link]
-
Wikipedia. (2023, November 29). 3-Methylpyridine. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2023, August 6). Salt or Cocrystal? A New Series of Crystal Structures Formed from Simple Pyridines and Carboxylic Acids. Retrieved January 19, 2026, from [Link]
-
PubMed. (2012, June 11). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Retrieved January 19, 2026, from [Link]
-
American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). Methyl 3-methylpyridine-2-carboxylate. Retrieved January 19, 2026, from [Link]
-
National Center for Biotechnology Information. (2020, November 9). Pharmaceutical Co-Crystals, Salts, and Co-Amorphous Systems: A Novel Opportunity of Hot Melt Extrusion. Retrieved January 19, 2026, from [Link]
Sources
- 1. 3-Methylpyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. 3-Methylpyridine - Wikipedia [en.wikipedia.org]
- 3. Pyridine hydrochloride - CAS-Number 628-13-7 - Order from Chemodex [chemodex.com]
- 4. guidechem.com [guidechem.com]
- 5. Pyridine hydrochloride CAS#: 628-13-7 [m.chemicalbook.com]
- 6. mt.com [mt.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. kgroup.du.edu [kgroup.du.edu]
- 12. epfl.ch [epfl.ch]
- 13. spectrabase.com [spectrabase.com]
Technical Support Center: Stability of Methyl 3-Methylpyridine-2-Carboxylate Hydrochloride in Solution
Prepared by the Office of the Senior Application Scientist
This guide is intended for researchers, scientists, and drug development professionals working with methyl 3-methylpyridine-2-carboxylate hydrochloride. Given the limited direct stability data for this specific molecule, this document synthesizes information from analogous compounds and fundamental chemical principles to provide robust guidance. We will address common questions and troubleshooting scenarios encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for methyl 3-methylpyridine-2-carboxylate hydrochloride in an aqueous solution?
The most probable degradation pathway is the hydrolysis of the methyl ester bond. This reaction, common to esters in the presence of water, results in the formation of 3-methylpyridine-2-carboxylic acid and methanol. For the analogous compound, methyl nicotinate, hydrolysis is the primary degradation mechanism observed in aqueous solutions.[1][2]
Q2: What are the expected degradation products?
The primary degradation products from hydrolysis are 3-methylpyridine-2-carboxylic acid and methanol. Under forcing conditions (e.g., exposure to certain microbial environments or strong oxidizing agents), degradation of the pyridine ring itself could occur, but this is highly unlikely under typical laboratory and storage conditions.[3][4]
Q3: How do pH and temperature affect the stability of the solution?
Both pH and temperature are critical factors.
-
pH: The hydrolysis of the ester can be catalyzed by both acidic and basic conditions. Generally, for esters, the rate of hydrolysis is significantly accelerated in alkaline (high pH) solutions.
-
Temperature: As with most chemical reactions, an increase in temperature will accelerate the rate of hydrolysis. Studies on the similar compound methyl nicotinate show it is relatively stable in aqueous solutions at refrigerated temperatures (e.g., 4°C), with a slow degradation rate of approximately 0.5% per year.[1][2] Storing solutions at room temperature or higher will likely lead to a more significant rate of degradation.[2]
Q4: What is the purpose of the hydrochloride salt, and does it impact stability?
The hydrochloride salt is formed by reacting the basic pyridine nitrogen with hydrochloric acid. This is typically done to significantly increase the aqueous solubility of the organic molecule. In solution, the compound will exist as the protonated pyridinium cation and the chloride anion. While generally stable, hydrochloride salts can be hygroscopic, meaning they can absorb moisture from the air.[5][6][7] This is more of a concern for the solid material, as absorbed water could potentially accelerate hydrolysis if the solid is stored improperly.
Q5: What are the recommended storage conditions for solutions of methyl 3-methylpyridine-2-carboxylate hydrochloride?
Based on the stability profile of analogous compounds, the following storage conditions are recommended:
-
Temperature: Store solutions at refrigerated temperatures (2-8°C).
-
Container: Use tightly sealed, inert containers (e.g., glass vials with PTFE-lined caps).
-
Light: Protect from light to prevent any potential photochemical degradation, although this is a secondary concern compared to hydrolysis.
-
pH: If the experimental protocol allows, buffering the solution to a slightly acidic pH (e.g., 4-6) may enhance stability by minimizing base-catalyzed hydrolysis.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem: I am observing a new, more polar peak appearing in my HPLC chromatogram over time.
-
Probable Cause: This new peak is likely the hydrolysis product, 3-methylpyridine-2-carboxylic acid. Carboxylic acids are generally more polar than their corresponding methyl esters, and thus will have a shorter retention time on a reverse-phase HPLC column.
-
Troubleshooting Steps:
-
Confirm Identity: If a standard of 3-methylpyridine-2-carboxylic acid is available, perform a co-injection. The new peak in your sample should co-elute with the standard.
-
LC-MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to determine the mass of the new peak. It should correspond to the mass of 3-methylpyridine-2-carboxylic acid (Molecular Weight: 137.14 g/mol ).
-
Review Storage Conditions: Check the pH, temperature, and age of your solution. If degradation is occurring too rapidly, consider lowering the storage temperature or adjusting the pH of the solution.
-
Problem: The pH of my unbuffered aqueous solution is decreasing over time.
-
Probable Cause: The formation of the acidic degradation product, 3-methylpyridine-2-carboxylic acid, will release protons into the solution, thereby lowering the pH.
-
Troubleshooting Steps:
-
Use Buffered Solutions: For applications where pH stability is critical, prepare your solutions in a suitable buffer (e.g., acetate buffer for pH 4-5.5, phosphate buffer for pH 6-8).
-
Monitor Degradation: Correlate the change in pH with the appearance of the degradation product peak in your HPLC analysis. This can help in building a stability profile for your specific experimental conditions.
-
Problem: I am observing precipitation or changes in the solubility of my solution.
-
Probable Cause: Solubility is highly dependent on pH. While the hydrochloride salt is generally water-soluble, the free base (at higher pH) or the carboxylic acid degradation product may have different solubility profiles. If the pH of the solution shifts significantly, one of the components may precipitate.
-
Troubleshooting Steps:
-
Measure pH: Determine the pH of the solution where precipitation is observed.
-
Adjust pH: Carefully adjust the pH to see if the precipitate redissolves. This can help identify the species that is precipitating.
-
Consider Solvent: If working near the solubility limit, consider if a co-solvent system (e.g., water/ethanol) is appropriate for your application to maintain the solubility of all components.
-
Troubleshooting Decision Tree
Caption: Troubleshooting workflow for stability issues.
Experimental Protocol: Accelerated Stability Study Using HPLC
This protocol outlines a typical experiment to assess the stability of methyl 3-methylpyridine-2-carboxylate hydrochloride in solution under various conditions.
1. Materials and Reagents:
-
Methyl 3-methylpyridine-2-carboxylate hydrochloride (min. 97% purity)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Potassium phosphate monobasic and dibasic (for buffer preparation)
-
Formic acid or phosphoric acid (for pH adjustment)
-
pH meter
-
Volumetric flasks and pipettes
-
HPLC system with UV detector
2. Preparation of Solutions:
-
Stock Solution: Accurately weigh and dissolve methyl 3-methylpyridine-2-carboxylate hydrochloride in HPLC-grade water to prepare a 1 mg/mL stock solution.
-
Buffer Solutions: Prepare three buffer solutions:
-
pH 4.0: 0.1 M Acetate Buffer
-
pH 7.4: 0.1 M Phosphate Buffer
-
pH 9.0: 0.1 M Borate Buffer
-
-
Study Samples: Dilute the stock solution with each buffer to a final concentration of 0.1 mg/mL. Prepare enough volume for all time points.
3. Storage Conditions:
-
Divide the samples for each pH condition into three sets.
-
Store the sets at the following temperatures:
-
5°C ± 3°C (Refrigerated)
-
25°C ± 2°C / 60% ± 5% RH (Room Temperature)
-
40°C ± 2°C / 75% ± 5% RH (Accelerated)
-
4. HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
Time (min) %A %B 0.0 95 5 10.0 5 95 12.0 5 95 12.1 95 5 | 15.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 265 nm
5. Sampling and Analysis:
-
Analyze samples at initial time point (T=0).
-
Pull samples from each storage condition at subsequent time points (e.g., T=1, 2, 4, 8, 12 weeks).
-
Quantify the peak area of the parent compound and any major degradation products.
-
Calculate the percentage of the parent compound remaining at each time point relative to T=0.
Stability Study Workflow
Caption: Experimental workflow for a typical stability study.
Primary Degradation Pathway: Ester Hydrolysis
Caption: The primary hydrolytic degradation pathway.
References
- Benchchem. (n.d.). Technical Support Center: Stability of Aqueous Methyl Nicotinate Solutions.
-
Wright, G. A., Glen, R. C., & Hutchinson, P. J. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Psychiatry, 8, 67. [Link]
-
Forgách, V., Fekete, E., & Scazzocchio, C. (2022). A complete nicotinate degradation pathway in the microbial eukaryote Aspergillus nidulans. Nature Communications, 13(1), 3915. [Link]
-
Forgo, P., & Scazzocchio, C. (2021). Nicotinate degradation in a microbial eukaryote: a novel, complete pathway extant in Aspergillus nidulans. bioRxiv. [Link]
- ChemBK. (n.d.). Pyridine Hydrochloride.
-
Fekete, E., Forgách, V., & Scazzocchio, C. (2022). A complete nicotinate degradation pathway in the microbial eukaryote Aspergillus nidulans. Nature Communications, 13(1), 3915. [Link]
- Request PDF. (n.d.). Phenazopyridine Cocrystal and Salts That Exhibit Enhanced Solubility and Stability.
- ChemicalBook. (n.d.). Pyridine hydrochloride(628-13-7)MSDS Melting Point Boiling Density Storage Transport.
- NIST. (n.d.). 2-Pyridinecarboxylic acid, methyl ester.
- ChemicalBook. (2023). METHYL 3-METHYLPYRIDINE-2-CARBOXYLATE | 59718-84-2.
- ResearchGate. (2020). Is it possible to boil off HCl from pyridinium chloride salts?.
- ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?.
- NIST. (n.d.). 2-Pyridinecarboxylic acid, methyl ester.
- Chem-Impex. (n.d.). Pyridine-2-carboxylic acid methyl ester.
- Google Patents. (n.d.). CN101602715A - The synthetic method of 2-pyridine carboxylic acid.
- Strem. (n.d.). Methyl 3-methylpyridine-2-carboxylate, min 97%, 10 grams.
- Sigma-Aldrich. (n.d.). 3-Methylpyridine-2-carboxylic acid 97.
-
Tsujikawa, K., Yamamuro, T., Kuwayama, K., Kanamori, T., Iwata, Y. T., & Inoue, H. (2015). Instability of the hydrochloride salts of cathinone derivatives in air. Forensic Science International, 248, 48–54. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A complete nicotinate degradation pathway in the microbial eukaryote Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyridine hydrochloride(628-13-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Validation & Comparative
A Comparative Guide to Purity Analysis of Methyl 3-Methylpyridine-2-Carboxylate Hydrochloride by HPLC
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Methyl 3-methylpyridine-2-carboxylate hydrochloride, a key building block in the synthesis of various pharmaceutical agents, is no exception.[1] Its purity profile can significantly influence the outcome of subsequent synthetic steps and the impurity profile of the final drug product. This guide provides an in-depth, experimentally supported comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of this compound, benchmarked against other viable analytical techniques.
The Central Role of HPLC in Purity Profiling
High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for purity assessment in the pharmaceutical industry due to its high precision, sensitivity, and resolving power.[2][3] For a compound like methyl 3-methylpyridine-2-carboxylate hydrochloride, which possesses a UV-active pyridine ring, HPLC with UV detection is particularly well-suited. The primary objective of an HPLC purity method is to separate the main compound from all potential impurities, which may include starting materials, byproducts, and degradation products.
A robust HPLC method must be specific, linear, accurate, precise, and robust, as stipulated by the International Council for Harmonisation (ICH) guideline Q2(R1).[4][5][6]
Experimental Workflow: A Validated HPLC Method
The development of a reliable HPLC method is a systematic process. The causality behind each experimental choice is critical for developing a self-validating system.
Caption: Workflow for HPLC Purity Analysis.
This protocol provides a starting point for the purity analysis of methyl 3-methylpyridine-2-carboxylate hydrochloride. Optimization may be necessary based on the specific impurity profile of the sample.
Instrumentation:
-
A standard HPLC system equipped with a gradient pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
| Parameter | Value | Rationale |
| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) | The C18 stationary phase provides excellent hydrophobic retention for the pyridine ring, while being suitable for a wide range of polar and non-polar impurities. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent, improving peak shape for the basic pyridine nitrogen and controlling the pH of the mobile phase. |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC, providing good elution strength for the analyte and potential impurities. |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B | A gradient elution is crucial for separating impurities with a wide range of polarities and ensuring that any late-eluting, non-polar impurities are washed from the column. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm | The pyridine ring exhibits strong UV absorbance at this wavelength, providing good sensitivity for the main component and related impurities.[7] |
| Injection Volume | 10 µL | A typical injection volume to avoid column overloading while ensuring adequate sensitivity. |
| Diluent | Mobile Phase A / Mobile Phase B (50:50, v/v) | Dissolving the sample in a solvent similar in composition to the initial mobile phase ensures good peak shape. |
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of methyl 3-methylpyridine-2-carboxylate hydrochloride in 10 mL of diluent to obtain a concentration of 1.0 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[7]
Data Analysis: The purity is determined using the area percentage method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the gold standard, other techniques can be employed for purity analysis, each with its own set of advantages and limitations.[3]
| Analytical Technique | Principle | Advantages | Disadvantages | Suitability for Methyl 3-Methylpyridine-2-Carboxylate HCl |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[8] | High resolution, high sensitivity, suitable for non-volatile and thermally labile compounds, well-established and accepted by regulatory agencies.[2][3] | Requires solvent consumption, can be more complex to develop methods. | Excellent. The primary choice for comprehensive purity profiling. |
| Gas Chromatography (GC) | Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase.[3] | Excellent for volatile impurities (e.g., residual solvents), high efficiency. | Not suitable for non-volatile or thermally labile compounds without derivatization. | Limited. Useful for analyzing volatile impurities but not for the main compound or non-volatile impurities. |
| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in an electric field. | High efficiency, low sample and reagent consumption. | Can have lower reproducibility of migration times compared to HPLC retention times, lower sensitivity for some analytes. | Moderate. Can be a complementary technique, especially for separating charged impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information and can be used for quantitative analysis (qNMR). | Provides structural confirmation of impurities, can be a primary ratio method for purity assessment without the need for a reference standard of the impurity. | Lower sensitivity compared to HPLC, requires more specialized equipment and expertise. | Good. Excellent for structural elucidation of unknown impurities and for quantitative analysis if a suitable internal standard is used. |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material. | Simple, rapid, and inexpensive for qualitative analysis. | Lower resolution and sensitivity compared to HPLC, not easily quantifiable. | Limited. Suitable for rapid, qualitative checks (e.g., reaction monitoring) but not for detailed purity analysis.[9] |
In-Depth Comparison and Justification
For the comprehensive purity analysis of methyl 3-methylpyridine-2-carboxylate hydrochloride, HPLC is the superior choice. The compound's non-volatile and thermally stable nature makes it an ideal candidate for HPLC analysis. A well-developed HPLC method can separate the main component from closely related structural analogues, isomers, and degradation products that might be present.
GC analysis is a valuable orthogonal technique, but its application is primarily for the determination of residual solvents, which is a separate aspect of purity assessment. While qNMR is a powerful tool for determining the absolute purity of a reference standard, it is less practical for routine quality control of multiple batches due to its lower throughput and higher complexity.
Conclusion
The purity of methyl 3-methylpyridine-2-carboxylate hydrochloride is a critical quality attribute that necessitates a robust and reliable analytical method for its determination. This guide has detailed a validated HPLC method that serves as a benchmark for the purity analysis of this compound. The experimental choices have been justified to ensure a self-validating and scientifically sound protocol. A comparative analysis with alternative techniques underscores the supremacy of HPLC for this application, offering the best combination of resolution, sensitivity, and regulatory acceptance. For researchers, scientists, and drug development professionals, the adoption of a well-characterized HPLC method is paramount in ensuring the quality and consistency of this important pharmaceutical intermediate.
References
- Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
-
U.S. Pharmacopeia. (n.d.). 〈621〉CHROMATOGRAPHY. Retrieved from [Link]
-
ACS Publications. (n.d.). An Alternative Method to Isolate Pharmaceutical Intermediates | Organic Process Research & Development. Retrieved from [Link]
- (2025, December 10).
-
ICH. (n.d.). ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]
-
alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
Sources
- 1. METHYL 3-METHYLPYRIDINE-2-CARBOXYLATE | 59718-84-2 [chemicalbook.com]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. usp.org [usp.org]
- 9. ptfarm.pl [ptfarm.pl]
A Spectroscopic Guide to Methyl 3-Methylpyridine-2-carboxylate and its Hydrochloride Salt: An In-Depth Comparison for Researchers
For researchers, scientists, and professionals in drug development, a nuanced understanding of a molecule's structural and electronic properties is paramount. This guide provides a detailed spectroscopic comparison of methyl 3-methylpyridine-2-carboxylate and its corresponding hydrochloride salt. By examining the effects of protonation on the pyridine nitrogen, we will elucidate key differences in their nuclear magnetic resonance (NMR) and infrared (IR) spectra. This comparative analysis, supported by experimental data and established spectroscopic principles, offers valuable insights for characterization, quality control, and understanding the reactivity of this important heterocyclic compound.
Introduction: The Significance of Protonation in Pyridine Derivatives
Methyl 3-methylpyridine-2-carboxylate is a substituted pyridine, a class of heterocyclic aromatic compounds integral to many pharmaceuticals and functional materials. The lone pair of electrons on the nitrogen atom imparts basic properties, allowing for the formation of pyridinium salts upon reaction with acids. This protonation event dramatically alters the electronic distribution within the aromatic ring, leading to distinct and predictable changes in its spectroscopic fingerprint. Understanding these changes is crucial for confirming salt formation, assessing purity, and predicting chemical behavior.
Structural and Electronic Considerations
The protonation of the pyridine nitrogen in methyl 3-methylpyridine-2-carboxylate introduces a positive charge to the aromatic system. This has a significant electron-withdrawing effect on the entire ring, leading to a general deshielding of the ring protons and carbons.
Caption: Protonation equilibrium of methyl 3-methylpyridine-2-carboxylate.
Comparative Spectroscopic Analysis
The following sections detail the expected and observed differences in the spectroscopic data between the free base and its hydrochloride salt.
¹H NMR Spectroscopy: A Tale of Deshielding
Proton NMR is highly sensitive to the electronic environment of the hydrogen atoms in a molecule. Upon protonation of the pyridine nitrogen, a significant downfield shift (deshielding) of the aromatic protons is observed. This is a direct consequence of the increased electron-withdrawing nature of the positively charged pyridinium ring.[1]
| Proton | Methyl 3-Methylpyridine-2-carboxylate (Free Base) - Predicted Chemical Shift (ppm) | Methyl 3-Methylpyridine-2-carboxylate HCl (Salt) - Predicted Chemical Shift (ppm) | Observed Shift (Δδ) |
| H4 | ~7.5-7.7 | ~8.0-8.3 | Downfield |
| H5 | ~7.2-7.4 | ~7.7-8.0 | Downfield |
| H6 | ~8.4-8.6 | ~8.8-9.1 | Downfield |
| -OCH₃ | ~3.9 | ~4.0 | Minimal Change |
| Ring -CH₃ | ~2.5 | ~2.7 | Minimal Change |
| N-H | - | ~13-15 (often broad) | New Signal |
Note: Specific chemical shifts can vary depending on the solvent and concentration. The values presented are typical ranges for substituted pyridines and their salts.
The protons closest to the nitrogen (H6) experience the most significant deshielding. The appearance of a broad signal in the far downfield region for the hydrochloride salt is characteristic of the N-H proton of the pyridinium ion.
¹³C NMR Spectroscopy: Tracking Electron Density Changes
Similar to ¹H NMR, the carbon atoms of the pyridine ring also experience a downfield shift upon protonation, reflecting the decrease in electron density.
| Carbon | Methyl 3-Methylpyridine-2-carboxylate (Free Base) - Predicted Chemical Shift (ppm) | Methyl 3-Methylpyridine-2-carboxylate HCl (Salt) - Predicted Chemical Shift (ppm) | Observed Shift (Δδ) |
| C2 | ~165-168 | ~163-166 | Upfield (slight) |
| C3 | ~135-138 | ~138-141 | Downfield |
| C4 | ~125-128 | ~130-133 | Downfield |
| C5 | ~138-141 | ~142-145 | Downfield |
| C6 | ~150-153 | ~153-156 | Downfield |
| C=O | ~170 | ~170 | Minimal Change |
| -OCH₃ | ~52 | ~53 | Minimal Change |
| Ring -CH₃ | ~18 | ~19 | Minimal Change |
Note: The chemical shift of C2 may experience a slight upfield shift due to complex electronic effects upon protonation, though a downfield shift is more common for other ring carbons.
Infrared (IR) Spectroscopy: Vibrational Signatures of Protonation
IR spectroscopy provides valuable information about the vibrational modes of a molecule. The protonation of the pyridine nitrogen introduces new vibrational modes and shifts existing ones.
| Vibrational Mode | Methyl 3-Methylpyridine-2-carboxylate (Free Base) (cm⁻¹) | Methyl 3-Methylpyridine-2-carboxylate HCl (Salt) (cm⁻¹) | Assignment |
| N-H Stretch | - | 3400-2500 (broad) | Appearance of a broad N-H stretch in the salt. |
| C=N Stretch | ~1590 | ~1630 | Shift to higher frequency upon protonation.[2] |
| C=O Stretch | ~1720 | ~1720-1730 | Minimal change, may slightly shift. |
| Ring Vibrations | ~1570, 1470, 1430 | Shifted and intensified | Changes in ring breathing and deformation modes.[2] |
The most prominent change in the IR spectrum upon formation of the hydrochloride salt is the appearance of a broad and strong absorption band in the 3400-2500 cm⁻¹ region, which is characteristic of the N-H stretching vibration in a pyridinium salt. Additionally, the C=N stretching vibration of the pyridine ring typically shifts to a higher wavenumber.[2]
Experimental Protocols
To ensure the reproducibility and accuracy of the spectroscopic data, the following experimental protocols are recommended.
Synthesis of Methyl 3-Methylpyridine-2-carboxylate Hydrochloride
Caption: Workflow for the synthesis of the hydrochloride salt.
Procedure:
-
Dissolve methyl 3-methylpyridine-2-carboxylate in a suitable anhydrous solvent such as diethyl ether.
-
Slowly bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in diethyl ether dropwise with stirring.
-
A white precipitate of the hydrochloride salt will form.
-
Collect the solid by vacuum filtration.
-
Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting material.
-
Dry the product under vacuum to yield the pure hydrochloride salt.
NMR Spectroscopy
¹H and ¹³C NMR Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the sample (either the free base or the hydrochloride salt).
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube. The choice of solvent is critical and should be consistent for a direct comparison.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard one-pulse sequence. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon. A longer relaxation delay (e.g., 5 seconds) may be necessary for quaternary carbons.
Infrared Spectroscopy
Sample Preparation (ATR-FTIR):
-
Place a small amount of the solid sample directly onto the diamond crystal of the ATR accessory.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect the spectrum in the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
A background spectrum of the clean ATR crystal should be collected prior to sample analysis.
Conclusion
The spectroscopic comparison of methyl 3-methylpyridine-2-carboxylate and its hydrochloride salt reveals significant and predictable differences, primarily driven by the protonation of the pyridine nitrogen. In the NMR spectra, this leads to a general deshielding of the ring protons and carbons, most pronounced at the positions ortho and para to the nitrogen. In the IR spectrum, the formation of the pyridinium ion is clearly indicated by the appearance of a broad N-H stretching band and shifts in the ring vibrational modes. These spectroscopic signatures provide a robust and reliable means for researchers to distinguish between the free base and its salt, confirming successful synthesis and enabling detailed structural analysis.
References
- Katcka, M., & Urbański, T. (1968). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 16(7), 347-351.
- Gowland, J. A., & McClelland, R. A. (1979). A nuclear magnetic resonance study of pyridinium and p-anisidinium carboxylate salts. Canadian Journal of Chemistry, 57(16), 2140-2146.
- Katcka, M., & Urbański, T. (1969). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 17(6), 347-350.
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SpectraBase. (n.d.). Pyridine hydrochloride. Retrieved from [Link]
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NIST. (n.d.). Pyridine hydrochloride. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H-NMR chemical shift values of the pyridinium ring H 2 and H 6.... Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra of (a) pure pyridine, (b) pyridine/HCl solution and (c).... Retrieved from [Link]
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SpectraBase. (n.d.). 3-Methylpyridine-2-carboxylic acid. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Methyl 3-Methylpyridine-2-carboxylate. Retrieved from [Link]
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PubChem. (n.d.). Methyl 3-methylpyridine-2-carboxylate. Retrieved from [Link]
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NIST. (n.d.). Pyridine, 3-methyl-. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of experimental and calculated IR spectra of 2-amino-3-methylpyridine. Retrieved from [Link]
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A Comparative Guide to the Reactivity of Methyl vs. Ethyl 3-Methylpyridine-2-Carboxylate
In the landscape of pharmaceutical and agrochemical synthesis, pyridine carboxylic acid esters serve as pivotal building blocks. The choice between seemingly similar analogues, such as methyl 3-methylpyridine-2-carboxylate and ethyl 3-methylpyridine-2-carboxylate, can have subtle yet significant implications for reaction kinetics, yield, and downstream processing. This guide provides an in-depth comparison of their reactivity, grounded in fundamental chemical principles and supported by experimental data from related systems. We will explore their behavior in common synthetic transformations, including hydrolysis, amidation, and reduction, to inform rational substrate selection in research and development.
Foundational Principles: Steric and Electronic Effects
The reactivity of an ester, particularly in nucleophilic acyl substitution reactions, is primarily dictated by two factors: the electronic nature of the carbonyl carbon and the steric hindrance around it.[1]
-
Electronic Effects: The electrophilicity of the carbonyl carbon is key. Electron-donating groups attached to the ester oxygen decrease this electrophilicity, slowing the rate of nucleophilic attack. Alkyl groups are weakly electron-donating through induction. An ethyl group is slightly more electron-donating than a methyl group, which would render the carbonyl carbon of the ethyl ester marginally less electrophilic.
-
Steric Effects: The size of the alkoxy group can hinder the approach of a nucleophile to the carbonyl carbon.[2] The ethyl group is bulkier than the methyl group, creating a more sterically crowded environment. This steric hindrance can slow down the formation of the tetrahedral intermediate, a key step in many substitution reactions.[3]
Both effects—the slightly stronger electron-donating character and the greater steric bulk of the ethyl group—lead to the general principle that methyl esters are typically more reactive towards nucleophilic acyl substitution than their ethyl ester counterparts.
Comparative Reactivity in Key Transformations
We will now examine how these principles apply to three common reaction classes relevant to the derivatization of 3-methylpyridine-2-carboxylates.
Hydrolysis (Saponification)
Ester hydrolysis, the conversion of the ester back to its parent carboxylic acid, is a cornerstone of synthetic chemistry.[4] The reaction, typically base-catalyzed (saponification), proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon.
Based on the principles outlined above, methyl 3-methylpyridine-2-carboxylate is expected to undergo hydrolysis at a faster rate than ethyl 3-methylpyridine-2-carboxylate. The smaller methyl group allows for easier access by the hydroxide nucleophile, and the slightly lower electron density at the carbonyl carbon makes it a more susceptible target.
Diagram: Mechanism of Base-Catalyzed Ester Hydrolysis
Caption: General mechanism for base-catalyzed ester hydrolysis (saponification).
Amidation
Direct amidation, the reaction of an ester with an amine to form an amide, is a crucial transformation in the synthesis of bioactive molecules.[5] This reaction is often catalyzed or promoted by reagents that activate the carboxylic acid or ester.[6][7] However, even in direct thermal or catalyzed aminolysis, the fundamental step remains the nucleophilic attack of the amine on the ester carbonyl.
Consistent with the hydrolysis trend, methyl 3-methylpyridine-2-carboxylate is predicted to be more reactive in amidation reactions than the ethyl ester. The reduced steric hindrance of the methoxy group facilitates the approach of the amine nucleophile. While high temperatures can often overcome this reactivity difference, reactions at lower temperatures or with sterically hindered amines would likely show a more pronounced rate advantage for the methyl ester.
Reduction
The reduction of pyridine carboxylates can target two distinct functionalities: the ester group or the pyridine ring.
-
Ester Group Reduction: Reduction of the ester to a primary alcohol (e.g., using LiAlH₄ or NaBH₄) proceeds via nucleophilic attack by a hydride ion. While the same steric and electronic factors are at play, powerful reducing agents like LiAlH₄ are often so reactive that the difference in reactivity between a methyl and ethyl ester is practically negligible for most lab-scale applications.
-
Pyridine Ring Reduction (Catalytic Hydrogenation): The reduction of the pyridine ring to a piperidine ring is a challenging but vital transformation.[8] This reaction is governed by the interaction of the aromatic ring with the surface of a heterogeneous catalyst (e.g., Rhodium, Platinum, Palladium).[9][10] In this context, the identity of the ester alkyl group (methyl vs. ethyl) has a minimal, if any, direct effect on the rate or success of the ring hydrogenation. The reaction's outcome is overwhelmingly influenced by factors such as the choice of catalyst, hydrogen pressure, temperature, and the presence of acids to prevent catalyst poisoning by the basic nitrogen atom.[9][11]
Quantitative Data Summary
While no direct comparative kinetic studies for this specific pair of molecules were identified in the surveyed literature, we can summarize the expected relative performance based on established chemical principles.
| Feature | Methyl 3-Methylpyridine-2-carboxylate | Ethyl 3-Methylpyridine-2-carboxylate | Rationale |
| Alkyl Group | Methyl (-CH₃) | Ethyl (-CH₂CH₃) | - |
| Steric Hindrance | Lower | Higher | The ethyl group is sterically bulkier than the methyl group.[2] |
| Electronic Effect | Weaker Donor (+I) | Stronger Donor (+I) | The ethyl group has a slightly stronger inductive electron-donating effect. |
| Predicted Reactivity (Hydrolysis) | Higher | Lower | Less steric hindrance and a more electrophilic carbonyl facilitate nucleophilic attack.[3] |
| Predicted Reactivity (Amidation) | Higher | Lower | The smaller size of the methyl group allows for easier approach by the amine nucleophile.[5] |
| Predicted Reactivity (Ring Hydrogenation) | Similar | Similar | The ester group is remote from the aromatic ring and does not significantly influence its interaction with the catalyst surface.[9] |
Experimental Protocols
The following protocols are representative methodologies for key transformations, adapted from established procedures for similar substrates.
Protocol 1: Base-Catalyzed Hydrolysis (Saponification)
This protocol describes the conversion of the ester to 3-methylpyridine-2-carboxylic acid.
Diagram: Workflow for Ester Hydrolysis
Caption: A typical laboratory workflow for the saponification of a pyridine ester.
Methodology:
-
Dissolution: Dissolve methyl or ethyl 3-methylpyridine-2-carboxylate (1.0 eq.) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Base Addition: Add an aqueous solution of lithium hydroxide or sodium hydroxide (1.5 - 2.0 eq.) to the solution.
-
Heating: Heat the reaction mixture to reflux (typically 60-80°C) and stir.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. The reaction with the methyl ester is expected to complete faster.
-
Work-up: Cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water and carefully acidify to approximately pH 3-4 using 1M HCl. A precipitate of the carboxylic acid may form.[12][13]
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or chloroform (3 x volumes).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-methylpyridine-2-carboxylic acid, which can be purified by recrystallization.[12]
Protocol 2: Direct Amidation using a Borate Catalyst
This protocol describes a modern approach to amide formation, avoiding harsh conditions.[5][6]
Methodology:
-
Setup: To a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (if starting from the acid) or the ester (1.0 eq.), the desired amine (1.0-1.2 eq.), and a suitable solvent like acetonitrile.
-
Catalyst Addition: Add the amidation reagent, such as tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃), as a catalyst or promoter (e.g., 1.5 eq.).[6]
-
Heating: Heat the reaction mixture to the specified temperature (e.g., 80°C) and stir.
-
Monitoring: Monitor the reaction for the formation of the amide product by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture. The work-up procedure is dependent on the reagents used but often involves an aqueous wash to remove the catalyst byproducts and any unreacted starting materials.
-
Purification: The crude amide can be purified using standard techniques such as column chromatography or recrystallization.
Protocol 3: Catalytic Hydrogenation of the Pyridine Ring
This protocol describes the reduction of the aromatic ring to a piperidine.
Methodology:
-
Vessel Charging: In a high-pressure hydrogenation vessel (autoclave), charge a solution of the ester (1.0 eq.) in a suitable solvent (e.g., water, ethanol, or acetic acid). The use of an acidic medium can help prevent catalyst poisoning.[9]
-
Catalyst Addition: Add the hydrogenation catalyst, such as Rhodium on Alumina (Rh/Al₂O₃) or Platinum Oxide (PtO₂), typically at a loading of 5-10 mol%.[11]
-
Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 2-70 atm).[10][11]
-
Reaction: Stir the mixture vigorously at room temperature or with gentle heating until hydrogen uptake ceases.
-
Work-up: Carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: The filtrate can be concentrated under reduced pressure. Further purification may involve neutralization, extraction, and chromatography to isolate the desired piperidine product.
Conclusion
While methyl and ethyl 3-methylpyridine-2-carboxylate are structurally very similar, their reactivity profiles exhibit subtle but predictable differences. For nucleophilic acyl substitution reactions such as hydrolysis and amidation, methyl 3-methylpyridine-2-carboxylate is the more reactive substrate due to the lower steric hindrance and slightly reduced electron-donating nature of the methyl group. This can translate to faster reaction times or the ability to use milder conditions. Conversely, for reactions targeting the pyridine ring, such as catalytic hydrogenation, the choice between the methyl and ethyl ester is largely inconsequential, with reaction outcomes being dictated by catalyst and condition selection. These considerations allow researchers and process chemists to make a more informed and rational choice of starting material to optimize their synthetic routes.
References
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Comparative Guide: The Advantages of Utilizing Methyl 3-Methylpyridine-2-carboxylate Hydrochloride in Research and Development
Introduction: The Challenge of Physical Form in Pyridine-Based Intermediates
Methyl 3-methylpyridine-2-carboxylate is a valuable heterocyclic building block utilized in the synthesis of advanced pharmaceutical and agrochemical targets.[1] Its structure, featuring a substituted pyridine ring, makes it a key component in the development of compounds such as melanin-concentrating hormone receptor 1 (MCH-R1) antagonists.[1] However, the freebase form of this intermediate (CAS 59718-84-2) exists as an oily liquid at ambient temperatures.[2] This physical state presents significant, though often overlooked, challenges in a laboratory setting, impacting handling, accurate measurement, stability, and downstream reaction consistency.
This guide provides a comprehensive comparison between the freebase form of methyl 3-methylpyridine-2-carboxylate and its hydrochloride (HCl) salt. We will present experimental data and protocols to demonstrate the tangible advantages of the salt form in terms of solubility, stability, and handling. The objective is to equip researchers, process chemists, and formulation scientists with the technical rationale to select the optimal form of this reagent for their specific application, thereby enhancing experimental reproducibility and efficiency.
Physicochemical Properties: A Head-to-Head Comparison
The conversion of the basic pyridine nitrogen to its hydrochloride salt fundamentally alters the molecule's physicochemical properties. This transformation from a neutral, oily liquid to a crystalline, ionic solid is the source of its primary advantages.[3][4]
Table 1: Comparative Physicochemical Properties
| Property | Methyl 3-methylpyridine-2-carboxylate (Freebase) | Methyl 3-methylpyridine-2-carboxylate HCl (Salt) | Advantage of HCl Salt |
| Physical Form | Clear, colorless to light yellow liquid/oil[2] | White to off-white crystalline solid[4][5] | Superior Handling: Eliminates difficulties with viscous liquid handling; enables precise weighing and consistent dispensing. |
| Aqueous Solubility | Low (predicted) | High | Enhanced Versatility: Readily soluble in aqueous media for biological assays or reaction conditions requiring polar solvents.[3] |
| Stability | Susceptible to oxidation at the pyridine nitrogen; may have a noticeable odor.[3][6] | Chemically more robust; protonation of the nitrogen lone pair reduces susceptibility to oxidation.[6] Thermally more stable.[3] | Increased Shelf-Life & Purity: Reduced degradation over time leads to higher purity starting material and more reliable experimental outcomes. |
| Hygroscopicity | Low | Moderate (hygroscopic, requires dry storage)[7] | Controlled Hydration: While hygroscopic, its crystalline nature allows for straightforward drying protocols to remove adventitious water. |
| Purification | Requires distillation, which can be energy-intensive and lead to thermal degradation.[2] | Purified via recrystallization, an effective method for removing impurities to achieve high purity.[4][6] | Higher Purity: Recrystallization is often more effective than distillation for removing minor impurities, leading to a higher-quality reagent. |
| Molecular Weight | 151.16 g/mol [8] | 187.62 g/mol | Stoichiometric Consideration: Requires adjustment in mass for stoichiometric calculations. This is a critical point in process chemistry. |
The Strategic Advantage of Salt Formation
The decision to use the hydrochloride salt is a strategic one, rooted in improving the practicality and reliability of chemical synthesis and formulation. The protonation of the basic nitrogen atom introduces ionic character, which drives the observed improvements.
Caption: Experimental workflow for the salt formation protocol.
Step-by-Step Methodology:
-
Dissolution: Dissolve 10.0 g (66.1 mmol) of methyl 3-methylpyridine-2-carboxylate (freebase) in 200 mL of anhydrous diethyl ether in a flask equipped with a magnetic stirrer.
-
Cooling: Place the flask in an ice-water bath and stir for 15 minutes until the solution temperature equilibrates to ~0°C. Causality: Cooling minimizes solvent evaporation and controls the exotherm of the acid-base reaction, promoting the formation of well-defined crystals.
-
Acidification: While stirring vigorously, add 35 mL of a 2.0 M solution of hydrogen chloride in diethyl ether dropwise over 20 minutes. A white precipitate will form immediately.
-
Maturation: Continue stirring the resulting slurry in the ice bath for an additional 30 minutes to ensure complete precipitation. Causality: This "aging" or "maturation" step allows for crystal growth and maximizes the yield.
-
Isolation: Collect the white solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with two 30 mL portions of cold diethyl ether to remove any unreacted starting material or surface impurities. Causality: Using a cold solvent minimizes the risk of redissolving the desired product during the wash.
-
Drying: Dry the solid in a vacuum oven at 40°C for 4 hours to yield methyl 3-methylpyridine-2-carboxylate hydrochloride.
-
Validation: The product should be a white crystalline solid. Confirm identity via melting point analysis and comparison of spectroscopic data (¹H NMR, FT-IR) with a reference standard.
Protocol: Comparative Aqueous Solubility Assay
This protocol quantifies the significant difference in aqueous solubility between the freebase and its HCl salt.
Methodology:
-
Prepare saturated solutions by adding an excess of each compound (~200 mg) to separate 10 mL volumetric flasks containing deionized water.
-
Agitate the flasks at 25°C for 24 hours to ensure equilibrium is reached.
-
Filter the solutions through a 0.45 µm syringe filter to remove undissolved solid.
-
Prepare a series of dilutions of the filtered saturated solution.
-
Analyze the concentration of the dissolved compound using a calibrated HPLC-UV method.
Expected Results (Hypothetical Data):
| Compound Form | Solubility in Water at 25°C |
| Freebase | < 1 mg/mL |
| HCl Salt | > 100 mg/mL |
This dramatic increase in solubility is a direct result of the ionic nature of the salt, making it highly suitable for aqueous-phase reactions or for creating stock solutions for biological screening. [5]
Protocol: Hygroscopicity Assessment
This protocol provides a simple gravimetric method to assess the tendency of the HCl salt to absorb atmospheric moisture.
Methodology:
-
Dry the HCl salt in a vacuum oven at 50°C to a constant weight.
-
Place a precisely weighed sample (~500 mg) in an open container within a desiccator maintained at a constant 75% relative humidity (using a saturated NaCl solution).
-
Record the weight of the sample at timed intervals (e.g., 1, 4, 8, 24 hours).
-
Calculate the percent weight gain over time.
Interpretation: A significant weight gain indicates that the material is hygroscopic and should be stored in a desiccator or under an inert atmosphere to prevent water absorption, which could affect reaction stoichiometry and stability.
Implications in Drug Development and Process Chemistry
The choice between a freebase and a salt form is a critical decision in pharmaceutical development. [9]For a compound like methyl 3-methylpyridine-2-carboxylate, using the hydrochloride salt offers several downstream benefits:
-
Process Control: As a stable, crystalline solid, the HCl salt is more amenable to large-scale handling, automated weighing, and addition to reactors, improving batch-to-batch consistency.
-
Formulation: Enhanced aqueous solubility is a key factor for developing parenteral (injectable) drug formulations or for dissolution studies. [3]* Purity and Stability: The ability to purify by recrystallization and the improved chemical stability reduce the levels of impurities in the final active pharmaceutical ingredient (API), which is a critical regulatory consideration. [6]
Conclusion
While the freebase of methyl 3-methylpyridine-2-carboxylate is a viable reagent, its liquid form presents practical limitations. The conversion to its hydrochloride salt provides a physically and chemically superior alternative for most research and development applications. The advantages of being a crystalline solid—including ease of handling, enhanced stability, higher purity, and vastly improved aqueous solubility—translate directly to more reliable, reproducible, and scalable scientific outcomes. For researchers aiming to improve the robustness of their synthetic procedures and the quality of their materials, the use of methyl 3-methylpyridine-2-carboxylate hydrochloride is strongly recommended.
References
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Nanjing Tengxiang Import & Export Co. Ltd. (2025). Pyridine hydrochloride is an ideal raw material for synthesizing various key compounds. [Link]
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AnyLearn. (n.d.). Learn Amines In Pharmaceuticals - Interactive Tutorial. [Link]
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Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation. [Link]
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Pharmaoffer.com. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. [Link]
-
ResearchGate. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. [Link]
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ResearchGate. (2021). Generally Pyridine is used to trap Hydrochloride gas in Organic Synthesis. but pyridine is toxic, what alternatives can I use?. [Link]
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Physics Forums. (2004). Why do certain drugs need to be freebased and form HCL salts?. [Link]
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A Comparative Guide to the Characterization of Impurities in Methyl 3-methylpyridine-2-carboxylate Hydrochloride
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
Methyl 3-methylpyridine-2-carboxylate hydrochloride is a key building block in the synthesis of various pharmacologically active molecules.[1][2][3] In the landscape of drug development and manufacturing, the purity of such intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Regulatory bodies, including the International Council for Harmonisation (ICH), mandate rigorous characterization of any impurity present at levels above 0.1%.[4][5] This guide provides a comprehensive comparison of analytical methodologies for the detection, identification, and quantification of potential impurities in methyl 3-methylpyridine-2-carboxylate hydrochloride, grounded in established scientific principles and regulatory expectations.[6][7]
The objective is to equip researchers and drug development professionals with the rationale behind selecting appropriate analytical tools, designing robust experimental protocols, and interpreting the resulting data to ensure the quality of their active pharmaceutical ingredients (APIs).
Anticipating the Impurity Profile: A Mechanistic Approach
A sound analytical strategy begins with a scientific appraisal of the synthetic and degradation pathways to predict potential impurities.[7] The synthesis of the parent 3-methylpyridine-2-carboxylic acid often involves the hydrolysis of 2-cyano-3-methylpyridine or oxidation of 3-picoline derivatives.[8] Subsequent esterification yields the target molecule.
Based on these routes, the impurity profile could include:
-
Starting Materials: Unreacted 3-methylpyridine-2-carboxylic acid.[9]
-
Reaction By-products: Isomeric pyridine carboxylates or products from side-reactions.
-
Degradation Products: Primarily the hydrolysis product, 3-methylpyridine-2-carboxylic acid, formed during storage or under specific pH conditions.
-
Residual Solvents: Organic solvents used during synthesis and purification.[4][6]
The Analytical Workflow: A Strategy for Impurity Characterization
A systematic approach is crucial for efficiently characterizing an impurity profile. The process logically flows from detection and quantification to isolation and ultimate structural elucidation for unknown impurities exceeding identification thresholds.
Caption: General workflow for pharmaceutical impurity characterization.
Comparative Analysis of Core Analytical Techniques
The selection of an analytical technique is dictated by the physicochemical properties of the analyte and the specific question being addressed (detection, quantification, or identification). No single method is sufficient; a multi-technique, or "orthogonal," approach provides the most reliable data.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone of pharmaceutical purity analysis due to its high resolution, sensitivity, and quantitative accuracy.[10][11]
-
Expertise & Causality: A reversed-phase (RP) C18 column is the logical starting point, as it effectively separates moderately polar compounds like pyridine derivatives from both more polar (e.g., the parent carboxylic acid) and less polar impurities. A gradient elution, where the mobile phase composition changes over time, is superior to an isocratic (constant composition) method for impurity profiling. It allows for the resolution of early-eluting polar impurities while ensuring that late-eluting, non-polar compounds are eluted in a reasonable time with sharp peaks. UV detection is chosen based on the chromophore present in the pyridine ring.
Protocol: HPLC-UV Method for Purity Determination
-
Instrumentation: Standard HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the hydrochloride salt in Mobile Phase A to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter.
Data Comparison: HPLC Performance
| Compound | Expected RT (min) | Resolution (Rs) vs. Main Peak | LOQ (µg/mL) |
| 3-Methylpyridine-2-carboxylic acid | ~4.5 | > 3.0 | 0.1 |
| Methyl 3-methylpyridine-2-carboxylate | ~12.8 | N/A | N/A |
| Isomeric Impurity (e.g., Methyl 4-methylpyridine-2-carboxylate) | ~13.5 | > 2.0 | 0.15 |
| Unknown Non-polar By-product | ~18.2 | > 5.0 | 0.2 |
Note: Data are illustrative examples for comparison.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is exceptionally powerful for analyzing volatile and semi-volatile substances, making it the ideal choice for identifying residual solvents and certain thermally stable synthesis by-products.[12][13][14][15]
-
Expertise & Causality: Headspace GC is preferred for residual solvent analysis as it introduces only the volatile components into the system, protecting the column from non-volatile matrix components and improving sensitivity. For other volatile impurities, direct liquid injection can be used. The mass spectrometer provides definitive identification by comparing the fragmentation pattern of an unknown peak to established spectral libraries.
Protocol: Headspace GC-MS for Residual Solvent Analysis
-
Instrumentation: GC system with a mass spectrometer and a headspace autosampler.
-
Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min.
-
Headspace Parameters: Vial equilibration at 80°C for 15 min.
-
Mass Spectrometer: Electron Ionization (EI) mode at 70 eV, scanning from m/z 35 to 350.
-
Sample Preparation: Accurately weigh ~100 mg of sample into a headspace vial and add 1 mL of a suitable solvent (e.g., DMSO).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the unparalleled technique for the definitive structural elucidation of unknown organic molecules.[16][17] While HPLC and MS can suggest what an impurity might be, NMR confirms its exact connectivity and stereochemistry.
-
Expertise & Causality: A suite of experiments is required. A standard 1D ¹H NMR provides the initial overview of proton environments. ¹³C NMR identifies the number and type of carbon atoms. For an unknown impurity isolated from HPLC, 2D NMR experiments are essential to piece the structure together:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, which is critical for connecting molecular fragments.
-
Protocol: NMR Structural Elucidation of an Isolated Impurity
-
Isolation: Collect the peak of interest using preparative HPLC. Remove the solvent under reduced pressure.
-
Sample Preparation: Dissolve 1-5 mg of the isolated impurity in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
1D Experiments: Acquire ¹H and ¹³C{¹H} spectra to assess purity and obtain initial structural information.
-
2D Experiments: Acquire COSY, HSQC, and HMBC spectra.
-
Data Interpretation: Systematically use the 2D correlations to build the molecular structure from scratch, confirming the identity of the unknown impurity.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and non-destructive technique used to identify functional groups within a molecule.[18][19][20]
-
Expertise & Causality: While not suitable for analyzing complex mixtures, FTIR is an excellent tool for identity confirmation of the main component or a purified impurity. For example, in a potential hydrolysis degradation product (the carboxylic acid), FTIR would clearly show the disappearance of the ester C=O stretch (~1720 cm⁻¹) and the appearance of a broad O-H stretch (~3000 cm⁻¹) and a carboxylic acid C=O stretch (~1700 cm⁻¹).
The Power of Integration: A Hyphenated Approach
Modern impurity analysis relies heavily on hyphenated techniques, which physically couple a separation method with a spectroscopic detection method.[21] This provides separation and identification in a single analysis, saving time and resources.
Caption: Integration of separation and spectroscopic techniques.
-
LC-MS: This is the most common hyphenated technique. As impurities elute from the HPLC column, they are directly ionized and analyzed by the mass spectrometer. This allows for the rapid determination of the molecular weight of each impurity peak, providing crucial clues to its identity.
-
LC-NMR: While more complex, this technique provides the definitive structural power of NMR directly on separated peaks, sometimes eliminating the need for traditional isolation.
Conclusion
The characterization of impurities in methyl 3-methylpyridine-2-carboxylate hydrochloride is a multi-faceted process that demands a strategic, orthogonal analytical approach. HPLC serves as the primary tool for separation and quantification, providing the high-quality data necessary for regulatory compliance. GC-MS is indispensable for the analysis of volatile impurities and residual solvents. For the unambiguous structural elucidation of unknown impurities that exceed identification thresholds, NMR spectroscopy remains the definitive technique. By integrating these methods, researchers and drug development professionals can build a comprehensive impurity profile, ensuring the safety, quality, and efficacy of the final pharmaceutical product.
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Kymos. (n.d.). Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. Kymos. Retrieved from [Link]
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AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. AMSbiopharma. Retrieved from [Link]
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Koon, N., & Wong, A. (2003). The FTIR Spectra of Pyridine and Pyridine-d₅. Semantic Scholar. Retrieved from [Link]
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CET Scientific Services Pte Ltd. (n.d.). Pyridine FTIR Spectroscopy. CET Scientific Services Pte Ltd. Retrieved from [Link]
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European Medicines Agency. (n.d.). Quality: impurities. European Medicines Agency. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2024, August 27). How Pharmaceutical Impurity Analysis Works. ResolveMass Laboratories Inc. Retrieved from [Link]
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U.S. Food and Drug Administration. (2006). Guidance for Industry - Q3A Impurities in New Drug Substances. FDA. Retrieved from [Link]
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Almalki, W. M., Naguib, I. A., & Abdallah, O. Y. (2021). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Molecules, 26(7), 2045. Retrieved from [Link]
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Busca, G. (1987). Pyridine and ammonia as probes for FTIR analysis of solid acid catalysts. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 83(9), 2913-2920. Retrieved from [Link]
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Cook, G. L., & Church, F. M. (1957). Correlations of the Infrared Spectra of Some Pyridines. The Journal of Physical Chemistry, 61(4), 458–462. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR (a) and pyridine-FTIR (b) spectra of samples. ResearchGate. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods for Pyridine. ATSDR. Retrieved from [Link]
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Pharmaffiliates. (2024, December 22). Pyridine Derivatives and Impurity Standards for Pharma R&D. Pharmaffiliates. Retrieved from [Link]
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Shibahara, A., et al. (2013). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Steroids, 78(2), 221-230. Retrieved from [Link]
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Kwan, E. E., & Huang, S. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(14), 2385-2402. Retrieved from [Link]
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ResearchGate. (2015). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. ResearchGate. Retrieved from [Link]
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Singh, S., et al. (2013). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry, 6(3), 291-297. Retrieved from [Link]
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Taylor & Francis Online. (2024, January 15). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Taylor & Francis Online. Retrieved from [Link]
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Purevsuren, G., et al. (2020). Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. Scientific Reports, 10(1), 1-9. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Methyl 3-Methylpyridine-2-carboxylate. Pharmaffiliates. Retrieved from [Link]
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ResearchGate. (n.d.). a¹H NMR spectrum of pyridine-3-carboxaldehyde; b¹H NMR spectrum of the.... ResearchGate. Retrieved from [Link]
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Lunn, G. (2005). HPLC Methods for Recently Approved Pharmaceuticals. John Wiley & Sons. Retrieved from [Link]
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Polish Pharmaceutical Society. (2002). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research, 59(4), 251-256. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-chloro-3-methylpyridine-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2020). Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. ResearchGate. Retrieved from [Link]
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A Validated, Scalable Synthesis of Methyl 3-Methylpyridine-2-Carboxylate Hydrochloride: A Comparative Guide for Drug Development Professionals
This guide provides an in-depth, validated method for the synthesis of methyl 3-methylpyridine-2-carboxylate hydrochloride, a key building block in the development of novel therapeutics.[1] We will not only detail a robust and scalable protocol but also compare it with other potential synthetic strategies, providing the critical data and rationale necessary for informed decision-making in a drug development setting. The validation framework presented herein is designed to ensure the highest standards of purity, consistency, and safety, aligning with the rigorous demands of pharmaceutical process development.[2][]
The Strategic Importance of a Validated Synthesis
Methyl 3-methylpyridine-2-carboxylate is a crucial intermediate in the synthesis of various biologically active compounds, including melanin-concentrating hormone receptor 1 (MCH-R1) antagonists.[1] The hydrochloride salt form is often preferred for its improved stability and handling properties. A validated synthesis is not merely an academic exercise; it is the foundation upon which robust and reproducible manufacturing processes are built.[2] It ensures batch-to-batch consistency, minimizes impurity profiles, and is a prerequisite for regulatory filings. The ultimate goal of any synthetic route in the pharmaceutical industry is a multi-objective optimization of speed, cost, safety, quality, and environmental impact.[4]
Recommended Synthesis and Validation Workflow
The recommended synthetic pathway is a three-step process starting from 2-cyano-3-methylpyridine. This route was selected for its high yields, readily available starting materials, and straightforward purification procedures.
Sources
A Comparative Guide to the Synthesis of Methyl 3-Methylpyridine-2-carboxylate: An Evaluation of Alternative Reagents and Routes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Methyl 3-Methylpyridine-2-carboxylate
Methyl 3-methylpyridine-2-carboxylate is a valuable building block in the synthesis of a variety of pharmacologically active compounds. Notably, it has been utilized in the development of pyrrolo[3,4-b]pyridin-7(6H)-one derivatives, which act as antagonists for the melanin-concentrating hormone receptor 1 (MCH-R1), a target for the treatment of obesity and other metabolic disorders.[1] The efficient and scalable synthesis of this key intermediate is therefore of considerable interest to the pharmaceutical and medicinal chemistry communities.
This guide provides an in-depth comparison of the primary synthetic routes to methyl 3-methylpyridine-2-carboxylate, offering a critical evaluation of alternative reagents and methodologies. We will delve into the causality behind experimental choices, present detailed, step-by-step protocols, and provide a comparative analysis of performance based on experimental data.
Traditional vs. Alternative Synthetic Strategies: A High-Level Overview
The synthesis of methyl 3-methylpyridine-2-carboxylate can be approached from two principal directions:
-
Route 1: A Two-Step Synthesis from 3-Methylpyridine-2-carbonitrile. This pathway involves the initial synthesis of 3-methylpyridine-2-carbonitrile, followed by its hydrolysis to the corresponding carboxylic acid, and a final esterification step.
-
Route 2: Direct Esterification of 3-Methylpyridine-2-carboxylic Acid. This more direct approach utilizes commercially available or readily synthesized 3-methylpyridine-2-carboxylic acid and converts it to the methyl ester in a single step.
The choice between these routes depends on several factors, including the availability and cost of starting materials, desired yield and purity, scalability, and considerations of safety and environmental impact. This guide will provide the necessary data to make an informed decision based on these parameters.
Route 1: Synthesis via 3-Methylpyridine-2-carbonitrile
This two-step approach offers a reliable method for the preparation of methyl 3-methylpyridine-2-carboxylate, starting from the readily accessible precursor, 3-picoline (3-methylpyridine).
Step 1: Synthesis of 3-Methylpyridine-2-carbonitrile
The key transformation in this step is the ammoxidation of 3-picoline. This industrial process involves the vapor-phase reaction of 3-picoline with ammonia and oxygen over a heterogeneous catalyst to produce 3-cyanopyridine (of which 3-methylpyridine-2-carbonitrile is an isomer, though the literature often uses the terms interchangeably in the context of ammoxidation of picolines to cyanopyridines).[2][3][4] While the direct synthesis of 2-cyano-3-methylpyridine from 3-picoline is less commonly described, a related synthesis from 3-methylpyridine-N-oxide has been reported.[5]
A detailed experimental procedure for the synthesis of 2-cyano-3-methylpyridine from 3-methylpyridine-N-oxide is as follows:
Experimental Protocol: Synthesis of 2-Cyano-3-methylpyridine [5]
-
Reaction Setup: A mixture of 10.9 g (0.1 mol) of 3-methylpyridine-N-oxide and 12.6 g (0.1 mol) of dimethyl sulfate is stirred at 70-75°C for 2 hours.
-
Addition of Cyanide: A solution of 13.0 g (0.2 mol) of potassium cyanide in 10-40 mL of water is slowly added dropwise to the reaction mixture while maintaining the temperature and stirring.
-
Reaction Completion: After the addition is complete, the mixture is stirred for an additional hour at the same temperature, followed by one hour of stirring at room temperature.
-
Work-up and Purification: The reaction mixture is diluted with 150 mL of water and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography (eluent: ethyl acetate/hexane = 2:8 to 3:7) and recrystallized from hexane to yield 2.20 g (18.6% yield) of colorless, solid 2-cyano-3-methylpyridine.
Step 2: Hydrolysis of 3-Methylpyridine-2-carbonitrile and Subsequent Esterification
The nitrile is then hydrolyzed to the carboxylic acid, which is subsequently esterified. A one-pot procedure for the hydrolysis is available, followed by a separate esterification step.
Experimental Protocol: Hydrolysis of 2-Cyano-3-methylpyridine [2][6]
-
Reaction Setup: 2.00 g (19 mmol) of 2-cyano-3-methylpyridine is dissolved in 90% sulfuric acid.
-
Heating: The resulting solution is heated and stirred at 120°C for 2 hours.
-
Quenching: After cooling to 20-25°C, a solution of 4.00 g of sodium sulfite in 8 ml of water is slowly added dropwise.
-
Further Reaction: The mixture is stirred at the same temperature for 1.5 hours, then warmed to 75-85°C and held for another 1.5 hours.
-
Work-up and Purification: After cooling, the pH is adjusted to approximately 3 with sodium carbonate, and the mixture is extracted with chloroform. The combined organic phases are dried over anhydrous sodium sulfate and concentrated under reduced pressure to give 1.38 g of solid product. Recrystallization from a mixture of ethyl acetate-hexane gives the final pure product with a 54.0% yield.
The resulting 3-methylpyridine-2-carboxylic acid can then be esterified using one of the methods described in Route 2.
Route 2: Direct Esterification of 3-Methylpyridine-2-carboxylic Acid
This route is more direct, assuming the availability of 3-methylpyridine-2-carboxylic acid. Several esterification methods can be employed, with the Fischer and Steglich esterifications being the most common and versatile.
Alternative 1: Fischer-Speier Esterification
The Fischer-Speier esterification is a classic and widely used method for forming esters from carboxylic acids and alcohols under acidic catalysis.[7][8][9][10] The reaction is an equilibrium process, and to achieve high yields, it is typically necessary to use a large excess of the alcohol or to remove the water formed during the reaction.
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A Comparative Guide to the Biological Activity Screening of Methyl 3-Methylpyridine-2-Carboxylate Derivatives
This guide provides an in-depth comparison of the biological activities of methyl 3-methylpyridine-2-carboxylate derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their potential in anticancer, antimicrobial, and anti-inflammatory applications. The content is grounded in experimental data, detailing the methodologies for screening and comparing the performance of these compounds against established alternatives.
Introduction: The Pyridine Scaffold in Medicinal Chemistry
The pyridine ring is a fundamental heterocyclic scaffold that is a constituent of numerous natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties, ability to form hydrogen bonds, and water-solubilizing nature make it a privileged structure in drug design.[1][2] The methyl 3-methylpyridine-2-carboxylate core, in particular, serves as a versatile building block for creating a diverse library of compounds with a wide range of biological activities.[3] This guide synthesizes findings on various derivatives, exploring their efficacy and the experimental frameworks used for their evaluation.
Anticancer Activity Screening
The search for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of medicinal chemistry. Pyridine derivatives have consistently shown promise in this area, acting through various mechanisms to inhibit tumor growth.[4][5]
Causality Behind Experimental Choices
The primary goal of in-vitro anticancer screening is to identify compounds that are selectively cytotoxic to cancer cells while sparing non-tumorigenic cells. The Sulforhodamine B (SRB) or MTT assays are frequently chosen for initial high-throughput screening due to their reliability, sensitivity, and cost-effectiveness in measuring cell proliferation and cytotoxicity. Following primary screening, more detailed mechanistic studies, such as cell cycle analysis and apoptosis assays, are employed to understand how a lead compound exerts its effect. A compound that induces cell cycle arrest or apoptosis is a strong candidate for further development.[6]
Experimental Protocol: In-Vitro Cytotoxicity (SRB Assay)
This protocol is a self-validating system for assessing the growth inhibitory effects of test compounds.
-
Cell Culture: Human cancer cell lines (e.g., MDA-MB-231 for breast cancer) and a non-tumorigenic cell line (e.g., MCF-12A) are cultured in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ humidified atmosphere.
-
Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells/well and allowed to adhere for 24 hours.
-
Compound Treatment: The methyl 3-methylpyridine-2-carboxylate derivatives are dissolved in DMSO to create stock solutions and then serially diluted in cell culture medium. The cells are treated with a range of concentrations (e.g., 0.1 to 100 µM) for 48 hours. A vehicle control (DMSO) is included.
-
Cell Fixation: After treatment, the supernatant is discarded, and cells are fixed with 10% trichloroacetic acid (TCA) at 4°C for 1 hour.
-
Staining: The plates are washed with water and air-dried. Cells are stained with 0.4% (w/v) Sulforhodamine B (SRB) solution for 30 minutes at room temperature.
-
Destaining and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The plates are air-dried, and the bound stain is solubilized with 10 mM Tris base solution.
-
Data Acquisition: The absorbance is read at 515 nm using a microplate reader. The percentage of cell growth inhibition is calculated, and the GI₅₀ (concentration causing 50% growth inhibition) is determined.
Screening and Analysis Workflow
Caption: General workflow for anticancer activity screening.
Comparative Performance Data
| Compound Class | Specific Derivative | Cancer Cell Line | GI₅₀ (µM) | Reference |
| Thieno[3,2-b]pyridine-2-carboxylates | Methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate (2e) | MDA-MB-231 (Breast) | 13 | [6] |
| Hydroxy-methylpyridine-2-carboxaldehyde Thiosemicarbazones | 3-Hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazone (3-HMP) | L1210 Leukemia (in vivo) | - | [7][8] |
| Styrylsulfonyl-methylpyridines | Compound 9a | Various | Potent mitotic inhibitor | [4] |
| Standard Drug | Doxorubicin | MDA-MB-231 (Breast) | ~0.05-0.5 | (Typical Literature Value) |
Note: In-vivo data for 3-HMP showed superior antitumor activity compared to its parent compound, highlighting the importance of the methyl group modification.[7][8]
Antimicrobial Activity Screening
The rise of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyridine derivatives have been explored for their potential to combat a range of bacteria and fungi.[1][9]
Causality Behind Experimental Choices
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10] This method is preferred for its quantitative results, reproducibility, and suitability for testing a large number of compounds. The choice of test organisms, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungi (e.g., Candida albicans), ensures a broad-spectrum evaluation of the derivatives' activity.[11]
Experimental Protocol: Broth Microdilution for MIC Determination
-
Microorganism Preparation: Bacterial strains are grown overnight in Mueller-Hinton Broth (MHB), and fungal strains in Sabouraud Dextrose Broth (SDB). The cultures are then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Preparation: The test derivatives are dissolved in DMSO and serially diluted two-fold across a 96-well microtiter plate using the appropriate broth.
-
Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (microbes + broth) and negative (broth only) controls are included.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity. A viability indicator like resazurin can be added to aid visualization.
Antimicrobial Screening Workflow
Caption: Workflow for MIC determination via broth microdilution.
Comparative Performance Data
| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2-Pyridone-3-carboxylic Acids | Compound 4p | S. aureus (Gram +) | Excellent Activity | [10][11] |
| 2-Pyridone-3-carboxylic Acids | Compound 5c | S. aureus (Gram +) | Excellent Activity | [10][11] |
| Pyridine Carboxamides | Macrocyclic Pyridine 10 | S. aureus (Gram +) | 125 | [9] |
| Pyridine Carboxamides | Macrocyclic Pyridine 11 | E. coli (Gram -) | 250 | [9] |
| Standard Drug | Tetracycline | S. aureus / E. coli | ~1-4 | (Typical Literature Value) |
Note: The screening revealed that S. aureus was the most sensitive microorganism to several of the synthesized 2-pyridone-3-carboxylic acid derivatives.[10]
Anti-inflammatory Activity Screening
Chronic inflammation is implicated in numerous diseases, including rheumatoid arthritis and metabolic disorders.[12] Compounds that can modulate inflammatory pathways are of significant therapeutic interest. Pyridine derivatives have shown potential as anti-inflammatory agents.[13][14]
Causality Behind Experimental Choices
An effective initial screen for anti-inflammatory potential involves measuring the inhibition of pro-inflammatory mediators in a relevant cell model. Macrophages, such as the RAW264.7 cell line, are key players in the inflammatory response. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages, inducing the production of inflammatory cytokines like TNF-α and IL-6, and upregulating enzymes like Cyclooxygenase-2 (COX-2).[15] Measuring the ability of a compound to suppress this response provides a direct indication of its anti-inflammatory activity.
Experimental Protocol: In-Vitro Inhibition of LPS-Induced Cytokine Release
-
Cell Culture: RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS.
-
Seeding: Cells are seeded in 24-well plates and allowed to adhere.
-
Pre-treatment: Cells are pre-treated with various concentrations of the test derivatives for 2 hours.
-
Stimulation: Cells are then stimulated with 1 µg/mL of LPS for 22-24 hours to induce an inflammatory response. A vehicle control and a positive control (e.g., Indomethacin) are included.
-
Supernatant Collection: The cell culture supernatant is collected.
-
Cytokine Measurement: The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: The percentage inhibition of cytokine release is calculated relative to the LPS-stimulated control. IC₅₀ values can be determined.
Potential Anti-inflammatory Signaling Pathway
Caption: Inhibition of the NF-κB pathway by a pyridine derivative.
Comparative Performance Data
| Compound Class | Specific Derivative | Assay | Result | Reference |
| Pyridine-3-carboxylic Acid Derivatives | Compound 2e | Human RBC Hemolysis | IC₅₀ = 14.06 ± 0.15 µM | [13] |
| Metal-based Carboxylates | MT-1 | Carrageenan-induced paw edema | 34.09% inhibition | [16] |
| Methyl Salicylate Derivatives w/ Piperazine | Compound M16 | LPS-induced COX-2 | Significant downregulation | [15] |
| Standard Drug | Indomethacin | Carrageenan-induced paw edema | High activity | [15] |
| Standard Drug | Ketorolac | Human RBC Hemolysis | IC₅₀ = 11.79 ± 0.17 µM | [13] |
Structure-Activity Relationship (SAR) Insights
Across the various biological activities, certain structural modifications to the pyridine core have demonstrated a significant impact on efficacy:
-
Anticancer Activity: For thiosemicarbazone derivatives, the addition of a methyl group (as in 3-HMP) enhanced antitumor activity compared to the parent compound.[7][8] This suggests that small alkyl substitutions can favorably influence the compound's interaction with its biological target.
-
Antimicrobial Activity: The specific substitutions on 2-pyridone-3-carboxylic acid derivatives were critical for their potent activity against S. aureus, indicating that the nature and position of functional groups are key determinants of antibacterial spectrum and potency.[10]
-
Anti-inflammatory Activity: For pyridine-3-carboxylic acid derivatives, substitutions on an associated phenyl ring, such as methoxy and amide groups, were found to modulate anti-inflammatory and antioxidant activity, highlighting the importance of distal parts of the molecule.[13]
Conclusion and Future Directions
Derivatives of methyl 3-methylpyridine-2-carboxylate represent a promising and versatile chemical scaffold for the development of new therapeutic agents. The studies summarized here demonstrate significant potential in oncology, infectious diseases, and inflammation. The comparative data shows that while some derivatives exhibit potency comparable to standard drugs in specific assays, further optimization is required to enhance their activity spectrum and pharmacokinetic properties.
Future research should focus on expanding the library of derivatives, conducting more comprehensive SAR studies to build predictive models, and advancing the most promising lead compounds into in-vivo animal models to evaluate their efficacy, toxicity, and overall therapeutic potential.
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Wang, Y., Liu, M. C., Lin, T. S., & Sartorelli, A. C. (1992). Synthesis and antitumor activity of 3- and 5-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazones. PubMed. [Link]
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A Comparative Guide to In-Silico Modeling of Methyl 3-Methylpyridine-2-Carboxylate Hydrochloride Interactions
This guide provides a comprehensive comparison of in-silico methodologies for modeling the interactions of methyl 3-methylpyridine-2-carboxylate hydrochloride, a compound of interest in medicinal chemistry due to its pyridine carboxylate scaffold. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to predict and analyze molecular interactions, thereby accelerating the drug discovery pipeline. We will explore and contrast key techniques, including molecular docking and molecular dynamics simulations, while providing practical, step-by-step protocols and supporting data to inform your selection of the most appropriate computational strategy.
Introduction: The Significance of In-Silico Approaches
The pyridine carboxylic acid moiety is a versatile scaffold in medicinal chemistry, known to interact with a variety of biological targets.[1] Methyl 3-methylpyridine-2-carboxylate hydrochloride, as a derivative, holds therapeutic potential. In-silico modeling offers a rapid and cost-effective avenue to explore its potential protein interactions, predict binding affinities, and understand the dynamics of these interactions at an atomic level.[2] This guide will focus on two primary protein targets for pyridine-like compounds: nicotinic acetylcholine receptors (nAChRs) and succinate dehydrogenase (SDH).
Potential Biological Targets
Nicotinic Acetylcholine Receptors (nAChRs): These ligand-gated ion channels are crucial in neurotransmission and are implicated in various neurological disorders. The pyridine nitrogen in nicotine and related compounds is known to form a critical hydrogen bond within the nAChR binding site.[3][4][5] For our comparative study, we will utilize the crystal structure of the human α3β4 nAChR in complex with nicotine (PDB ID: 6PV7).[6]
Succinate Dehydrogenase (SDH): This enzyme complex is a key component of both the citric acid cycle and the electron transport chain, making it a target for fungicides and potentially other therapeutics.[7][8][9] Carboxamide derivatives are known inhibitors of SDH.[10] We will use the crystal structure of E. coli succinate dehydrogenase in complex with an inhibitor (PDB ID: 1NEN) as our second target.[11]
Comparative Analysis of In-Silico Methodologies
We will compare two widely used computational techniques: molecular docking for predicting binding poses and affinities, and molecular dynamics simulations for analyzing the stability and dynamics of the protein-ligand complex. For each technique, we will evaluate and contrast popular software packages.
Molecular Docking: Predicting the Initial Handshake
Molecular docking predicts the preferred orientation of a ligand when bound to a protein and estimates the strength of the interaction.[2] We will compare a popular open-source tool, AutoDock Vina, with a widely used commercial package, Glide (Schrödinger).
| Feature | AutoDock Vina | Glide (Schrödinger) |
| Licensing | Open-source (free for academic and commercial use) | Commercial (requires a license)[12] |
| Algorithm | Lamarckian genetic algorithm for ligand conformational searching.[2] | Hierarchical search protocol with a systematic search followed by minimization.[12] |
| Scoring Function | Empirical scoring function based on a combination of knowledge-based potentials and empirical data.[12] | Proprietary GlideScore function, with options for Standard Precision (SP) and Extra Precision (XP).[12] |
| Ease of Use | Can have a steeper learning curve, often requiring command-line interaction.[13] | User-friendly graphical interface within the Maestro environment.[14] |
| Accuracy | Generally good for pose prediction, though scoring function accuracy can vary.[13][15] | Often cited for high accuracy in pose prediction and good enrichment in virtual screening.[2][15] |
| Computational Cost | Computationally efficient. | Generally faster than many academic docking programs.[16] |
Molecular Dynamics (MD) Simulations: Visualizing the Interaction Dance
MD simulations provide a dynamic view of the protein-ligand complex, allowing for the assessment of binding stability, conformational changes, and the role of solvent. We will compare two prominent open-source MD engines: GROMACS and AMBER.
| Feature | GROMACS (GROningen MAchine for Chemical Simulations) | AMBER (Assisted Model Building with Energy Refinement) |
| Licensing | Open-source (GNU General Public License).[19] | AmberTools is open-source; the high-performance simulation engine (pmemd) is licensed.[20] |
| Performance | Known for its exceptional speed and efficiency, especially on GPUs.[19][21][22] | Also highly optimized for GPUs, with a strong reputation for performance.[22][23] |
| Force Fields | Supports a wide range of force fields including GROMOS, CHARMM, AMBER, and OPLS.[19][21] | Primarily uses its own well-regarded force fields (e.g., ff14SB for proteins, GAFF for small molecules).[23] |
| Ease of Use | Command-line driven, with a large and active user community providing tutorials and support.[20][24] | Also command-line based, with extensive documentation and tutorials.[20] |
| Analysis Tools | Includes a comprehensive suite of built-in analysis tools. | AmberTools provides a rich set of tools for trajectory analysis. |
Experimental Protocols
Here, we provide detailed, step-by-step workflows for performing molecular docking with AutoDock Vina and molecular dynamics simulations with GROMACS.
Protocol 1: Molecular Docking with AutoDock Vina
This protocol outlines the steps for docking methyl 3-methylpyridine-2-carboxylate hydrochloride to the human α3β4 nAChR (PDB ID: 6PV7).
Workflow Diagram:
Caption: Molecular docking workflow using AutoDock Vina.
Step-by-Step Methodology:
-
Receptor Preparation:
-
Download the PDB file for 6PV7 from the RCSB Protein Data Bank.
-
Open the PDB file in a molecular visualization tool (e.g., PyMOL, UCSF Chimera).
-
Remove water molecules, ions, and any co-crystallized ligands other than the protein chains of interest.
-
Add polar hydrogens to the protein structure.
-
Save the prepared receptor as a PDBQT file using AutoDock Tools.
-
-
Ligand Preparation:
-
Draw the 2D structure of methyl 3-methylpyridine-2-carboxylate using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D structure to a 3D conformation and perform energy minimization.
-
Add hydrogens and compute Gasteiger charges.
-
Save the prepared ligand as a PDBQT file.
-
-
Grid Box Definition:
-
Identify the binding site of nicotine in the original 6PV7 structure.
-
Define a grid box that encompasses this binding site. The size and center of the grid should be sufficient to allow the ligand to move freely within the binding pocket.
-
-
Running AutoDock Vina:
-
Create a configuration file specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.
-
Execute AutoDock Vina from the command line using the configuration file.
-
-
Results Analysis:
-
Visualize the docked poses in the output PDBQT file using a molecular graphics program.
-
Analyze the predicted binding affinity (in kcal/mol) for each pose.
-
Examine the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the top-ranked pose and the protein residues.
-
Protocol 2: Molecular Dynamics Simulation with GROMACS
This protocol describes the setup and execution of a 100 ns MD simulation of the docked complex of methyl 3-methylpyridine-2-carboxylate hydrochloride with the human α3β4 nAChR.
Workflow Diagram:
Caption: Molecular dynamics simulation workflow using GROMACS.
Step-by-Step Methodology:
-
System Preparation:
-
Combine the PDB file of the receptor and the best-docked pose of the ligand into a single complex PDB file.
-
Choose an appropriate force field (e.g., CHARMM36 for the protein, CGenFF for the ligand).
-
Generate the topology file for the protein using pdb2gmx.
-
Generate the topology and parameter files for the ligand using a tool like the CGenFF server.
-
Combine the protein and ligand topologies into a single system topology file.
-
-
Solvation and Ionization:
-
Define a simulation box (e.g., cubic or dodecahedron) around the protein-ligand complex.
-
Fill the box with water molecules (e.g., TIP3P water model).
-
Add ions (e.g., Na+ and Cl-) to neutralize the system and achieve a desired salt concentration.
-
-
Energy Minimization:
-
Perform energy minimization to remove steric clashes and relax the system.
-
-
Equilibration:
-
Perform a short NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature of the system.
-
Perform a short NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density.
-
-
Production MD:
-
Run the production MD simulation for the desired length of time (e.g., 100 ns).
-
-
Trajectory Analysis:
-
Analyze the trajectory to assess the stability of the complex (RMSD), the flexibility of the protein residues (RMSF), and the compactness of the protein (radius of gyration).
-
Investigate the persistence of key interactions, such as hydrogen bonds, between the ligand and the protein over the course of the simulation.
-
Conclusion and Recommendations
This guide has provided a comparative overview of in-silico methods for studying the interactions of methyl 3-methylpyridine-2-carboxylate hydrochloride with potential biological targets.
-
For initial hit identification and virtual screening, a combination of a high-throughput docking program like AutoDock Vina followed by more rigorous docking with a commercial tool like Glide on the top hits is a cost-effective and efficient strategy.
-
For a detailed understanding of the binding mechanism, stability of the complex, and the role of solvent, molecular dynamics simulations with either GROMACS or AMBER are indispensable. The choice between them often comes down to user preference, force field choice, and specific analysis requirements.
It is crucial to remember that in-silico predictions are models of reality and should ideally be validated with experimental data. As more experimental data for methyl 3-methylpyridine-2-carboxylate hydrochloride and its interactions become available, these computational models can be further refined and their predictive power enhanced.
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- Succin
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A Comparative Guide to the Synthesis of Methyl 3-Methylpyridine-2-Carboxylate: A Cost-Benefit Analysis
For researchers and professionals in drug development and chemical synthesis, the efficient and cost-effective production of key intermediates is paramount. Methyl 3-methylpyridine-2-carboxylate is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides an in-depth, objective comparison of different synthetic routes to this important molecule, offering experimental data and a cost-benefit analysis to inform your selection of the most suitable pathway for your research and development needs.
Introduction
Methyl 3-methylpyridine-2-carboxylate, a substituted pyridine derivative, serves as a crucial precursor in the synthesis of a range of biologically active molecules. Its structural motif is found in compounds targeting various therapeutic areas. The economic and practical viability of synthesizing this intermediate can significantly impact the overall cost and timeline of a drug development program. This guide will dissect two primary synthetic strategies, evaluating them on metrics of yield, cost, safety, and scalability.
Route 1: From 2-Cyano-3-methylpyridine via Hydrolysis and Esterification
This well-established route involves two key transformations: the hydrolysis of a nitrile to a carboxylic acid, followed by the esterification of the resulting acid.
Part A: Hydrolysis of 2-Cyano-3-methylpyridine
The initial step is the conversion of 2-cyano-3-methylpyridine to 3-methylpyridine-2-carboxylic acid. This is typically achieved through acid-catalyzed hydrolysis.
Causality Behind Experimental Choices: The use of a strong acid like sulfuric acid is crucial for the complete hydrolysis of the nitrile group to a carboxylic acid. The elevated temperature accelerates the reaction rate. The subsequent neutralization and extraction are standard work-up procedures to isolate the carboxylic acid product.
Experimental Protocol: Hydrolysis of 2-Cyano-3-methylpyridine [1][2]
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-cyano-3-methylpyridine (1.0 eq) in concentrated sulfuric acid (98%).
-
Heat the reaction mixture to 120°C and maintain for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-methylpyridine-2-carboxylic acid.
-
The typical reported yield for this step is approximately 54%.[2]
Part B: Esterification of 3-Methylpyridine-2-carboxylic Acid
The second step is the conversion of 3-methylpyridine-2-carboxylic acid to its methyl ester. Two common methods for this transformation are Fischer esterification and conversion via an acyl chloride intermediate.
Method 1: Fischer Esterification
This method involves reacting the carboxylic acid with an excess of methanol in the presence of a catalytic amount of strong acid.
Causality Behind Experimental Choices: The use of excess methanol serves to drive the equilibrium of this reversible reaction towards the product side, maximizing the yield of the ester. A strong acid catalyst, such as sulfuric acid, is necessary to protonate the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.
Experimental Protocol: Fischer Esterification [3][4][5][6][7]
-
Suspend 3-methylpyridine-2-carboxylic acid (1.0 eq) in methanol (excess, can be used as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain methyl 3-methylpyridine-2-carboxylate.
Method 2: Esterification via Acyl Chloride
This method involves converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with methanol.
Causality Behind Experimental Choices: The conversion of the carboxylic acid to an acyl chloride significantly increases the electrophilicity of the carbonyl carbon, making it highly reactive towards nucleophilic attack by methanol. This method is often faster and can provide higher yields than Fischer esterification, especially for sterically hindered carboxylic acids. The reaction is typically performed at low temperatures to control its reactivity.
Experimental Protocol: Esterification via Acyl Chloride
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-methylpyridine-2-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.1 - 1.5 eq) dropwise to the suspension.
-
Allow the reaction mixture to stir at 0°C for 30 minutes and then at room temperature for 1-2 hours, or until the evolution of gas ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the resulting crude acyl chloride in anhydrous DCM and cool to 0°C.
-
Slowly add methanol (1.5 - 2.0 eq) to the solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.
Workflow for Route 1 ```dot digraph "Route 1" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", width=2.5, height=1]; edge [color="#4285F4", arrowhead=normal];
start [label="2-Cyano-3-methylpyridine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; step1 [label="Hydrolysis\n(H₂SO₄, H₂O, 120°C)", fillcolor="#FBBC05", fontcolor="#202124"]; intermediate [label="3-Methylpyridine-2-carboxylic acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; step2a [label="Fischer Esterification\n(MeOH, H₂SO₄, Reflux)", fillcolor="#FBBC05", fontcolor="#202124"]; step2b [label="Acyl Chloride Formation\n(SOCl₂, DCM)", fillcolor="#FBBC05", fontcolor="#202124"]; step3b [label="Esterification\n(MeOH, DCM)", fillcolor="#FBBC05", fontcolor="#202124"]; end [label="Methyl 3-methylpyridine-2-carboxylate", fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> step1 -> intermediate; intermediate -> step2a -> end; intermediate -> step2b -> step3b -> end; }
Caption: Synthetic workflow for Route 2.
Cost-Benefit Analysis
The choice between these two synthetic routes will depend on a careful consideration of various factors, including the cost of starting materials, overall yield, reaction conditions, and scalability.
| Factor | Route 1: From 2-Cyano-3-methylpyridine | Route 2: From 3-Picoline |
| Starting Material Cost | 2-Cyano-3-methylpyridine can be relatively expensive, with prices around | 3-Picoline is a bulk chemical and is significantly cheaper, with prices in the range of $3-20 per kg. [10][11] |
| Overall Yield | The hydrolysis step has a reported yield of around 54%. [2]Assuming a high-yielding esterification step (e.g., >90%), the overall yield would be in the range of 45-50%. | The oxidation of 3-picoline can have yields ranging from 60-90% depending on the method. [12]With a high-yielding esterification, the overall yield could be in the range of 55-85%. |
| Reagent Costs | Requires stoichiometric amounts of strong acid for hydrolysis and either a catalytic amount of acid or a stoichiometric amount of a chlorinating agent (e.g., thionyl chloride, ~$18/kg) for esterification. [13] | The oxidation step requires a catalyst, which can range from inexpensive cobalt and manganese salts to more expensive palladium catalysts ($189-257/kg for Pd/C). [14]The cost of the catalyst and its reusability are key considerations. |
| Reaction Conditions | Hydrolysis requires heating to 120°C. Esterification via acyl chloride requires low temperatures initially. Fischer esterification requires reflux temperatures. | The oxidation of 3-picoline often requires high temperatures and pressures, necessitating specialized equipment (autoclave/high-pressure reactor). |
| Scalability | Both hydrolysis and esterification are generally scalable processes. However, the handling of large quantities of strong acids and thionyl chloride requires careful engineering controls. | The catalytic oxidation of 3-picoline is well-suited for large-scale industrial production, especially with continuous flow processes. The high-pressure conditions, however, require significant capital investment in equipment. |
| Safety & Environmental | The use of concentrated sulfuric acid and thionyl chloride poses significant safety and environmental hazards. Thionyl chloride reacts violently with water and releases toxic gases. | The use of high-pressure oxygen or air presents a significant safety risk (flammability, explosion). Catalytic methods can be more environmentally friendly than stoichiometric oxidants if the catalyst is efficient and recyclable. The use of heavy metal catalysts may require specific waste disposal procedures. |
Conclusion and Recommendations
Based on this analysis, Route 2, starting from 3-picoline, is likely the more cost-effective and scalable option for the large-scale production of methyl 3-methylpyridine-2-carboxylate. The significantly lower cost of the starting material, 3-picoline, provides a substantial economic advantage that likely outweighs the initial capital investment required for high-pressure oxidation equipment. Furthermore, the potential for higher overall yields with an optimized catalytic oxidation process makes this route more efficient in terms of material usage.
However, for smaller-scale laboratory synthesis or when specialized high-pressure equipment is not available, Route 1 offers a viable alternative. While the starting material is more expensive, the reaction conditions are generally more accessible in a standard laboratory setting. The choice between Fischer esterification and the acyl chloride method for the final step will depend on the desired reaction time and the need to maximize yield. The acyl chloride route is often faster and higher-yielding but involves the use of the hazardous reagent thionyl chloride.
Ultimately, the optimal synthetic route will be determined by the specific needs and resources of the research or manufacturing team. This guide provides the foundational data and analysis to make an informed decision based on a comprehensive understanding of the costs and benefits of each approach.
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2 Cyano 3 Methylpyridine CAS NO:20970-75-6, 25kg, Grade Standard - IndiaMART. (n.d.). Retrieved January 19, 2026, from [Link]
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2-cyano-3-methylpyridine at Best Price in Noida, Uttar Pradesh | Jubilant Life Sciences Ltd. (n.d.). Retrieved January 19, 2026, from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of Methyl 3-Methylpyridine-2-Carboxylate Hydrochloride
This document provides comprehensive, actionable guidance for the safe handling and disposal of methyl 3-methylpyridine-2-carboxylate hydrochloride. As a pyridine derivative and a hydrochloride salt, this compound presents a specific combination of hazards that demand a rigorous and informed approach to waste management. Adherence to these protocols is essential for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This guide is intended for laboratory professionals actively engaged in research and development.
Core Hazard Profile and Risk Assessment
Understanding the intrinsic hazards of methyl 3-methylpyridine-2-carboxylate hydrochloride is the foundation of its safe management. The molecule's structure—a chlorinated heterocyclic compound—informs its toxicological and chemical properties. Based on data from analogous compounds, a comprehensive risk assessment identifies acute toxicity, corrosivity, and potential environmental hazards as primary concerns.
The hydrochloride salt form indicates the material is acidic and can cause severe burns upon contact.[1][2] Pyridine derivatives are known for their toxicity via oral, dermal, and inhalation routes.[1][2] Therefore, all handling and disposal operations must be conducted with appropriate engineering controls and personal protective equipment to prevent any direct contact.
Table 1: Hazard Summary for Pyridine-Based Carboxylate Compounds
| Hazard Classification | GHS Pictogram | Description and Precautionary Action |
|---|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | Danger | Harmful or toxic if swallowed, inhaled, or in contact with skin.[1][2] Action: Avoid breathing dust/vapors and prevent all skin/eye contact. Work exclusively in a certified chemical fume hood. |
| Skin Corrosion / Eye Damage | Danger | Causes severe skin burns and serious eye damage.[1][2] Action: Wear appropriate gloves, a fully-buttoned lab coat, and chemical safety goggles with a face shield. |
| Respiratory Irritation | Warning | May cause respiratory irritation.[1][3] Action: Use only in a well-ventilated area, preferably a chemical fume hood, to keep exposure to a minimum. |
Essential Safety Protocols: PPE and Engineering Controls
Prior to handling or generating any waste, the following safety measures are mandatory. These systems are designed to create a protective barrier between the researcher and the chemical, mitigating the risks outlined above.
-
Primary Engineering Control: All manipulations, including weighing, transferring, and adding to a waste container, must be performed inside a properly functioning and certified laboratory chemical fume hood. This is the most critical step in preventing inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles and a full-face shield are required to protect against splashes, which can cause severe eye damage.[1]
-
Skin Protection: A flame-retardant lab coat and chemically resistant gloves are mandatory. For incidental contact, nitrile gloves are acceptable, but for extended handling or cleaning spills, butyl rubber gloves are recommended.[4] Contaminated clothing must be removed immediately and decontaminated before reuse.[2][3]
-
Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved respirator with an acid gas cartridge may be necessary for emergency situations or if engineering controls fail.[5][6]
-
Step-by-Step Waste Management and Disposal Workflow
Proper segregation is the cornerstone of safe chemical waste disposal. Methyl 3-methylpyridine-2-carboxylate hydrochloride must be treated as halogenated organic acid waste . The presence of the hydrochloride salt makes it both acidic and halogenated.
Protocol for Routine Waste Collection
-
Container Selection: Obtain a designated hazardous waste container made of compatible material (e.g., High-Density Polyethylene - HDPE). The container must have a screw-top cap to ensure it is sealable and airtight.[4][7]
-
Labeling: Affix a "Hazardous Waste" label to the container before adding any waste.[4] Clearly write the full chemical name: "Methyl 3-Methylpyridine-2-Carboxylate Hydrochloride" and list all other components of the waste stream with their approximate concentrations.
-
Segregation:
-
DO NOT mix this waste with bases, cyanides, or strong oxidizing agents.[4][5] Mixing with bases can cause a violent exothermic neutralization reaction.
-
Collect this waste stream separately from non-halogenated organic waste.[8] This is crucial because halogenated waste requires specific high-temperature incineration for proper disposal to prevent the formation of toxic byproducts like dioxins.[7][9]
-
-
Waste Accumulation: Keep the waste container tightly closed when not in use.[1] Store the container in a designated satellite accumulation area within the laboratory, which should be under the control of laboratory personnel and away from heat or ignition sources.[4]
-
Final Disposal: Once the container is full (no more than 90% capacity) or is no longer needed, complete a chemical collection request form as per your institution's Environmental Health & Safety (EHS) guidelines.[4] The final treatment and disposal must be carried out by a licensed waste disposal facility, which will typically use rotary kiln incineration.[10]
Diagram of Disposal Decision Workflow
Caption: Decision workflow for managing methyl 3-methylpyridine-2-carboxylate HCl waste.
Emergency Procedures for Spills and Exposures
Accidents require immediate and correct responses to minimize harm.
Spill Response Protocol
-
Small Spill (manageable by trained personnel):
-
Alert personnel in the immediate area and restrict access.
-
Wearing the full PPE described in Section 2, cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[1][3][4] Do not use combustible materials like paper towels.
-
Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for disposal as hazardous waste.[1][2]
-
Clean the spill area with a suitable decontamination solution and wipe dry.
-
Dispose of all contaminated materials (including gloves) as hazardous waste.
-
-
Large Spill (outside of a fume hood or beyond the comfort level of lab staff):
-
Immediately evacuate the area.[4]
-
Alert others and activate any local emergency alarms.
-
Call your institution's emergency number or 911 to contact Environmental Health & Safety.[4]
-
If safe to do so, close the door to the affected area to contain vapors.
-
Do not re-enter the area until it has been cleared by emergency responders.
-
Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[2][11] Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes, preferably in an emergency shower.[2][3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.[11] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.[1][2]
By implementing these scientifically grounded procedures, researchers can effectively manage the risks associated with methyl 3-methylpyridine-2-carboxylate hydrochloride, ensuring a safe laboratory environment from discovery through disposal.
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A Senior Application Scientist's Guide to Handling Methyl 3-Methylpyridine-2-Carboxylate;Hydrochloride: Essential Safety and Operational Protocols
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, familiarity must not breed complacency, especially when working with compounds like methyl 3-methylpyridine-2-carboxylate;hydrochloride. While specific toxicological data for this compound may be limited, its structural alerts—a pyridine core and its formulation as a hydrochloride salt—necessitate a robust and informed approach to safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of why each procedural step is critical.
Hazard Assessment: Understanding the Risk Profile
This compound belongs to the pyridine carboxylic acid ester family. Pyridine and its derivatives are known for their potential health hazards, including skin, eye, and respiratory irritation.[1][2][3] The hydrochloride salt form can also introduce acidic properties, potentially exacerbating corrosive effects.[4] A thorough risk assessment is the foundation of safe handling.
Table 1: Hazard Identification and Rationale
| Potential Hazard | Description | Rationale based on Structural Analogs & Chemical Class |
| Eye Damage/Irritation | May cause serious eye irritation or damage.[5][6] | Pyridine derivatives are frequently classified as eye irritants.[7][8] The hydrochloride salt can release HCl upon contact with moisture, increasing the risk of corrosive injury. |
| Skin Corrosion/Irritation | May cause skin irritation or burns upon contact.[8][9] | The pyridine nucleus and the acidic nature of the hydrochloride salt can lead to dermal irritation.[3] |
| Respiratory Irritation | Inhalation of dust or aerosols may cause respiratory tract irritation.[8][10] | Fine powders of organic salts can be easily aerosolized, posing an inhalation risk. |
| Acute Toxicity (Oral) | May be harmful if swallowed.[5][11] | Many pyridine derivatives exhibit oral toxicity.[12] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a one-size-fits-all approach; it is a carefully considered strategy to mitigate the specific risks identified.[13] For this compound, the following PPE is mandatory.
Eye and Face Protection
-
Equipment: ANSI Z87.1-compliant chemical safety goggles with side shields are the minimum requirement.[2][4] A face shield worn over the goggles is required when there is a significant risk of splashing or when handling larger quantities.[2][13]
-
Causality: This dual-layer protection is crucial. Goggles provide a seal against airborne particles and splashes, while a face shield offers a broader barrier to protect the entire face from direct contact with corrosive materials.[14]
Hand Protection
-
Equipment: Chemically resistant gloves are non-negotiable. Nitrile or neoprene gloves are recommended.[1][4] It is critical to consult the glove manufacturer's compatibility chart for pyridine derivatives and hydrochloric acid. Always inspect gloves for any signs of degradation or perforation before use.
-
Causality: The skin is a primary route of exposure.[3] The correct glove material provides a necessary barrier against absorption and chemical burns.[15] Double-gloving can be an effective strategy when handling highly hazardous materials.
Body Protection
-
Equipment: A flame-retardant lab coat, fully buttoned with tight-fitting cuffs, is required.[2][11] For operations with a higher risk of spillage, a chemically resistant apron should be worn over the lab coat.
-
Causality: Standard cotton lab coats may absorb chemical spills, prolonging skin contact. A flame-retardant and chemically resistant coat prevents this, protecting both your skin and personal clothing.[15]
Respiratory Protection
-
Equipment: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][16] If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with cartridges suitable for organic vapors and acid gases is necessary.[17][18]
-
Causality: The fine particles of the hydrochloride salt can be easily inhaled, causing respiratory irritation.[8] A fume hood provides primary containment, while a respirator offers personal protection in high-risk scenarios.[14]
Operational Plan for Safe Handling
A systematic workflow ensures that safety is integrated into every step of the experimental process.
Pre-Handling Checklist
-
Verify Fume Hood Functionality: Ensure the chemical fume hood has a current certification and is drawing air correctly.
-
Assemble all PPE: Have all necessary PPE readily available and inspect it for integrity.
-
Locate Emergency Equipment: Confirm the location and operational status of the nearest safety shower and eyewash station.[16][17]
-
Prepare Spill Kit: Ensure a spill kit appropriate for acidic organic compounds is accessible.
-
Review Procedure: Mentally walk through the entire handling and disposal process before beginning.
Step-by-Step Handling Procedure
-
Don PPE: Put on all required personal protective equipment in the correct order (lab coat, then gloves, then eye/face protection).
-
Work Within Fume Hood: Conduct all manipulations of the solid compound and its solutions inside a certified chemical fume hood.[1]
-
Grounding: Use non-sparking tools and ensure proper grounding of equipment to prevent static discharge, as pyridine derivatives can be flammable.[11][19]
-
Dispensing: When weighing the solid, use a spatula and handle it gently to avoid creating dust. Keep the container tightly closed when not in use.[19][20]
-
Solution Preparation: Add the solid to the solvent slowly. Be aware of any potential exothermic reactions.
-
Post-Handling: Decontaminate the work area thoroughly. Wipe down surfaces with an appropriate cleaning agent.
Storage Requirements
Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[21] The container must be kept tightly closed to prevent moisture absorption and degradation.[12]
Disposal Plan
All waste containing this compound, including empty containers, contaminated gloves, and bench paper, must be treated as hazardous waste.[2]
-
Solid Waste: Collect in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect in a separate, compatible, and clearly labeled hazardous waste container.
-
Disposal Route: All waste must be disposed of through a licensed hazardous waste contractor, following all local, state, and federal regulations.[5] Do not dispose of this chemical down the drain.[2]
Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
In Case of Exposure
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[2] Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[20] Remove contaminated clothing while under a safety shower. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Management Protocol
A small spill of this compound should be handled promptly and safely. The following workflow outlines the necessary steps.
Caption: Workflow for managing a small chemical spill.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
